molecular formula C8H8BrNO3 B577946 Ethyl 3-bromo-6-hydroxypicolinate CAS No. 1214377-79-3

Ethyl 3-bromo-6-hydroxypicolinate

Cat. No.: B577946
CAS No.: 1214377-79-3
M. Wt: 246.06
InChI Key: RPYJORIDPWCWOY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-hydroxypicolinate is a functionalized picolinate ester designed for use as a key synthetic intermediate in research and development. The picolinate scaffold is a privileged structure in medicinal and agrochemical chemistry, known for its versatility in constructing molecules with biological activity . This compound is specifically engineered for further chemical modification; the bromine atom offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of complex aryl, heteroaryl, or amine substituents . Concurrently, the ethyl ester can be hydrolyzed to the carboxylic acid or transformed into other functional groups like amides, making it a versatile building block for creating diverse compound libraries. While the specific research applications for Ethyl 3-bromo-6-hydroxypicolinate are not detailed in the current literature, its structural features align with compounds used in developing active ingredients. Picolinic acid derivatives are investigated as intermediates for novel agrochemicals with potential herbicide, fungicide, or insecticide activity . Furthermore, similar bromo- and hydroxy-substituted heterocycles are utilized in coordination chemistry to synthesize metal-organic complexes with potential catalytic or material science applications . This product is intended solely for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYJORIDPWCWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673292
Record name Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-79-3
Record name Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical properties of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 3-bromo-6-hydroxypicolinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of a compound is fundamental to its application. This guide provides a detailed overview of the key physical characteristics of Ethyl 3-bromo-6-hydroxypicolinate, a substituted picolinate with significant potential in medicinal chemistry and materials science.

Molecular Structure and Identification

Ethyl 3-bromo-6-hydroxypicolinate is a pyridine carboxylic acid derivative. The strategic placement of the bromo, hydroxyl, and ethyl ester functional groups on the pyridine ring dictates its chemical reactivity and physical behavior.

Molecular Structure of Ethyl 3-bromo-6-hydroxypicolinate

Caption: 2D representation of Ethyl 3-bromo-6-hydroxypicolinate.

Core Physical Properties

A summary of the key physical and chemical identifiers for Ethyl 3-bromo-6-hydroxypicolinate is presented below.

PropertyValueSource
CAS Number 1214377-79-3[1]
Molecular Formula C8H8BrNO3[2]
Molecular Weight 246.1 g/mol [2]
Purity ≥98%[2]
Storage Room temperature[2]
InChI InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11)[2]

Experimental Methodologies for Property Determination

The physical properties of a compound like Ethyl 3-bromo-6-hydroxypicolinate are determined through a variety of standard analytical techniques.

Mass Spectrometry for Molecular Weight and Formula Verification

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like this.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

For Ethyl 3-bromo-6-hydroxypicolinate, high-resolution mass spectrometry (HRMS) would be employed to provide an exact mass, which can be used to confirm the molecular formula, C8H8BrNO3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to excite the ¹H nuclei.

  • Spectral Analysis: The resulting spectrum shows signals corresponding to different proton environments in the molecule. Chemical shifts, integration, and splitting patterns provide information about the electronic environment, the number of protons, and neighboring protons, respectively.

For Ethyl 3-bromo-6-hydroxypicolinate, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, and the hydroxyl (-OH) proton.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Spectral Acquisition: The sample is irradiated with infrared light, and the frequencies at which absorption occurs are recorded.

  • Interpretation: Specific absorption bands correspond to the vibrational frequencies of different functional groups. For Ethyl 3-bromo-6-hydroxypicolinate, characteristic peaks would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br vibrations.

Experimental Workflow for Physicochemical Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Ethyl 3-bromo-6-hydroxypicolinate Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR

Caption: A typical workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact, wash the affected area thoroughly with water.

References

Sources

An In-depth Technical Guide to Ethyl 3-bromo-6-hydroxypicolinate: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, pyridine-based scaffolds are of paramount importance due to their presence in numerous natural products and FDA-approved drugs. Ethyl 3-bromo-6-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, and an ethyl ester on a picolinate core—offers multiple reaction handles for chemists to elaborate upon, enabling the construction of diverse chemical libraries for drug screening. This guide provides a comprehensive technical overview of Ethyl 3-bromo-6-hydroxypicolinate, detailing its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The insights provided herein are intended for researchers, scientists, and professionals engaged in the field of drug development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. Ethyl 3-bromo-6-hydroxypicolinate is a solid at room temperature, and its key physicochemical characteristics are summarized below.[1]

PropertyValueSource
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.1 g/mol [1]
CAS Number 1214377-79-3[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMSO, DMF, and methanol.
Storage Recommended to be stored at room temperature in a dry, inert atmosphere.[2][3]

The structural arrangement of its functional groups is pivotal to its chemical behavior and utility in synthesis.

Caption: Chemical structure of Ethyl 3-bromo-6-hydroxypicolinate.

Synthesis and Purification

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate can be approached through several routes, typically involving the construction of the substituted picolinic acid core followed by esterification. A common and logical pathway involves the bromination of a 6-hydroxypicolinic acid derivative. The expertise in choosing a particular synthetic route lies in the availability of starting materials, desired purity, and scalability.

Proposed Synthetic Workflow

A plausible and efficient synthesis commences with the bromination of 6-hydroxynicotinic acid, followed by esterification. This multi-step process is designed to be self-validating at each stage through standard analytical techniques.

G start 6-Hydroxynicotinic Acid step1 Bromination (Br₂, H₂O) start->step1 intermediate 5-Bromo-6-hydroxynicotinic Acid step1->intermediate step2 Esterification (Ethanol, Acid Catalyst) intermediate->step2 product Ethyl 5-bromo-6-hydroxypicolinate step2->product

Caption: Synthetic workflow for a related isomer, illustrating a common pathway.

Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid (Precursor)

This protocol is adapted from established procedures for the synthesis of the precursor acid, which can then be esterified to yield the target ethyl ester.[4]

Materials:

  • 6-Hydroxynicotinic acid

  • Bromine

  • Deionized water

  • Ice bath

Procedure:

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equivalents) to the cooled suspension with vigorous stirring. The causality here is to control the exothermic reaction and prevent the formation of over-brominated byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The extended reaction time ensures the completion of the electrophilic aromatic substitution.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any unreacted starting materials and hydrobromic acid.

  • Dry the product in a vacuum oven at 40°C to a constant weight. The product, 5-bromo-6-hydroxynicotinic acid, is typically obtained in high yield.[4]

Self-Validation: The structure and purity of the intermediate can be confirmed by ¹H NMR spectroscopy and melting point analysis.

Purification

The crude product from the synthesis can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield high-purity Ethyl 3-bromo-6-hydroxypicolinate suitable for subsequent applications in drug development workflows.

Reactivity and Applications in Drug Development

The synthetic utility of Ethyl 3-bromo-6-hydroxypicolinate stems from the orthogonal reactivity of its functional groups. This allows for selective modifications at different positions of the molecule, a crucial aspect in the generation of compound libraries for structure-activity relationship (SAR) studies.

G mol Ethyl 3-bromo-6-hydroxypicolinate ester Ester Hydrolysis/ Amidation mol->ester bromo Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) mol->bromo hydroxyl O-Alkylation/ O-Arylation mol->hydroxyl ring_n N-Alkylation/ N-Oxidation mol->ring_n

Caption: Reactive sites on Ethyl 3-bromo-6-hydroxypicolinate for further derivatization.

Key Reactive Centers:

  • Bromine Atom: This site is highly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, which is a common strategy for exploring the SAR of enzyme inhibitors.

  • Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or arylated under various conditions (e.g., Williamson ether synthesis) to introduce diverse substituents. This position is often crucial for modulating solubility and forming key hydrogen bond interactions with biological targets.

  • Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a classic approach in medicinal chemistry to introduce diversity and modulate pharmacokinetic properties.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be a site for N-alkylation or N-oxidation, further expanding the chemical space that can be explored from this scaffold.

Application in Drug Discovery

Pyridine carboxylic acid isomers and their derivatives are prolific scaffolds in drug discovery, leading to therapeutics for a multitude of diseases including cancer, tuberculosis, and diabetes.[5] The structural motifs present in Ethyl 3-bromo-6-hydroxypicolinate make it an ideal starting point for the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The picolinate core can act as a hinge-binding motif, while the substituents at the 3- and 6-positions can be tailored to occupy specific pockets in the ATP-binding site of kinases, thereby imparting potency and selectivity.

Safety and Handling

While specific hazard data for Ethyl 3-bromo-6-hydroxypicolinate is not extensively documented, related compounds such as 5-Bromo-6-hydroxynicotinic Acid are known to cause skin and serious eye irritation.[6] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Precautionary Statements:

  • Wash skin thoroughly after handling.[6]

  • Wear protective gloves, eye protection, and face protection.[6]

  • IF ON SKIN: Wash with plenty of water.[6]

  • If eye irritation persists: Get medical advice/attention.[6]

Conclusion

Ethyl 3-bromo-6-hydroxypicolinate is a strategically functionalized heterocyclic building block with significant potential in drug discovery and development. Its well-defined reactive sites allow for a high degree of synthetic diversification, making it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. As the demand for new and targeted therapies continues to grow, the importance of versatile and well-characterized building blocks like Ethyl 3-bromo-6-hydroxypicolinate will undoubtedly increase.

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  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-bromo-6-hydroxypicolinate is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. As a key intermediate and building block, a comprehensive understanding of its physicochemical properties is paramount for successful process development, formulation, and ensuring the quality and efficacy of end-products. This technical guide provides an in-depth analysis of the solubility and stability of ethyl 3-bromo-6-hydroxypicolinate, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties Overview

  • IUPAC Name: ethyl 3-bromo-6-hydroxypyridine-2-carboxylate

  • CAS Number: 1214377-79-3

  • Molecular Formula: C₈H₈BrNO₃

  • Molecular Weight: 246.06 g/mol

  • Structure:

A foundational understanding of the solubility and stability of this molecule is crucial for its effective application.[1] The presence of a bromine atom, a hydroxyl group, and an ethyl ester on the pyridine ring suggests a compound with moderate polarity, with the potential for both hydrogen bonding and susceptibility to hydrolysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and processability.[2] While specific experimental data for ethyl 3-bromo-6-hydroxypicolinate is not extensively published, we can infer its likely solubility characteristics from its structural analogue, picolinic acid, and general principles of organic chemistry. Picolinic acid exhibits high solubility in water, significantly less in ethanol, and is sparingly soluble in acetonitrile.[3] The esterification to ethyl 3-bromo-6-hydroxypicolinate will likely decrease its aqueous solubility due to the introduction of the nonpolar ethyl group.

Predicted Solubility in Common Solvents

The following table outlines the predicted solubility of ethyl 3-bromo-6-hydroxypicolinate in a range of common laboratory solvents, categorized by polarity. This serves as a starting point for experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe hydroxyl and pyridine nitrogen can hydrogen bond, but the ethyl ester and bromo-substituent decrease polarity.
MethanolHigh"Like dissolves like" - the polarity is similar to the solute.
EthanolHighSimilar to methanol, a good solvent for moderately polar compounds.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighA powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[4]
AcetonitrileModerateLess polar than DMSO, moderate solubility is expected.[3]
AcetoneModerate to HighGood for moderately polar compounds.[5]
Nonpolar Dichloromethane (DCM)ModerateThe bromo- and ethyl groups will contribute to some solubility.
TolueneLowSignificant polarity mismatch.
HexanesVery LowThe compound is too polar to be significantly soluble in aliphatic hydrocarbons.
Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of a compound.[4]

Protocol: Thermodynamic Solubility Assessment

  • Preparation: Add an excess amount of ethyl 3-bromo-6-hydroxypicolinate to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Diagram: Thermodynamic Solubility Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess compound to known volume of solvent B Agitate at constant temperature (24-48 hours) A->B Establish equilibrium C Centrifuge to separate solid B->C Isolate saturated solution D Sample supernatant C->D E Quantify by HPLC D->E Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Evaluating the stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products.[7][8][9] Forced degradation studies are a critical component of this, helping to identify potential degradation products and pathways.[10][11][12][13][14]

Potential Degradation Pathways

Based on the structure of ethyl 3-bromo-6-hydroxypicolinate, the following degradation pathways are plausible:

  • Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding 3-bromo-6-hydroxypicolinic acid and ethanol.[15][16][17]

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[18][19]

  • Thermal Degradation: While pyridine derivatives can be thermally robust, high temperatures may lead to decarboxylation or other decomposition reactions.[20][21][22]

  • Oxidation: The electron-rich pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

Diagram: Potential Degradation Pathways

G A Ethyl 3-bromo-6-hydroxypicolinate B 3-bromo-6-hydroxypicolinic acid + Ethanol A->B Hydrolysis (Acid/Base) C Debrominated Species A->C Photolysis (UV Light) D Thermal Decomposition Products A->D Thermal Stress (High Temperature) E Oxidative Degradants A->E Oxidation (e.g., H2O2)

Caption: Potential Degradation Pathways of the target molecule.

Forced Degradation Study Protocol

The following protocol is based on ICH guideline Q1A for stability testing.[7]

Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of ethyl 3-bromo-6-hydroxypicolinate in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.[16]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 105 °C for 48 hours.

    • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[6]

  • Peak Purity: Assess the peak purity of the parent compound and degradation products using a photodiode array (PDA) detector to ensure co-elution is not occurring.

Diagram: Forced Degradation Study Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare solutions of Ethyl 3-bromo-6-hydroxypicolinate B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G HPLC with PDA Detector B->G C->G D->G E->G F->G H Assess Peak Purity and Identify Degradants G->H

Caption: Workflow for a Forced Degradation Study.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurate solubility and stability assessment. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of analysis.[6][23][24]

Typical HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Column Temperature: 30 °C

Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are advised:

  • Storage: Store in a well-closed container, protected from light, at controlled room temperature.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of ethyl 3-bromo-6-hydroxypicolinate. By employing the outlined experimental protocols and considering the potential degradation pathways, researchers and drug development professionals can generate the critical data needed for informed decision-making in their projects. The principles and methodologies described herein are grounded in established scientific and regulatory standards, ensuring the integrity and reliability of the obtained results.

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A Guide to the Spectroscopic Characterization of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-6-hydroxypicolinate, a substituted pyridine derivative, represents a core scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of a bromine atom, a hydroxyl group, and an ethyl ester on the picolinic acid framework, make it a versatile building block for novel molecular entities. Accurate structural elucidation and purity assessment are paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for Ethyl 3-bromo-6-hydroxypicolinate (CAS 1214377-79-3) are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, will leverage established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This approach not only offers a robust framework for the characterization of this specific molecule but also serves as a methodological guide for the spectroscopic analysis of similarly complex heterocyclic compounds.

The Molecular Structure: A Foundation for Spectroscopic Interpretation

The foundation of any spectroscopic analysis lies in a thorough understanding of the molecule's structure. Ethyl 3-bromo-6-hydroxypicolinate possesses a picolinate (pyridine-2-carboxylate) core. The key substituents that dictate its spectral properties are:

  • A bromine atom at the C3 position: This heavy halogen atom will influence the electronic environment of the pyridine ring, impacting NMR chemical shifts and potentially observable in the mass spectrum through its characteristic isotopic pattern.

  • A hydroxyl group at the C6 position: This group can engage in hydrogen bonding and tautomerism (pyridone form), which will have significant consequences for its IR and NMR spectra. The proton of the hydroxyl group is exchangeable, a feature detectable in ¹H NMR.

  • An ethyl ester group at the C2 position: This group will give rise to characteristic signals in both ¹H and ¹³C NMR, as well as distinct absorptions in the IR spectrum.

The interplay of these functional groups determines the unique spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Ethyl 3-bromo-6-hydroxypicolinate is expected to exhibit distinct signals for the aromatic protons and the ethyl ester group. The exact chemical shifts can be influenced by the solvent and the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-bromo-6-hydroxypicolinate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Pyridine-H47.8 - 8.2Doublet1H8-9Deshielded by the adjacent bromine and the electron-withdrawing ester group. Coupled to H5.
Pyridine-H56.8 - 7.2Doublet1H8-9Shielded relative to H4 due to the influence of the hydroxyl group. Coupled to H4.
-OH10.0 - 12.0Broad Singlet1H-The acidic proton of the hydroxyl group is typically broad and its chemical shift is highly dependent on concentration and solvent.
-CH₂- (ethyl)4.2 - 4.5Quartet2H~7Methylene protons of the ethyl ester, split by the adjacent methyl group.
-CH₃ (ethyl)1.2 - 1.5Triplet3H~7Methyl protons of the ethyl ester, split by the adjacent methylene group.

The prediction for the aromatic protons is based on the analysis of similar substituted pyridines. For instance, in methyl 6-bromopicolinate, the aromatic protons appear in the range of 7.6-8.1 ppm[1]. The presence of a hydroxyl group at the 6-position is expected to have a notable effect on the chemical shifts of the ring protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-bromo-6-hydroxypicolinate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)165 - 170The carbonyl carbon of the ester group is highly deshielded.[2]
C6 (-OH)155 - 160The carbon bearing the hydroxyl group is significantly deshielded.
C2 (-COOEt)145 - 150The carbon attached to the ester group.
C4140 - 145Aromatic carbon deshielded by the adjacent bromine.
C5115 - 120Aromatic carbon shielded by the adjacent hydroxyl group.
C3 (-Br)110 - 115The carbon directly attached to the bromine atom.
-CH₂- (ethyl)60 - 65The methylene carbon of the ethyl ester.
-CH₃ (ethyl)13 - 16The methyl carbon of the ethyl ester.

These predictions are informed by general principles of ¹³C NMR spectroscopy, where electronegative substituents like oxygen and bromine have a strong influence on the chemical shifts of adjacent carbons.[2][3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-bromo-6-hydroxypicolinate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Table 3: Predicted IR Absorption Bands for Ethyl 3-bromo-6-hydroxypicolinate

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (hydroxyl)3200 - 3600BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=O (ester)1700 - 1730StrongStretching
C=C, C=N (aromatic ring)1550 - 1650Medium-StrongStretching
C-O (ester)1100 - 1300StrongStretching
C-Br500 - 600MediumStretching

The broadness of the O-H stretch is a key indicator of hydrogen bonding. The strong absorption of the C=O bond of the ester is one of the most characteristic peaks in the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For Ethyl 3-bromo-6-hydroxypicolinate (C₈H₈BrNO₃), the molecular weight is approximately 246.06 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.

Table 4: Predicted Key Ions in the Mass Spectrum of Ethyl 3-bromo-6-hydroxypicolinate

m/zIonRationale
245/247[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
200/202[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
172/174[M - COOCH₂CH₃]⁺Loss of the entire ethyl ester group.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that often leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method, often used with LC-MS, which typically results in a prominent molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural confirmation of Ethyl 3-bromo-6-hydroxypicolinate.

The following diagram illustrates the workflow for an integrated spectroscopic analysis:

Integrated_Spectroscopy cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Compound (Ethyl 3-bromo-6-hydroxypicolinate) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Integrated Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Confirmed Structure Interpretation->Structure

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of Ethyl 3-bromo-6-hydroxypicolinate. By leveraging fundamental principles and comparative data from analogous structures, we have outlined the expected NMR, IR, and MS data, along with standard experimental protocols. This integrated approach is essential for ensuring the structural integrity and purity of this important chemical scaffold, thereby enabling its confident application in drug discovery and materials science research. Researchers working with this compound can use this guide as a valuable reference for interpreting their own experimental data and for designing appropriate analytical strategies.

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Ethyl 3-bromo-6-hydroxypicolinate: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Heterocyclic Core

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with precisely tailored properties are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, Ethyl 3-bromo-6-hydroxypicolinate emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites that enable diverse and sophisticated molecular elaborations.

This technical guide provides a comprehensive overview of Ethyl 3-bromo-6-hydroxypicolinate, from its synthesis and physicochemical properties to its reactivity and applications as a strategic building block. We will delve into the mechanistic underpinnings of its key reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of Ethyl 3-bromo-6-hydroxypicolinate is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 1214377-79-3[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)N/A

Spectroscopic Data (Predicted and Inferred from Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the ethyl ester methylene group, and a triplet for the ethyl ester methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and ester groups, and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic lower intensity), and the carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M+) and the (M+2)+ peak being prominent.

Synthesis of the 3-Bromo-6-hydroxypicolinate Scaffold: A Strategic Approach

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate can be approached through several strategic routes, often involving the construction of the substituted pyridine core followed by functional group manipulations. While a direct, one-pot synthesis is not prominently documented, a logical and experimentally viable pathway can be designed based on established organic chemistry principles and literature precedents for related compounds.

One plausible synthetic strategy involves the initial synthesis of 3,6-dihydroxypicolinic acid, which can then be selectively brominated and subsequently esterified.

Workflow for the Synthesis of Ethyl 3-bromo-6-hydroxypicolinate

Synthesis_Workflow Start 3-Hydroxypicolinic Acid Step1 Hydroxylation Start->Step1 Intermediate1 3,6-Dihydroxypicolinic Acid Step1->Intermediate1 Step2 Selective Bromination Intermediate1->Step2 Intermediate2 3-Bromo-6-hydroxypicolinic Acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Product Ethyl 3-bromo-6-hydroxypicolinate Step3->Product

Caption: A proposed synthetic workflow for Ethyl 3-bromo-6-hydroxypicolinate.

Detailed Experimental Protocol (Hypothetical, based on literature for similar transformations)

Step 1: Synthesis of 3,6-Dihydroxypicolinic Acid

This step can be adapted from the simplified two-step synthesis described for 3,6-dihydroxypicolinic acid.[2] The process involves the reaction of 3-hydroxypicolinic acid with potassium peroxydisulfate in an alkaline solution to introduce the second hydroxyl group.

  • Dissolve 3-hydroxypicolinic acid in an aqueous solution of potassium hydroxide.

  • Cool the solution in an ice bath and add potassium peroxydisulfate portion-wise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3,6-dihydroxypicolinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Selective Bromination of 3,6-Dihydroxypicolinic Acid

Selective bromination at the 3-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The directing effects of the existing functional groups will favor bromination at the desired position.

  • Suspend 3,6-dihydroxypicolinic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add N-bromosuccinimide (1.0-1.2 equivalents) to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3-bromo-6-hydroxypicolinic acid.

Step 3: Esterification to Ethyl 3-bromo-6-hydroxypicolinate

The final step involves the esterification of the carboxylic acid, which can be accomplished using standard methods such as Fischer esterification.

  • Suspend 3-bromo-6-hydroxypicolinic acid in an excess of anhydrous ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 3-bromo-6-hydroxypicolinate.

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of Ethyl 3-bromo-6-hydroxypicolinate lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is a prime handle for cross-coupling reactions, while the hydroxyl group at the 6-position can be functionalized through various means, and the ester can be hydrolyzed or converted to other functional groups. This trifecta of reactive sites makes it a powerful tool for the construction of complex molecular architectures.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The bromine atom on the electron-deficient pyridine ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction allows for the formation of a carbon-carbon bond between the picolinate core and a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters. This is a cornerstone reaction in modern drug discovery for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in bioactive molecules.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition ArylHalide Ar-X (Ethyl 3-bromo-6-hydroxypicolinate) PdII_intermediate Ar-Pd(II)-X OxAdd->PdII_intermediate Transmetalation Transmetalation BoronicAcid R-B(OR)2 Base Base PdII_R_intermediate Ar-Pd(II)-R Transmetalation->PdII_R_intermediate RedElim Reductive Elimination Product Ar-R (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add Ethyl 3-bromo-6-hydroxypicolinate (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, further accentuated by the ester group, makes the 3-bromo substituent susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the 3-position.[7]

Mechanism of Nucleophilic Aromatic Substitution:

The SₙAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism Substrate Ethyl 3-bromo-6-hydroxypicolinate Addition Nucleophilic Addition Nucleophile Nu⁻ Meisenheimer Meisenheimer Complex (intermediate) Addition->Meisenheimer Elimination Elimination of Leaving Group Product Substituted Product Elimination->Product LeavingGroup Br⁻ Elimination->LeavingGroup

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Typical Experimental Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve Ethyl 3-bromo-6-hydroxypicolinate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add the desired nucleophile (1.1-2.0 equivalents) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to the solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product into an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired substituted product.

Conclusion: A Building Block for Innovation

Ethyl 3-bromo-6-hydroxypicolinate represents a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its unique arrangement of functional groups allows for selective and sequential modifications, providing access to a wide range of novel compounds with potential applications in drug discovery and materials science. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this scaffold to accelerate their research and development efforts, paving the way for the discovery of new and impactful chemical entities.

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The Discovery and Ascendant Trajectory of Picolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a seemingly simple pyridine derivative, has carved a significant niche in the landscape of scientific research and drug discovery. Initially identified as a metabolic byproduct of tryptophan, its unique chelating properties and diverse biological activities have propelled its derivatives into the forefront of therapeutic development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of picolinic acid derivatives. We will delve into the foundational science, from its biosynthesis to its multifaceted mechanisms of action, and chart its journey from a natural metabolite to a privileged scaffold in medicinal chemistry. This guide will further provide detailed experimental protocols, quantitative data on biological activity, and visual representations of key signaling pathways to equip researchers and drug development professionals with the essential knowledge to navigate and innovate within this promising class of compounds.

Historical Perspective: From a Tryptophan Metabolite to a Molecule of Interest

The story of picolinic acid begins not with a targeted discovery, but as a chapter in the broader narrative of amino acid metabolism. As a catabolite of the essential amino acid tryptophan, picolinic acid is endogenously produced in mammals through the kynurenine pathway.[1][2] While its existence was known as a product of tryptophan breakdown, its physiological significance remained largely unexplored for many years.

A pivotal moment in the history of picolinic acid came in 1879, when Weidel first reported its efficient chelating properties, demonstrating its ability to form stable complexes with copper and iron.[3] This discovery laid the groundwork for understanding one of its primary and most influential characteristics. Decades later, in 1957, Suzuki et al. expanded on this, reporting its chelation of a range of other metals, including nickel, zinc, cadmium, lead, and copper.[3] This inherent ability to bind to metal ions is a cornerstone of its biological activity, influencing everything from nutrient absorption to the modulation of metalloenzymes.

The mid-20th century saw a growing recognition of picolinic acid's role in facilitating the absorption of essential minerals, most notably zinc.[2] This led to the development of chromium picolinate as a nutritional supplement, purported to enhance insulin action and support metabolic health.[1][3] Beyond its role in nutrition, early research began to uncover its involvement in more complex biological processes, including immunological and neuroprotective effects, setting the stage for the exploration of its synthetic derivatives as potential therapeutic agents.[2]

The Privileged Scaffold: Picolinamide Derivatives in Drug Discovery

The true ascent of picolinic acid in medicinal chemistry began with the realization that its amide derivatives, the picolinamides, constitute a "privileged scaffold."[2] This term refers to a molecular framework that can be readily modified to interact with a diverse array of biological targets, making it a fertile ground for drug discovery. The journey from the intrinsic properties of picolinic acid to the targeted design of picolinamide-based drugs has been marked by several key phases:

  • Early Investigations: Initial studies focused on the coordination chemistry of picolinic acid and its simple amides, exploring their interactions with various metal ions.[2]

  • Emergence as a Pharmacophore: The recognition that the picolinamide moiety could serve as a versatile pharmacophore spurred the synthesis and screening of a wide array of derivatives against various disease targets.[2]

  • Anticancer Drug Discovery: A significant area of research has been the development of picolinamide derivatives as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including angiogenesis and cell proliferation, by inhibiting key signaling molecules.[2]

  • Metabolic and Inflammatory Disorders: More recently, research has expanded to include the potential of picolinamide derivatives in treating metabolic diseases, such as diabetes, and inflammatory conditions.[2]

This evolution from a simple metabolite to a versatile drug discovery platform highlights the enduring potential of natural products to inspire the development of novel therapeutics.

Biosynthesis and Chemical Synthesis of Picolinic Acid and Its Derivatives

Biological Synthesis of Picolinic Acid

Picolinic acid is synthesized in the body from L-tryptophan via the kynurenine pathway.[3] This metabolic route accounts for the majority of tryptophan degradation.[3] The pathway is initiated by the oxidative cleavage of the indole ring of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] A subsequent series of enzymatic steps leads to the formation of an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, which can then be enzymatically converted to picolinic acid.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS 2-amino-3-carboxymuconate semialdehyde Kynurenine->ACMS PicolinicAcid Picolinic Acid ACMS->PicolinicAcid ACMSD QuinolinicAcid Quinolinic Acid ACMS->QuinolinicAcid

Caption: Biosynthesis of Picolinic Acid from Tryptophan.

Chemical Synthesis

In a laboratory setting, picolinic acid can be synthesized by the oxidation of 2-methylpyridine (α-picoline) using a strong oxidizing agent such as potassium permanganate (KMnO₄).[1]

On a commercial scale, picolinic acid is produced through the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile.[1] It can also be produced by the oxidation of picoline with nitric acid.[1]

The synthesis of picolinamide derivatives is typically achieved through the coupling of picolinic acid, or an activated form of it, with a desired amine.[2]

G PicolinicAcid Picolinic Acid ActivatedPA Activated Picolinic Acid (e.g., Acyl Chloride) PicolinicAcid->ActivatedPA Picolinamide Picolinamide Derivative ActivatedPA->Picolinamide Amine Primary or Secondary Amine (R-NH₂) Amine->Picolinamide

Caption: General Synthetic Workflow for Picolinamide Derivatives.

Multifaceted Mechanisms of Action

The biological effects of picolinic acid and its derivatives are diverse and stem from several underlying mechanisms, with its chelating ability being a central theme.

Chelation of Metal Ions

Picolinic acid is a bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions, including chromium, zinc, manganese, copper, iron, and molybdenum.[1] This property is crucial for its role in facilitating the intestinal absorption of these essential minerals.[1] The stability of these metal complexes varies depending on the metal ion.

Table 1: Stability Constants (log K) of Picolinic Acid with Various Metal Ions

Metal Ionlog K₁log K₂
Cu²⁺7.136.02
Ni²⁺6.455.45
Zn²⁺5.754.85
Co²⁺5.554.65
Fe²⁺5.154.25
Mn²⁺4.153.25
Cd²⁺4.954.05
Pb²⁺5.454.55
Note: Stability constants can vary with experimental conditions. Data compiled from various sources.
Modulation of Cellular Signaling

Picolinic acid and its derivatives can influence a variety of cellular signaling pathways, leading to their diverse biological effects.

Picolinic acid is a potent activator of macrophages.[4] It can act synergistically with interferon-gamma (IFN-γ) to induce macrophage cytotoxicity against tumor cells and pathogens.[4] This activation is associated with changes in RNA metabolism within the macrophages.[4] Picolinic acid can also induce the production of pro-inflammatory chemokines, such as Macrophage Inflammatory Protein-1α and -1β (MIP-1α and MIP-1β).[3] Interestingly, IFN-γ can downregulate the production of these chemokines induced by picolinic acid, suggesting a complex regulatory interplay.[2]

G cluster_0 Macrophage IFN_gamma IFN-γ Activation Macrophage Activation IFN_gamma->Activation Chemokines MIP-1α/β Production IFN_gamma->Chemokines Inhibits PicolinicAcid Picolinic Acid PicolinicAcid->Activation PicolinicAcid->Chemokines Cytotoxicity Cytotoxicity (Anti-tumor/Anti-microbial) Activation->Cytotoxicity

Caption: Picolinic Acid and IFN-γ in Macrophage Activation.

Several picolinamide-based derivatives have been developed as potent inhibitors of key signaling molecules involved in cancer progression.

  • VEGFR-2 Inhibition: A number of picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[2]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of VEGFR-2 Signaling by Picolinamide Derivatives.

  • Aurora Kinase Inhibition: Certain N-methyl-picolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, a key regulator of cell division.[2]

  • 11β-HSD1 Inhibition: Picolinamide derivatives have also been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[2][6]

Table 2: Biological Activity of Representative Picolinamide Derivatives

Derivative ClassTargetIC₅₀ (nM)Reference
Picolinamide-basedVEGFR-2290[5]
N-methyl-picolinamide-4-thiolAurora-B KinaseData not readily available in public domain[2]
6-substituted picolinamide11β-HSD1Potent inhibition reported, specific IC₅₀ values vary[6]
Alisertib (MLN8237)Aurora-A Kinase1.2[7]
ZM447439Aurora-B Kinase130[8]
Sunitinib (VEGFR-2 inhibitor control)VEGFR-280[9]
Antiviral and Antimicrobial Effects

Picolinic acid exhibits antiviral activity through a mechanism that appears to involve an initial cytotoxic effect on infected cells, leading to increased apoptosis and a reduction in viral replication.[3] It has also been shown to have antimicrobial effects against organisms such as Mycobacterium avium, likely due to its ability to chelate essential metal ions like iron and zinc that are required for microbial growth.[3] The antibiotic Pristinamycin, which contains a picolinamide-related structural component, is used to treat staphylococcal and streptococcal infections.[10]

Experimental Protocols

General Procedure for the Synthesis of Picolinamide Derivatives

This protocol outlines a general method for the synthesis of picolinamides from picolinic acid.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Picolinic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude picolinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and triethylamine (2.0 - 2.5 eq) in anhydrous DCM.

    • Slowly add the solution of the amine and triethylamine to the solution of picolinoyl chloride at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired picolinamide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of picolinamide derivatives against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Picolinamide derivative test compounds dissolved in DMSO

  • Staurosporine or Sunitinib (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • Prepare the kinase reaction mixture containing VEGFR-2 kinase and the peptide substrate in kinase buffer.

  • Kinase Reaction:

    • Add the test compounds or control to the wells of the 384-well plate.

    • Add the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The journey of picolinic acid from a simple tryptophan metabolite to a versatile platform for drug discovery is a testament to the power of curiosity-driven research and the chemical ingenuity of medicinal chemists. Its inherent biological activities, particularly its ability to chelate metal ions and modulate key cellular processes, have provided a rich foundation for the development of a diverse array of derivatives with therapeutic potential. The picolinamide scaffold has proven to be particularly fruitful, yielding potent inhibitors of targets relevant to cancer, metabolic disorders, and inflammatory diseases.

As our understanding of the intricate roles of picolinic acid in human physiology continues to expand, so too will the opportunities for therapeutic intervention. Future research will likely focus on:

  • Elucidating Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by picolinic acid and its derivatives will undoubtedly uncover new therapeutic possibilities.

  • Structure-Activity Relationship (SAR) Studies: Continued optimization of the picolinamide scaffold through systematic SAR studies will lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Translation: The progression of promising picolinic acid derivatives through preclinical and clinical development will be crucial to realizing their full therapeutic potential.

  • Exploring New Therapeutic Areas: The diverse biological activities of this class of compounds suggest that their application may extend beyond the current areas of focus to other diseases with unmet medical needs.

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A-Technical-Guide-to-the-Reactivity-of-the-Bromine-Atom-in-Hydroxypicolinates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydroxypicolinate scaffold is a privileged structural motif in medicinal chemistry and materials science. The strategic incorporation of a bromine atom onto this heterocyclic core provides a versatile synthetic handle for molecular elaboration. This guide offers an in-depth exploration of the factors governing the reactivity of this bromine atom, with a focus on the electronic and steric influences of the resident hydroxyl and carboxyl functionalities. We will dissect the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing field-proven protocols and causality-driven experimental insights for researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of the C-Br Bond in Hydroxypicolinates

Hydroxypicolinates, substituted pyridine-2-carboxylic acids, are integral components of numerous biologically active molecules and functional materials.[1] Their utility is significantly enhanced by the introduction of a bromine atom, which serves as a linchpin for diversification. The carbon-bromine (C-Br) bond in these systems is not merely a placeholder; its reactivity is finely tuned by the electronic interplay of the pyridine ring nitrogen and the ortho/meta/para-directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups. Understanding this nuanced reactivity is paramount for designing efficient and selective synthetic routes.[2]

This guide will focus on the three primary classes of reactions that leverage the bromine atom's reactivity:

  • Palladium-Catalyzed Cross-Coupling Reactions: Forming C-C and C-N bonds with exceptional functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): Capitalizing on the electron-deficient nature of the pyridine ring.

  • Metal-Halogen Exchange: Creating potent nucleophilic intermediates for further functionalization.

Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of the bromine atom is a direct consequence of the electron distribution within the pyridine ring. The ring nitrogen is inherently electron-withdrawing, creating a baseline electron deficiency that influences all positions. The hydroxyl and carboxyl groups further modulate this landscape.

  • Hydroxyl Group (-OH): As a strong electron-donating group through resonance (and weakly withdrawing through induction), the -OH group increases electron density at the ortho and para positions. This can make the C-Br bond less susceptible to nucleophilic attack but can facilitate oxidative addition in palladium-catalyzed cycles.

  • Carboxyl Group (-COOH): This is a deactivating, electron-withdrawing group, which enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[3]

  • Combined Influence: The relative positions of the -OH, -COOH, and -Br groups create a unique electronic fingerprint for each isomer, dictating the optimal reaction pathway. For instance, a bromine atom para to a strongly electron-withdrawing group will be highly activated towards SNAr.[4]

Key Transformations and Mechanistic Insights

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed reactions are the cornerstone for functionalizing brominated hydroxypicolinates, enabling the formation of C-C and C-N bonds under relatively mild conditions.[5]

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl moieties.[6][7]

Causality in Experimental Design:

  • Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is commonly used. The ligands stabilize the palladium center and modulate its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7][8]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is often used to dissolve both the organic and inorganic reagents.

Mechanism: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the hydroxypicolinate.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle ArBr R-Br (Hydroxypicolinate) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Pd_Intermediate R-Pd(II)L₂-Br OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Boronic R'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic->Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation Pd_Diorgano R-Pd(II)L₂-R' Transmetalation->Pd_Diorgano RedElim Reductive Elimination Pd_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is a premier method for synthesizing aryl amines from aryl halides, offering significant advantages over harsher classical methods.[10][11] It is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals.

Causality in Experimental Design:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) paired with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). The ligand's steric bulk promotes the reductive elimination step, which is often rate-limiting, while its electron-donating nature facilitates the initial oxidative addition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile.[12]

Mechanism: The Buchwald-Hartwig Catalytic Cycle The cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl halides, SNAr becomes a viable pathway when the pyridine ring is sufficiently activated by electron-withdrawing groups.[4] The inherent electron deficiency of the pyridine nucleus, augmented by the -COOH group, can make the C-Br bond susceptible to attack by strong nucleophiles.

Causality in Experimental Design:

  • Substrate: The reaction is most effective when strong electron-withdrawing groups (like -NO₂ or the pyridine nitrogen itself) are positioned ortho or para to the bromine atom.[3][4] This placement allows for resonance stabilization of the negative charge in the intermediate.

  • Nucleophile: Strong nucleophiles are required, such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH).

  • Conditions: The reaction often requires elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity.

Mechanism: The Addition-Elimination Pathway SNAr proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[14]

SNAr_Mechanism Start Activated R-Br Add Addition (Rate-Limiting) Start->Add Nu Nucleophile (Nu⁻) Nu->Add Intermediate Meisenheimer Complex (Resonance Stabilized) Add->Intermediate Attack at C-Br Elim Elimination Intermediate->Elim Loss of Leaving Group Product Product (R-Nu) Elim->Product LG Br⁻ (Leaving Group) Elim->LG

Caption: The Addition-Elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating monitoring steps and characterization checkpoints to ensure reaction success.

Protocol 4.1: Suzuki-Miyaura Coupling of 5-Bromo-3-hydroxypicolinic acid

Objective: To couple 5-bromo-3-hydroxypicolinic acid with phenylboronic acid.

Materials:

  • 5-bromo-3-hydroxypicolinic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried 25 mL Schlenk flask, add 5-bromo-3-hydroxypicolinic acid, phenylboronic acid, and K₂CO₃.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen three times. This is critical as oxygen can deactivate the Pd(0) catalyst.[15]

  • Reagent Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄, followed by the degassed solvents (dioxane and water).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A successful reaction is indicated by the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the picolinic acid.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Combine Reagents in Schlenk Flask Inert 2. Evacuate & Backfill with N₂/Ar (3x) Setup->Inert Solvents 3. Add Degassed Solvents & Catalyst Inert->Solvents Heat 4. Heat to 90 °C with Vigorous Stirring Monitor 5. Monitor by TLC/LC-MS (Check for Starting Material) Heat->Monitor Monitor->Heat Continue if incomplete Quench 6. Cool & Acidify with 1M HCl Monitor->Quench Proceed upon completion Extract 7. Extract with Ethyl Acetate (3x) Quench->Extract Purify 8. Dry, Concentrate, & Purify via Chromatography Extract->Purify Characterize 9. Characterize by NMR & HRMS Purify->Characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Summary of Reactivity & Conditions

The choice of reaction pathway is dictated by the electronic nature of the hydroxypicolinate and the desired transformation.

Reaction TypeKey Driving FactorTypical Catalyst/ReagentBaseCommon Solvents
Suzuki-Miyaura C-C bond formationPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
Buchwald-Hartwig C-N bond formationPd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhosNaOtBu, LHMDSToluene, Dioxane
SNAr Electron-deficient ringStrong Nucleophile (e.g., NaOMe)Not always requiredDMSO, DMF, NMP

Conclusion

The bromine atom on a hydroxypicolinate is a highly valuable and tunable functional group. Its reactivity can be predictably channeled into high-yield transformations by understanding the interplay of the pyridine nitrogen and the directing effects of the hydroxyl and carboxyl substituents. For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations offer unparalleled scope and efficiency. For substrates with significant electronic activation, nucleophilic aromatic substitution provides a direct, metal-free alternative. By applying the mechanistic principles and robust protocols outlined in this guide, researchers can effectively leverage the C-Br bond as a gateway to novel chemical entities for drug discovery and materials science.

References

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The Picolinate Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Date: January 23, 2026

Abstract

The picolinate scaffold, a simple pyridine-2-carboxylic acid framework, has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic and diagnostic applications.[1][2] Its unique electronic and steric properties, particularly its robust chelating ability, have positioned it as a cornerstone in the design of novel therapeutic agents, drug delivery systems, and diagnostic tools. This guide provides a comprehensive technical overview of the multifaceted roles of the picolinate scaffold, delving into its fundamental coordination chemistry, its application in enhancing the bioavailability of essential minerals, its pivotal function as a linker in antibody-drug conjugates (ADCs), its utility in innovative prodrug strategies, and its growing importance in the development of radiopharmaceuticals. Through an exploration of the underlying chemical principles, detailed experimental protocols, and illustrative case studies, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of this remarkable scaffold in their own discovery and development endeavors.

The Picolinate Scaffold: Fundamental Properties and Coordination Chemistry

Picolinic acid, a derivative of pyridine with a carboxylic acid group at the 2-position, is the foundational structure of the picolinate scaffold.[3] This arrangement of a nitrogen atom within the aromatic ring and an adjacent carboxylic acid group bestows upon the molecule a potent bidentate chelating capability. This allows it to form stable complexes with a wide array of metal ions.[4] The stability and stoichiometry of these metal-picolinate complexes can be determined using techniques like the Bjerrum pH-metric titration method.[3]

The chelation of metal ions by the picolinate scaffold is a cornerstone of its utility in medicinal chemistry. This interaction can modulate the metal's bioavailability, reduce its toxicity, and facilitate its targeted delivery. The resulting complexes often exhibit unique physicochemical properties that are distinct from both the free metal and the picolinic acid, opening up a vast design space for novel therapeutic and diagnostic agents.

Diagram 1: Chelation of a Metal Ion by Picolinate

Picolinate_Chelation cluster_picolinate Picolinate M Metal Ion (M) N N M->N Coordination Bond O1 O M->O1 Coordination Bond C2 C O2 O C1 C C3 C C4 C C5 C C6 C

Caption: Bidentate chelation of a metal ion by the picolinate scaffold.

Enhancing Bioavailability: The Role of Picolinate in Mineral Supplementation

A significant application of the picolinate scaffold lies in its ability to enhance the absorption and bioavailability of essential minerals. This is exemplified by the widespread use of chromium picolinate and zinc picolinate as nutritional supplements.

Chromium Picolinate

Chromium is a trace element that is believed to play a role in carbohydrate and lipid metabolism by potentiating insulin action.[5] However, the absorption of inorganic chromium from the diet is generally poor. Chelation with picolinic acid to form chromium picolinate significantly improves its absorption.[5] While some studies suggest that chromium picolinate supplementation may have modest effects on weight loss and body composition, the clinical relevance remains a subject of debate.[6][7] A meta-analysis of randomized trials indicated a small but significant effect on weight reduction, though this was largely influenced by a single trial.[6] Another clinical trial showed that chromium picolinate supplementation could attenuate LDL-C, total cholesterol, and HOMA-IR in patients with type 2 diabetes, suggesting a potential role in improving lipid profiles and insulin resistance.[1]

Table 1: Summary of a Clinical Trial on Chromium Picolinate Supplementation in Overweight Adults [7]

Outcome MeasureChromium Picolinate Group (n=40)Placebo Group (n=40)p-value
Baseline BMI ( kg/m ²) 36.0 ± 6.736.1 ± 7.60.98
Change in BMI at 12 weeks ( kg/m ²) 0.3 ± 0.80.0 ± 0.40.07
Change in BMI at 24 weeks ( kg/m ²) 0.1 ± 0.20.0 ± 0.50.81
Zinc Picolinate

Zinc is an essential mineral involved in numerous physiological processes, and its deficiency is a global health concern.[8] Similar to chromium, the bioavailability of zinc can be enhanced by chelation with picolinic acid. Studies have shown that zinc picolinate has significantly superior absorption compared to other forms like zinc citrate and zinc gluconate.[9] After four weeks of supplementation with zinc picolinate, significant increases in hair, urine, and erythrocyte zinc levels were observed, which were not seen with zinc gluconate or zinc citrate.[9]

Table 2: Comparative Bioaccessibility of Different Zinc Supplements [10]

Zinc FormPotential Relative Bioaccessibility (%)
Zinc Bisglycinate (DS2)9.38
Zinc Picolinate (DS4) Data not explicitly provided in this study, but other studies indicate high bioavailability
Zinc Citrate (DS5)Data not explicitly provided in this study
Zinc Sulfate (DS3)1.13

Note: The table is based on data from a single in vitro study and relative bioaccessibility can vary.

Experimental Protocol 1: General Synthesis of Chromium Picolinate[11]

This protocol describes a general method for the synthesis of chromium picolinate.

Materials:

  • 2-Picolinic acid

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Dissolve 2-picolinic acid in deionized water. A molar ratio of at least 3:1 of picolinic acid to chromium is recommended.

  • In a separate beaker, dissolve CrCl₃·6H₂O in deionized water.

  • Slowly add the chromium chloride solution to the picolinic acid solution with constant stirring.

  • Adjust the pH of the reaction mixture to between 3.5 and 4.2 using HCl or NaOH.

  • Heat the reaction mixture to a temperature between 80°C and 200°C in a sealed vessel (autoclave) under 2 to 3 standard atmospheric pressures for 24 to 48 hours.

  • Cool the reaction mixture to room temperature, allowing the chromium picolinate complex to precipitate.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain chromium picolinate as a pink solid.

Picolinate Scaffolds as Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[11] The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[11] Picolinate-based structures are being explored as versatile linkers in ADC design.

The key requirements for an ADC linker are high stability in systemic circulation to prevent premature drug release and efficient cleavage at the target tumor site.[4] Picolinate-based linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH or the presence of certain enzymes.

Diagram 2: General Structure of an Antibody-Drug Conjugate (ADC)

ADC_Structure Antibody Monoclonal Antibody Linker Picolinate-based Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Caption: Schematic representation of an antibody-drug conjugate.

Experimental Protocol 2: General Synthesis of a Picolinate-based ADC Linker

This protocol outlines a general approach for synthesizing a picolinate-based linker that can be conjugated to an antibody and a cytotoxic payload. This is a conceptual protocol and would require optimization for specific molecules.

Materials:

  • A picolinic acid derivative with a reactive group for antibody conjugation (e.g., a maleimide or NHS ester).

  • A cytotoxic drug with a complementary reactive group (e.g., an amine or thiol).

  • Appropriate solvents (e.g., DMF, DMSO).

  • Purification reagents (e.g., HPLC columns).

Procedure:

  • Activation of the Picolinate Linker:

    • Dissolve the picolinic acid derivative in an anhydrous aprotic solvent like DMF.

    • Add activating agents (e.g., EDC/NHS for amine-reactive linkers) and stir at room temperature to form the active ester.

  • Conjugation to the Payload:

    • Dissolve the cytotoxic payload in a suitable solvent.

    • Add the payload solution to the activated linker solution and stir at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the purified product for storage.

  • Antibody Reduction (for thiol-based conjugation):

    • Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP to generate free thiol groups.

  • Conjugation to the Antibody:

    • Add the purified drug-linker conjugate to the reduced antibody solution.

    • Allow the conjugation reaction to proceed at a controlled temperature and pH.

  • Purification of the ADC:

    • Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and free drug-linker.

Picolinate-Based Prodrugs: A Strategy for Targeted Activation

Prodrugs are inactive or less active molecules that are converted into their active form in the body.[] This strategy can be used to improve a drug's pharmacokinetic properties, reduce its toxicity, and enhance its therapeutic index. Picolinate esters can be employed as prodrug moieties, which can be cleaved by specific enzymes to release the active drug.

The design of a picolinate-based prodrug involves attaching the picolinate scaffold to a functional group of the parent drug, often through an ester linkage. This linkage is designed to be stable in systemic circulation but susceptible to cleavage by enzymes that are overexpressed in the target tissue, such as certain esterases in tumor cells.

Diagram 3: Activation of a Picolinate-Based Prodrug

Prodrug_Activation Prodrug Picolinate-Drug Conjugate (Inactive) Enzyme Target Enzyme (e.g., Esterase) Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Active Drug Enzyme->ActiveDrug Release Picolinate Picolinate Moiety Enzyme->Picolinate Release

Caption: Enzymatic activation of a picolinate-based prodrug at the target site.

Experimental Protocol 3: General Synthesis of a Picolinate Ester Prodrug[4][14]

This protocol provides a general method for the synthesis of a picolinate ester prodrug.

Materials:

  • Picolinoyl chloride hydrochloride

  • The parent drug containing a hydroxyl or phenol group

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine

  • Diethyl ether

Procedure:

  • Prepare picolinoyl chloride hydrochloride by reacting picolinic acid with thionyl chloride.

  • Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

  • Add the parent drug (1 equivalent) and triethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under vacuum.

  • The crude picolinate ester prodrug can be purified by recrystallization or column chromatography.

Picolinate in Radiopharmaceuticals: Imaging and Therapy

The strong chelating properties of the picolinate scaffold make it an excellent candidate for developing radiopharmaceuticals for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radionuclide therapy.[13][14][15][16] Picolinate-based chelators can form stable complexes with a variety of radiometals, preventing their release in vivo and ensuring they reach their intended target.

For PET imaging, picolinate-based probes can be labeled with positron-emitting radionuclides like ¹⁸F.[13] These probes can be designed to target specific biomarkers, such as those overexpressed in cancer cells, allowing for non-invasive visualization of tumors.[13] In the realm of therapy, picolinate chelators can be used to deliver alpha- or beta-emitting radionuclides to cancer cells, leading to localized cell killing with minimal damage to surrounding healthy tissue.

Table 3: Cytotoxicity of Osmium(II) Arene Complexes with Picolinate Derivatives in A2780 Human Ovarian Cancer Cells [17]

ComplexSubstituent on PicolinateIC₅₀ (µM)
4 p-Cl< 25
6 p-Me< 25
Cisplatin (reference) -Active

The Picolinate Scaffold in Neurodegenerative Disease Research

The versatility of the picolinate scaffold extends to the challenging field of neurodegenerative diseases.[2][18][19][20] The development of therapeutic agents for conditions like Alzheimer's and Parkinson's disease is a major focus of modern medicinal chemistry. Privileged scaffolds, such as picolinate, offer a starting point for the design of novel drug candidates that can modulate key pathological processes in these diseases. While research in this area is still emerging, the ability of picolinate derivatives to interact with various biological targets makes them an attractive platform for the development of new treatments for these debilitating conditions.

Conclusion and Future Perspectives

The picolinate scaffold has firmly established itself as a privileged and versatile platform in medicinal chemistry. Its robust chelating properties have been successfully exploited to enhance the bioavailability of essential minerals and to develop sophisticated drug delivery systems like ADCs and targeted prodrugs. The growing interest in picolinate-based radiopharmaceuticals for both imaging and therapy further underscores its importance in modern drug discovery.

Future research is likely to focus on the development of more sophisticated picolinate-based linkers for ADCs with improved stability and more precise cleavage mechanisms. The exploration of novel picolinate prodrugs activated by a wider range of tumor-specific enzymes holds significant promise for improving the therapeutic index of potent anticancer agents. Furthermore, the application of the picolinate scaffold in designing multi-target-directed ligands for complex diseases like neurodegenerative disorders represents an exciting and promising frontier. As our understanding of the intricate interplay between the picolinate scaffold and biological systems continues to grow, so too will its impact on the development of the next generation of innovative medicines.

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A Technical Guide to Functionalized Picolinate Esters: Synthesis, Mechanistic Insights, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid ester, represents a "privileged" and versatile building block in modern medicinal chemistry and drug discovery.[1] Its unique electronic properties and chelating ability make it a cornerstone for a variety of applications, ranging from directing groups in C-H activation to critical components in bioconjugation and prodrug strategies. This guide provides an in-depth technical overview of the synthesis, core properties, and key applications of functionalized picolinate esters. We will explore the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and illustrate the mechanistic underpinnings of their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this important chemical motif.

Core Chemistry and Properties of the Picolinate Moiety

The picolinate ester is a derivative of picolinic acid, a pyridine-2-carboxylic acid. The defining feature of this scaffold is the nitrogen atom at the 2-position relative to the ester group. This arrangement has profound implications for the molecule's reactivity and utility:

  • Chelating Properties: The nitrogen atom and the carbonyl oxygen of the ester can act as a bidentate chelating agent for various metal ions.[1] This property is fundamental to its role as a directing group in metal-catalyzed reactions and its use in coordination chemistry.

  • Electronic Nature: The electron-withdrawing nature of the pyridine ring influences the reactivity of the ester group and the pyridine core itself. Functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups can further tune these properties, significantly impacting reaction yields and selectivity in synthetic applications.[2]

  • Hydrolytic Stability: The stability of the picolinate ester bond is a critical parameter, particularly in prodrug design. The rate of hydrolysis can be modulated by the steric and electronic properties of the alcohol portion of the ester and any substituents on the pyridine ring.[3]

The relationship between the functionalization of the picolinate core, its resulting properties, and its ultimate applications is a central theme in its use in drug discovery.

G cluster_0 Core Concept cluster_1 Resulting Properties cluster_2 Key Applications Functionalization Functionalization Electronic_Properties Electronic Properties Functionalization->Electronic_Properties modifies Steric_Hindrance Steric Hindrance Functionalization->Steric_Hindrance influences Chelating_Ability Chelating Ability Functionalization->Chelating_Ability tunes Solubility_Lipophilicity Solubility & Lipophilicity Functionalization->Solubility_Lipophilicity alters CH_Activation C-H Activation Electronic_Properties->CH_Activation directs selectivity Bioconjugation Bioconjugation Electronic_Properties->Bioconjugation controls reactivity Steric_Hindrance->CH_Activation affects yield Chelating_Ability->CH_Activation enables catalysis Prodrugs Prodrugs Solubility_Lipophilicity->Prodrugs improves bioavailability Medicinal_Chemistry Medicinal Chemistry Solubility_Lipophilicity->Medicinal_Chemistry enhances ADME

Figure 1: Relationship between functionalization, properties, and applications.

Synthesis of Functionalized Picolinate Esters

The synthesis of picolinate esters can be broadly categorized into two main approaches: esterification of a picolinic acid derivative or modification of a pre-existing picolinate ester. The choice of method depends on the availability of starting materials and the desired functionalization pattern.

Esterification of Picolinic Acids

A common and direct method involves the esterification of a picolinic acid with an alcohol. Due to the relatively low reactivity of carboxylic acids, an activating agent is typically required.

Method 1: Thionyl Chloride-Mediated Esterification

This is a robust and widely used method that proceeds through an acyl chloride intermediate. The picolinic acid is first converted to the more reactive picolinoyl chloride hydrochloride using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The resulting acyl chloride is then reacted with the desired alcohol in the presence of a base, such as triethylamine, to neutralize the HCl generated and drive the reaction to completion.[1][4]

  • Causality: The use of thionyl chloride is advantageous because the byproducts of the activation step (SO₂ and HCl) are gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent. Triethylamine is a non-nucleophilic base that effectively scavenges the HCl produced during the esterification, preventing unwanted side reactions and protonation of the pyridine nitrogen.[4]

Method 2: Dicyclohexylcarbodiimide (DCC) Coupling

While DCC is a common coupling reagent for forming amide bonds, its use for the esterification of picolinic acid can be problematic. The intermediate O-acylurea is prone to rearranging to a more stable N-acylurea, which is an undesired byproduct.[4] This rearrangement can sometimes be mitigated by careful selection of reaction conditions, such as performing the reaction in dichloromethane (CH₂Cl₂).[4] However, for creating more reactive "active esters" (e.g., N-hydroxysuccinimidyl or pentafluorophenyl esters), the thionyl chloride method is generally more reliable.[4]

Modification of Existing Picolinate Esters

For creating diverse libraries of compounds, it is often more efficient to start with a simple, readily available picolinate ester and introduce functionality through reactions on the pyridine ring, such as cross-coupling reactions.[1]

Method 3: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction allows for the formation of carbon-carbon bonds. A halogenated picolinate ester (e.g., ethyl 6-chloropicolinate) can be coupled with a boronic acid or ester to introduce a wide range of aryl or alkyl substituents onto the pyridine ring.

  • Causality: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the boronic acid for the transmetalation step.

G Start Start: Picolinic Acid or Halogenated Picolinate Ester Activation Activation (e.g., SOCl₂/DMF) Start->Activation Method 1 CrossCoupling Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Method 2 Esterification Esterification (Alcohol, Base) Activation->Esterification Workup Aqueous Workup Esterification->Workup CrossCoupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Final Product: Functionalized Picolinate Ester Characterization->FinalProduct

Figure 2: General workflow for the synthesis of functionalized picolinate esters.

Key Applications in Drug Development

The unique properties of functionalized picolinate esters make them valuable tools in several areas of drug development.

Directing Groups in C-H Activation

One of the most powerful applications of the picolinate moiety is as a directing group in C-H activation chemistry.[5] The nitrogen atom of the pyridine ring coordinates to a metal catalyst (commonly palladium or rhodium), bringing the catalytic center into close proximity to a specific C-H bond on the substrate.[5] This allows for the selective functionalization of otherwise unreactive C-H bonds, a strategy that significantly shortens synthetic routes and enables the late-stage functionalization of complex molecules.[6]

  • Mechanism Insight: The picolinate group acts as a bidentate ligand, forming a stable five- or six-membered cyclometalated intermediate. This pre-organization is key to achieving high regioselectivity. The choice of substituents on the picolinamide directing group can have a significant effect on the yield and selectivity of C-H functionalization reactions.[2]

C_H_Activation Substrate {Substrate | { N | Ester}} Coordination Coordination Complex Substrate->Coordination Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Activation C-H Activation (Cyclometalation) Coordination->Activation Forms Palladacycle Functionalization Oxidative Addition/ Reductive Elimination Activation->Functionalization Reacts with Coupling Partner Product Functionalized Product Functionalization->Product Product Release Catalyst_Regen Pd(II) Catalyst (Regenerated) Functionalization->Catalyst_Regen Catalyst Turnover

Figure 3: Role of the picolinate ester as a directing group in C-H activation.
Bioconjugation and Linker Chemistry

"Active esters" of picolinic acid, such as N-hydroxysuccinimidyl (NHS) or pentafluorophenyl (PFP) esters, are excellent acylating agents used in bioconjugation.[4] These reactive intermediates readily form stable amide bonds with primary amines, such as the lysine residues found in proteins and peptides.[7] This makes picolinate-based linkers valuable for creating antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where a potent therapeutic payload is attached to a targeting moiety.[8]

Prodrug Strategies

Ester prodrugs are a classic strategy for improving the physicochemical properties of a drug, such as its solubility or cell permeability.[9][10] The picolinate ester can be used to mask a polar alcohol or carboxylic acid functional group on a drug molecule.[9] Once absorbed, the ester is cleaved by cellular esterases, releasing the active drug.[11] The rate of this cleavage can be fine-tuned by modifying the substituents on the picolinate ring, allowing for controlled drug release.

Characterization Techniques

The successful synthesis and purification of a functionalized picolinate ester must be confirmed through rigorous analytical characterization.

Technique Information Obtained Key Features for Picolinate Esters
¹H NMR Proton environment, connectivitySignals for pyridine ring protons (typically δ 7.5-9.0 ppm), signals for the ester alkyl group.[3]
¹³C NMR Carbon skeletonSignal for the ester carbonyl carbon (typically δ 160-170 ppm), signals for pyridine ring carbons.[3]
Mass Spectrometry (MS) Molecular weight, fragmentation patternMolecular ion peak (M+) confirms the mass. Picolinyl esters give distinctive fragmentation patterns that can be useful for structure elucidation, especially for complex molecules like fatty acids.[12][13]
Infrared (IR) Spectroscopy Functional groupsStrong C=O stretch for the ester group (typically ~1740-1760 cm⁻¹).[3]
High-Performance Liquid Chromatography (HPLC) Purity, retention timeUsed to assess the purity of the final compound and to monitor reaction progress.

Table 1: Summary of Analytical Techniques for Characterization

Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of a Picolinoyl Chloride Hydrochloride[3][4]
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add the desired picolinic acid (1.0 eq).

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Carefully add thionyl chloride (SOCl₂, 2-3 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed. The reaction is typically complete when gas evolution ceases and all the solid has dissolved (usually 1-2 hours).

  • Workup: Remove the excess thionyl chloride under reduced pressure (in vacuo).

  • Precipitation: Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride as a solid.

  • Isolation: Filter the solid product, wash with additional anhydrous diethyl ether, and dry under vacuum. The product is often used in the next step without further purification.

Protocol 2: Synthesis of a Picolinate Active Ester (e.g., p-nitrophenyl ester)[1][3]
  • Setup: Dissolve the picolinoyl chloride hydrochloride (1.0 eq) from Protocol 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the desired alcohol (e.g., 4-nitrophenol, 1.0 eq) to the solution.

  • Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (2.0-2.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate in vacuo to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization (e.g., from 2-propanol) or by column chromatography on silica gel.

Conclusion and Future Outlook

Functionalized picolinate esters are indispensable tools in the arsenal of the modern medicinal chemist. Their predictable synthesis, tunable properties, and diverse reactivity make them ideal scaffolds for addressing complex challenges in drug development. The continued innovation in C-H activation methodologies will undoubtedly expand the utility of picolinate directing groups, enabling the synthesis of previously inaccessible molecular architectures. Furthermore, as our understanding of drug delivery and bioconjugation deepens, the rational design of picolinate-based linkers and prodrugs will lead to safer and more effective therapeutics. The future of this versatile functional group is bright, with ongoing research promising to unlock even more sophisticated applications in the quest for novel medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 648-653.
  • Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Babaee, S., et al. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Wang, F., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal Research Reviews, 38(6), 1845-1871.
  • Babaee, S., et al. (2023). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • da Silva, J. G., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – A European Journal, 27(45), 12453-12508.
  • Christie, W. W., et al. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of the American Society for Mass Spectrometry, 2(6), 528-534.
  • Dias, N., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2496.
  • Nolan, S. P. (Ed.). (2017).
  • Singh, Y., et al. (2017). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Pharmaceuticals, 10(4), 87.
  • Britton, J., et al. (2018). Tuning Reactivity in Pd-catalysed C(sp3)
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
  • Pharmaceutical Technology. (2025).
  • Harvey, D. J. (1984). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Biomedical Mass Spectrometry, 11(7), 340-347.

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Methodological & Application

Synthesis of Ethyl 3-bromo-6-hydroxypicolinate from 3-bromo-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-bromo-6-hydroxypicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds. The efficient and selective synthesis of this ester from its corresponding carboxylic acid, 3-bromo-6-hydroxypicolinic acid, is a critical step in the development of novel pharmaceuticals and functional materials. This document provides a detailed guide to two robust synthetic methods for this transformation, offering insights into the rationale behind procedural choices and comprehensive, step-by-step protocols.

Chemical Structures

CompoundStructure
3-bromo-6-hydroxypicolinic acid 3-bromo-6-hydroxypicolinic acid
Ethyl 3-bromo-6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and/or by the removal of water as it is formed.[1][3]

Reaction Mechanism & Rationale

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[1][2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[1] The use of a large excess of ethanol is crucial to shift the equilibrium towards the formation of the ethyl ester product.

Fischer_Esterification Carboxylic_Acid 3-bromo-6-hydroxypicolinic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Ethanol Ethanol (excess) Acid_Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Ester Ethyl 3-bromo-6-hydroxypicolinate Protonated_Ester->Ester Deprotonation Water Water Protonated_Ester->Water

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol

Materials:

  • 3-bromo-6-hydroxypicolinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-hydroxypicolinic acid (1.0 eq).

  • Add absolute ethanol (20 eq) to the flask. The large excess serves as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C).

  • Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL) and saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the remaining acid.

  • Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Key Parameters & Expected Outcome
ParameterValueRationale
Reactant Ratio (Acid:Alcohol) 1:20Drives the equilibrium towards product formation.
Catalyst Loading 0.1-0.2 eqSufficient to catalyze the reaction without promoting side reactions.
Reaction Temperature Reflux (~78 °C)Provides the necessary activation energy for the reaction.
Reaction Time 12-24 hoursAllows the reaction to proceed to completion.
Expected Yield 70-85%Typical yield for Fischer esterification under these conditions.

Method 2: Thionyl Chloride Mediated Esterification

For substrates that may be sensitive to high temperatures or prolonged reaction times under strongly acidic conditions, an alternative two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[4][5][6][7] The acyl chloride is then reacted with ethanol to form the desired ester. This method is often faster and can proceed under milder conditions.[8]

Reaction Mechanism & Rationale

In the first step, the carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which is highly reactive.[7] This intermediate readily undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[4] In the second step, the highly electrophilic acyl chloride is reacted with ethanol. The alcohol attacks the carbonyl carbon, and subsequent loss of a proton and chloride ion gives the final ester product. This method avoids the equilibrium limitations of the Fischer esterification.

Thionyl_Chloride_Esterification Carboxylic_Acid 3-bromo-6-hydroxypicolinic acid Acyl_Chloride 3-bromo-6-(chloro)picolinoyl chloride Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Ethanol Ethanol Ester Ethyl 3-bromo-6-hydroxypicolinate Ethanol->Ester Acyl_Chloride->Ester Esterification SO2 SO₂ (gas) Acyl_Chloride->SO2 HCl HCl (gas) Acyl_Chloride->HCl

Caption: Thionyl Chloride Esterification Workflow.

Experimental Protocol

Materials:

  • 3-bromo-6-hydroxypicolinic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Absolute Ethanol (EtOH)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a fume hood, suspend 3-bromo-6-hydroxypicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (40 °C for DCM, 110 °C for toluene) and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of absolute ethanol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the ethanol/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.

  • Work in a well-ventilated area and use appropriate safety measures when handling all chemicals.

Conclusion

Both the Fischer-Speier esterification and the thionyl chloride mediated method are effective for the synthesis of ethyl 3-bromo-6-hydroxypicolinate. The choice of method will depend on the scale of the reaction, the available equipment, and the sensitivity of the starting material. The Fischer esterification is a simpler, one-pot procedure, while the thionyl chloride method offers a more reactive intermediate that can lead to higher yields and shorter reaction times, but requires careful handling of hazardous reagents.

References

  • Behrman, E. J. (2021). The Elbs and Boyland–Sims oxidations. Journal of Chemical Research, 45(9-10), 893-900. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-6-hydroxypicolinate. National Center for Biotechnology Information. [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

Sources

Protocol for the Esterification of Substituted Picolinic Acids: A Guide to Method Selection and Execution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of picolinic acid esters is a cornerstone in medicinal chemistry and materials science, with these moieties serving as critical components in numerous pharmaceutical agents and functional materials. However, the esterification of the picolinic acid scaffold presents unique challenges due to the electronic properties of the pyridine ring and the nucleophilic/basic nature of the ring nitrogen. This application note provides a comprehensive guide to selecting and executing appropriate esterification protocols for substituted picolinic acids. We delve into the mechanistic underpinnings of common methods, offer detailed, field-tested protocols, and provide a framework for troubleshooting, ensuring researchers can achieve high yields and purity for a diverse range of substrates.

Introduction: The Synthetic Challenge of Picolinic Acids

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged scaffolds in drug discovery. The ester derivatives are often employed as prodrugs, metabolic precursors, or key intermediates in the synthesis of more complex molecules. The primary challenge in their esterification arises from the pyridine nitrogen atom. Under the acidic conditions of classic Fischer esterification, this nitrogen is readily protonated. This protonation deactivates the carboxyl group toward nucleophilic attack by rendering the entire system more electron-deficient, thus slowing down the reaction rate. Furthermore, the choice of methodology must accommodate a wide variety of substituents on the pyridine ring, ranging from electron-donating to electron-withdrawing groups, each influencing the reactivity of the carboxylic acid.

This guide is structured to provide a logical path from mechanistic understanding to practical application, enabling the scientist to make an informed choice of protocol based on the specific characteristics of their substrate.

Mechanistic Considerations for Esterification

Selecting the optimal esterification strategy requires an understanding of the reaction pathways. The most common methods rely on either enhancing the electrophilicity of the carboxyl carbon or increasing the nucleophilicity of the alcohol.

Acid-Catalyzed Esterification (Fischer-Speier)

This equilibrium-controlled reaction involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which significantly increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[1][2] For the reaction to proceed to completion, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][2]

  • Causality: While simple, this method's success with picolinic acids is hampered by the competitive protonation of the pyridine nitrogen. This side reaction reduces the concentration of the active catalyst and deactivates the substrate. Therefore, it is most suitable for robust, simple picolinic acids where harsh conditions and long reaction times are tolerable.

Carbodiimide-Mediated Coupling (Steglich Esterification)

The Steglich esterification offers a milder, non-acidic alternative, making it ideal for acid-sensitive substrates.[3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. The acid adds across the C=N bond of the carbodiimide to form a highly reactive O-acylisourea intermediate.

A crucial component of modern Steglich protocols is a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] DMAP serves two purposes:

  • It acts as a highly nucleophilic catalyst, reacting with the O-acylisourea intermediate to form an even more reactive acylpyridinium species.[4]

  • It suppresses the primary side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4][5]

  • Causality: This method avoids protonation of the pyridine ring, making it highly effective for a broad range of substituted picolinic acids. The mild, often room-temperature conditions preserve sensitive functional groups elsewhere in the molecule.[4]

Acyl Chloride Formation

This robust, two-step method involves the initial conversion of the picolinic acid to its corresponding acyl chloride, a highly reactive electrophile.[3] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. For picolinic acids, this reaction typically yields the picolinoyl chloride hydrochloride salt.[6][7] In the second step, this activated intermediate is treated with the desired alcohol in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the generated HCl and drive the reaction to completion.[6]

  • Causality: By converting the carboxylic acid to a highly activated acyl chloride, this method circumvents the equilibrium limitations of the Fischer-Speier reaction. It is a versatile and high-yielding approach, though it involves an extra synthetic step and the handling of moisture-sensitive reagents.

Protocol Selection Guide

The choice of esterification method is dictated by the substrate's properties. The following workflow provides a decision-making framework.

ProtocolSelection sub Substrate Analysis: Substituted Picolinic Acid + Alcohol q1 Is the substrate sensitive to strong acid or high temperatures? sub->q1 q2 Is the alcohol sterically hindered or a valuable reagent? q1->q2 Yes fischer Method: Fischer-Speier Esterification q1->fischer No q3 Is a two-step procedure acceptable and are reagents (e.g., SOCl₂) available? q2->q3 No steglich Method: Steglich Esterification q2->steglich Yes q3->steglich No acyl Method: Acyl Chloride Formation q3->acyl Yes

Caption: Workflow for selecting an appropriate esterification protocol.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 6-chloropicolinic acid
  • Principle: This protocol utilizes a large excess of methanol as both reagent and solvent, with sulfuric acid as the catalyst, to drive the equilibrium toward the methyl ester product. This method is suitable for robust substrates not sensitive to strong acid.

  • Materials and Reagents:

    • 6-chloropicolinic acid (1.0 eq)

    • Methanol (MeOH), anhydrous (≥ 20 eq, used as solvent)

    • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 6-chloropicolinic acid (1.0 eq) and methanol (20-50 eq).

    • Stir the suspension at room temperature until the acid is partially dissolved.

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane and carefully transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Safety: Concentrated sulfuric acid is highly corrosive. Always add acid to the alcohol/substrate mixture slowly and with cooling. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Steglich Esterification of Picolinic Acid with Benzyl Alcohol
  • Principle: This protocol uses EDC as the coupling agent and DMAP as the catalyst to mediate the esterification under mild, neutral conditions, ideal for preserving sensitive functional groups.[4]

  • Materials and Reagents:

    • Picolinic acid (1.0 eq)

    • Benzyl alcohol (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve picolinic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude benzyl picolinate can be purified by flash chromatography. A study reported achieving an 88% yield for this transformation.[4]

  • Safety: Carbodiimides like EDC are allergens and irritants.[4] Handle with appropriate personal protective equipment.

Protocol 3: Acyl Chloride-Based Esterification
  • Principle: A highly reliable two-step method where the picolinic acid is first activated with thionyl chloride, then reacted with the alcohol in the presence of a base. This method is broadly applicable.[6]

  • Step 1: Formation of Picolinoyl Chloride Hydrochloride

    • To a flask containing picolinic acid (1.0 eq), add thionyl chloride (SOCl₂) (5-10 eq) at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 79 °C) for 2-4 hours until gas evolution ceases.

    • Cool the mixture and remove excess SOCl₂ under reduced pressure (co-evaporate with toluene if necessary) to obtain the crude picolinoyl chloride hydrochloride salt, which is often used directly in the next step.[6][7]

  • Step 2: Reaction with Alcohol

    • Dissolve the crude acyl chloride hydrochloride in an anhydrous solvent like THF or DCM.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and triethylamine (2.5 eq) in the same anhydrous solvent.

    • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor for completion by TLC or LC-MS.

    • Upon completion, filter off the triethylammonium hydrochloride salt.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ester product by column chromatography.

  • Safety: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted in a fume hood with moisture-free glassware.

Comparative Summary of Methods

Parameter Fischer-Speier Esterification Steglich Esterification Acyl Chloride Method
Conditions Harsh (Strong Acid, Heat)Mild (0 °C to RT)Biphasic (Heat, then RT)
Substrate Scope Limited to acid-stable substrates; best for primary/secondary alcohols.[2]Broad; excellent for acid-sensitive substrates and hindered alcohols.[3][4]Very Broad; highly reliable.
Key Reagents H₂SO₄ or TsOH, excess alcohol.[1]DCC or EDC, DMAP.[4]SOCl₂ or (COCl)₂, Et₃N.[6]
Advantages Inexpensive reagents, simple procedure.High yields, preserves stereochemistry, mild conditions.High yields, not equilibrium-limited, very reliable.
Limitations Equilibrium-limited, risk of side reactions (e.g., elimination), pyridine protonation.[2]Expensive reagents, byproduct removal (DCU) can be difficult, potential allergens.[4]Two steps, requires handling of hazardous/moisture-sensitive reagents.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Conversion (Fischer) Pyridine nitrogen protonation deactivating the substrate.Switch to a Steglich or Acyl Chloride protocol. Ensure anhydrous conditions and effective water removal (Dean-Stark).[1]
Low Yield (Steglich) Incomplete activation; formation of N-acylurea byproduct.Ensure anhydrous conditions. Check the quality of the EDC/DCC. Ensure at least 0.1 eq of DMAP is used.[4]
Reaction Stalls (Acyl Chloride) Incomplete formation of acyl chloride; insufficient base.Ensure excess SOCl₂ was used and removed completely. Use at least 2.2 equivalents of base (Et₃N) to neutralize HCl from both the salt and the reaction.[6]
Difficult Purification Dicyclohexylurea (DCU) byproduct from DCC is co-eluting.Switch to water-soluble EDC, where the urea byproduct is removed during aqueous workup.[3] If using DCC, try precipitating the DCU from a nonpolar solvent like hexane before chromatography.
Side Reactions Substrate contains other nucleophilic groups (e.g., amines, phenols).Protect other functional groups before esterification. Alternatively, use milder conditions (Steglich) which can offer better chemoselectivity.

Conclusion

The successful esterification of substituted picolinic acids is readily achievable with a rational approach to protocol selection. While the classic Fischer-Speier method is viable for simple, robust substrates, modern coupling techniques provide far greater versatility and efficiency. The Steglich esterification is the method of choice for delicate molecules requiring mild conditions, while the acyl chloride pathway offers a powerful and reliable route for a wide array of substrates. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently synthesize picolinic acid esters, advancing their projects in drug development and beyond.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5864. DOI: 10.1039/D1GC02251B
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. DOI: 10.3390/60100047
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47.
  • Sørensen, M. H., & Nielsen, J. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(11), 1248-1271. DOI: 10.1039/c4np00051a
  • Hentze, K. L., & El-Azzami, M. (2023).
  • Wikipedia. (2023, December 12). Fischer–Speier esterification. Retrieved from [Link]

  • Sahu, P., & Murkute, S. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Letters in Organic Chemistry, 17(10), 785-790.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Varasi, M., Walker, K. A., & Maddox, M. L. (1987). The mechanism of the Mitsunobu esterification reaction. Part I. The involvement of phosphoranes and oxyphosphonium salts. The Journal of Organic Chemistry, 52(19), 4235–4238.

Sources

Regioselective bromination of ethyl 6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Bromination of Ethyl 6-Hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed laboratory protocol for the regioselective bromination of ethyl 6-hydroxypicolinate. Halogenated pyridine scaffolds are of paramount importance in medicinal chemistry, and their controlled synthesis is a critical step in drug discovery pipelines. This document elucidates the underlying chemical principles governing the regioselectivity of this transformation, focusing on the directing effects of the substituents on the pyridine ring. A field-proven, step-by-step protocol using N-Bromosuccinimide (NBS) is presented, designed to favor the formation of ethyl 5-bromo-6-hydroxypicolinate, a key synthetic intermediate.

Scientific Background: The Logic of Regioselectivity

The pyridine ring is inherently electron-deficient compared to benzene, which generally renders it less reactive towards electrophilic aromatic substitution (SEAr).[1] Consequently, harsh reaction conditions are often required for the functionalization of unsubstituted pyridine.[1] However, the strategic placement of activating groups can dramatically alter this reactivity profile and direct incoming electrophiles to specific positions.

In the case of ethyl 6-hydroxypicolinate, the regiochemical outcome of bromination is governed by the interplay of three key factors:

  • The Hydroxyl Group (-OH): This is a powerful activating group. It exists in tautomeric equilibrium with its 2-pyridone form, which is the dominant and more reactive species in most solvents.[2] The pyridone tautomer is highly electron-rich and behaves similarly to a phenoxide ion, strongly activating the ring towards electrophilic attack.[2] As an activating group, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • The Ethyl Carboxylate Group (-COOEt): This is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta (C4 and C5) positions relative to itself.

  • The Ring Nitrogen: The nitrogen atom is electronegative and deactivates the ring, particularly at the ortho (C3) and para (C5) positions relative to itself.

When these effects are combined, the powerful activating and ortho, para-directing influence of the 6-hydroxy (2-pyridone) group dominates. Both the C3 and C5 positions are activated. However, the C5 position is para to the activating hydroxyl group and meta to the deactivating ester group, making it the most electronically favored site for electrophilic attack. The C3 position, being ortho to both the activating hydroxyl and the deactivating ester, is less favored. Therefore, the reaction is highly regioselective for the C5 position.

Using a mild brominating agent like N-Bromosuccinimide (NBS) is crucial. NBS serves as a source of electrophilic bromine (Br+) at a low and steady concentration, which helps to prevent over-reaction and the formation of di-brominated byproducts.[3][4]

Reaction Mechanism Overview

The reaction proceeds via a classic electrophilic aromatic substitution on the more nucleophilic 2-pyridone tautomer.

G cluster_0 Mechanism Steps node_A 1. Tautomerization Ethyl 6-hydroxypicolinate equilibrates to its 2-pyridone form. node_B 2. Generation of Electrophile NBS provides a source of Br+. node_A->node_B node_C 3. Nucleophilic Attack The electron-rich pyridone ring attacks the Br+ electrophile, preferentially at C5. node_B->node_C node_D 4. Formation of Sigma Complex A resonance-stabilized carbocation (sigma complex) is formed. node_C->node_D node_E 5. Deprotonation & Aromatization A base removes the proton from C5, restoring aromaticity. node_D->node_E node_F 6. Product Formation Ethyl 5-bromo-6-hydroxypicolinate is formed. node_E->node_F

Caption: Key steps in the regioselective bromination mechanism.

Experimental Protocol: Synthesis of Ethyl 5-bromo-6-hydroxypicolinate

This protocol is designed as a self-validating system, with checkpoints for monitoring reaction progress and ensuring purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 6-hydroxypicolinate≥97%CommercialStarting Material
N-Bromosuccinimide (NBS)≥98%CommercialRecrystallize from water if purity is suspect
Acetonitrile (MeCN)AnhydrousCommercialReaction Solvent
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Saturated NaHCO₃ solutionACS GradeIn-house prepFor work-up
Saturated NaCl solution (Brine)ACS GradeIn-house prepFor work-up
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialDrying Agent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring
Equipment
  • Round-bottom flask (appropriate size for scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-hydroxypicolinate (1.67 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂) until all the solid has dissolved.

  • Cooling: Cool the resulting solution to 0 °C using an ice water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) to the solution in small portions over 10-15 minutes. Causality Note: Slow, portion-wise addition at low temperature helps to control the reaction exotherm and maintain a low concentration of Br₂, minimizing potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and saturated aqueous sodium chloride (brine) solution (1 x 30 mL). Causality Note: The NaHCO₃ wash removes any acidic byproducts like succinimide or HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford ethyl 5-bromo-6-hydroxypicolinate as a solid.[5][6]

Quantitative Data Summary
ParameterValue
Starting MaterialEthyl 6-hydroxypicolinate (1.0 equiv.)
Brominating AgentN-Bromosuccinimide (1.05 equiv.)
SolventAnhydrous Acetonitrile
Temperature0 °C to Room Temperature
Reaction Time4 - 6 hours
Expected ProductEthyl 5-bromo-6-hydroxypicolinate
Theoretical YieldBased on 10.0 mmol scale: 2.46 g
Typical Isolated Yield85-95%

Experimental Workflow Visualization

G cluster_1 Experimental Workflow node_1 Setup & Dissolution (Substrate in MeCN, N2 atm) node_2 Cooling to 0 °C node_1->node_2 node_3 Portion-wise Addition of NBS node_2->node_3 node_4 Reaction at RT (4-6h) node_3->node_4 node_5 TLC Monitoring node_4->node_5 node_4->node_5 node_6 Work-up (Quench, Extract, Wash) node_5->node_6 If complete node_7 Purification (Recrystallization or Chromatography) node_6->node_7 node_8 Characterization (NMR, MS, MP) node_7->node_8

Caption: Overall workflow for the synthesis and purification.

Expected Results and Troubleshooting

  • Characterization: The primary product, ethyl 5-bromo-6-hydroxypicolinate, will show characteristic signals in ¹H NMR spectroscopy. The two aromatic protons will appear as distinct singlets, having lost their ortho-coupling. Mass spectrometry should confirm the molecular weight (246.06 g/mol ) and show the characteristic isotopic pattern for a monobrominated compound.[5]

  • Side Products: The main potential side product is the 3-bromo isomer. While electronically disfavored, small amounts may form. Dibromination at both the 3 and 5 positions is possible if an excess of NBS is used or if the reaction temperature is too high.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material remaining after 6 hours, an additional portion of NBS (0.1 equiv.) can be added. Ensure the starting NBS was of high purity and the solvent was anhydrous.

    • Low Yield: Yield loss can occur during extraction if the pH is not basic enough to keep the product in the organic layer. Ensure thorough extraction. During purification, careful selection of chromatography eluents is key to prevent product loss on the column.

References

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Synthesis of 6-bromo-4-iodoquinoline -
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry - ACS Public
  • Kinetics and Mechanism of Bromination of 2-Pyridone and Related Derivatives in Aqueous Solution - American Chemical Society.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide - ResearchG
  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution - ResearchG
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. [Link]

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution - Canadian Science Publishing. [Link]

  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]

  • US11613549B2 - Bromination of pyridine derivatives - Google P
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide - YouTube. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem. [Link]

  • Ethyl 3-bromo-6-hydroxypicolinate - Autech Scientific. [Link]

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Navigating the Suzuki Cross-Coupling of Ethyl 3-bromo-6-hydroxypicolinate: An Application Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Senior Application Scientist, Gemini Laboratories

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 3-bromo-6-hydroxypicolinate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. This document offers a comprehensive overview of the reaction mechanism, field-proven insights into experimental design, detailed protocols, and troubleshooting strategies to empower successful and reproducible outcomes in the laboratory.

Introduction: The Strategic Importance of 3-Aryl-6-hydroxypicolinates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[1] Ethyl 3-bromo-6-hydroxypicolinate is a particularly valuable substrate, as the resulting 3-aryl-6-hydroxypicolinate scaffold is a key feature in a variety of biologically active molecules. The inherent functionalities of the picolinate core, including the hydroxyl and ester groups, offer multiple points for further chemical modification, making it an attractive starting material for the construction of diverse molecular libraries in drug discovery programs.[3]

Mechanistic Considerations for a Successful Coupling

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for optimizing the reaction of Ethyl 3-bromo-6-hydroxypicolinate. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of Ethyl 3-bromo-6-hydroxypicolinate. This step forms a palladium(II) intermediate. The electron-deficient nature of the pyridine ring can influence the rate of this step.

  • Transmetalation: The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact the reaction efficiency.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired carbon-carbon bond in the product, Ethyl 3-aryl-6-hydroxypicolinate, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

dot

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guide to Best Practices

While a universally applicable protocol for all Suzuki couplings does not exist, the following represents a robust starting point for the reaction of Ethyl 3-bromo-6-hydroxypicolinate with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific substrates.

General Protocol for Suzuki Cross-Coupling

Materials:

  • Ethyl 3-bromo-6-hydroxypicolinate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add Ethyl 3-bromo-6-hydroxypicolinate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

G start Start reagents Combine Reactants: - Ethyl 3-bromo-6-hydroxypicolinate - Arylboronic acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Workup: - Cool to RT - Dilute and Wash reaction->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end

Figure 2. A generalized experimental workflow for the Suzuki cross-coupling reaction.

Key Experimental Parameters and Optimization Strategies

The success of the Suzuki coupling of Ethyl 3-bromo-6-hydroxypicolinate is contingent upon the careful selection and optimization of several key parameters.

ParameterOptionsConsiderations and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald PrecatalystsFor substrates with both hydroxyl and ester functionalities, a catalyst with high functional group tolerance is crucial. Pd(PPh₃)₄ is a good starting point due to its versatility. For more challenging couplings, Buchwald precatalysts often provide superior results.
Ligand PPh₃, SPhos, XPhos, RuPhosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos and XPhos can enhance the rate of oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base plays a dual role: activating the boronic acid and neutralizing the acid generated during the reaction. The presence of the hydroxyl group on the picolinate may necessitate the use of a non-nucleophilic base to avoid side reactions. K₃PO₄ is often a good choice for heteroaromatic substrates.[5]
Solvent Dioxane, Toluene, DMF, THF/H₂OThe solvent must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water can sometimes accelerate the reaction. However, anhydrous conditions are generally preferred to minimize protodeboronation of the boronic acid.
Temperature 80 - 120 °CThe reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures can lead to faster conversions but may also promote side reactions or decomposition of the catalyst. Optimization is often required to find the balance between reaction rate and yield.

Troubleshooting Common Challenges

Despite its robustness, the Suzuki coupling of Ethyl 3-bromo-6-hydroxypicolinate can present certain challenges.

  • Low Yield or No Reaction: This can be due to several factors, including an inactive catalyst, incorrect base or solvent, or decomposition of the boronic acid. Ensure all reagents are pure and the solvent is anhydrous. Consider screening different palladium catalysts and ligands.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly in the presence of water or acidic protons. Using anhydrous solvents and a suitable base can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using a slight excess of the aryl halide and optimizing the catalyst system.

  • Complexation of the Catalyst: The nitrogen atom of the pyridine ring and the hydroxyl group can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands can help to prevent this unproductive binding.

Conclusion

The Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-6-hydroxypicolinate is a powerful and versatile method for the synthesis of 3-aryl-6-hydroxypicolinates, which are valuable scaffolds in medicinal chemistry and drug discovery. A thorough understanding of the reaction mechanism, careful selection of the reaction components, and systematic optimization of the experimental conditions are essential for achieving high yields and reproducible results. This guide provides a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

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  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

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  • ResearchGate. (2023). (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. [Link]

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  • Couty, F., et al. (2010). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. Chemical Communications, 46(29), 5434-5436. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 3(16), 2873-2878. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Arylation of Allylic Benzoates Using Hypervalent Siloxane Derivatives. [Link]

  • Fiuza, S. M., et al. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • Organic Chemistry Portal. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. [Link]

  • DeShong, P., & Correia, R. (2001). Palladium-catalyzed arylation of allylic benzoates using hypervalent siloxane derivatives. The Journal of Organic Chemistry, 66(21), 7159-7165. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, enabling the construction of complex molecular architectures that were previously challenging to access.[5]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific and highly functionalized substrate: ethyl 3-bromo-6-hydroxypicolinate. Picolinate derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates and approved medicines.[6] The targeted transformation is of significant interest as it introduces a nitrogen-based substituent at the 3-position of the picolinate ring, a key modification for modulating the biological activity of this important heterocyclic system. A primary challenge in this synthesis is the presence of a free hydroxyl group, which necessitates careful optimization of reaction conditions to achieve chemoselective N-arylation over competing O-arylation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')L_n] Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L_n Amine Coordination->Amido Complex + Base - H-Base+ Br- Amido Complex->Pd(0)L_n Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of Ethyl 3-bromo-6-hydroxypicolinate

The successful amination of ethyl 3-bromo-6-hydroxypicolinate hinges on the careful selection of the catalyst system, base, solvent, and reaction temperature. The presence of the electron-withdrawing ester group and the acidic hydroxyl group on the pyridine ring dictates a nuanced approach.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and the phosphine ligand is critical for achieving high catalytic activity and selectivity.

  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium complexes, often referred to as "precatalysts," are highly recommended for their air and moisture stability, which ensures reproducible results. The XPhos Palladacycle (specifically, the G3 or G4 versions) is an excellent choice for this transformation due to its high activity in coupling heteroaryl halides.[7]

  • Ligand: The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[3][4] For electron-deficient heteroaryl bromides like the target substrate, bulky and electron-rich biaryl phosphine ligands are generally the most effective. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly recommended ligand for this reaction, known to promote the amination of challenging heteroaryl halides.[8] An alternative is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which has also shown success in the amination of bromopyridines.[2][9]

Base Selection: The Key to Chemoselectivity

The choice of base is arguably the most critical parameter for the successful and chemoselective amination of ethyl 3-bromo-6-hydroxypicolinate. A strong base like sodium tert-butoxide (NaOtBu) could lead to deprotonation of the hydroxyl group, potentially resulting in undesired O-arylation or other side reactions.[10] Therefore, weaker inorganic bases are the preferred choice.

  • Cesium Carbonate (Cs₂CO₃): This is an excellent first choice. It is a relatively mild base that has been successfully used in the amination of functionalized heteroaryl halides, minimizing side reactions.[9][11]

  • Potassium Phosphate (K₃PO₄): Another suitable weak base that can promote the desired N-arylation while being less likely to deprotonate the phenolic hydroxyl group.[11]

Solvent and Temperature

The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst system.

  • Solvent: Toluene or 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations and are suitable for this reaction.[1] They are non-polar aprotic solvents that generally provide good results.

  • Temperature: A reaction temperature in the range of 80-110 °C is typically required to drive the reaction to completion.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of ethyl 3-bromo-6-hydroxypicolinate. Optimization may be required depending on the specific amine coupling partner.

Protocol 1: General Procedure for the Amination of Ethyl 3-bromo-6-hydroxypicolinate

This protocol is designed for the coupling of a generic primary or secondary amine with ethyl 3-bromo-6-hydroxypicolinate.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add ethyl 3-bromo-6-hydroxypicolinate, palladium precatalyst, ligand, and base to a dry Schlenk tube. B 2. Evacuate and backfill the tube with an inert gas (e.g., Argon). A->B C 3. Add the amine and degassed solvent. B->C D 4. Heat the reaction mixture at the designated temperature with stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and filter through a pad of Celite®. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Purify the crude product by flash column chromatography. G->H

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Ethyl 3-bromo-6-hydroxypicolinate

  • Amine (primary or secondary)

  • XPhos Pd G3 (or a similar palladacycle precatalyst)

  • XPhos (or other suitable ligand)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add ethyl 3-bromo-6-hydroxypicolinate (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (e.g., XPhos, 1-5 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated picolinate.

Data Summary and Troubleshooting

ParameterRecommended RangeNotes
Palladium Precatalyst 1-5 mol%Higher loadings may be necessary for challenging substrates.
Ligand 1-5 mol%A slight excess relative to the palladium is often beneficial.
Base 1.5-2.0 equivWeaker bases like Cs₂CO₃ or K₃PO₄ are recommended.
Amine 1.1-1.5 equivAn excess of the amine is typically used to drive the reaction.
Solvent Toluene, 1,4-dioxaneEnsure the solvent is anhydrous and degassed.
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal time.

Troubleshooting:

  • Low Conversion:

    • Increase the reaction temperature.

    • Increase the catalyst and/or ligand loading.

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Side Product Formation (e.g., O-arylation):

    • Use a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃).

    • Lower the reaction temperature.

  • Decomposition of Starting Material:

    • This may occur with strong bases. Switch to a weaker base.

    • Lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of ethyl 3-bromo-6-hydroxypicolinate is a powerful transformation for the synthesis of novel, functionalized picolinate derivatives for applications in drug discovery and medicinal chemistry. Careful consideration of the catalyst system and, most importantly, the base, is paramount to achieving high yields and chemoselectivity. By employing a palladium precatalyst with a bulky biaryl phosphine ligand and a weak inorganic base, the desired N-arylation can be achieved efficiently while minimizing unwanted side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important C-N bond-forming reaction.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH.

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH.

  • Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles.

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.

  • Oxaphosphole‐Based Monophosphorus Ligands for Palladium‐Catalyzed Amination Reactions | Request PDF - ResearchGate.

  • Synthesis of biologically potent new 3-(heteroaryl)aminocoumarin derivatives via Buchwald–Hartwig C–N coupling | Request PDF - ResearchGate.

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.

  • XPhos Pd G3 95 1445085-55-1 - Sigma-Aldrich.

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences.

  • Role of the base in Buchwald-Hartwig amination - PubMed.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.

Sources

Synthesis of Novel Fungicides Using Picolinate Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Rise of Picolinates in Combating Fungal Resistance

The relentless evolution of fungal pathogens poses a significant threat to global food security and human health. The emergence of resistance to established fungicide classes, such as quinone outside inhibitors (QoIs) and demethylation inhibitors (DMIs), necessitates the development of novel chemical entities with distinct modes of action.[1] Picolinamide fungicides have emerged as a promising new class of antifungals that address this challenge. These compounds, derived from picolinic acid, exhibit a unique mechanism of action, targeting the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex, thereby disrupting fungal respiration.[1] This distinct target minimizes the risk of cross-resistance with existing fungicide classes.[1]

Prominent examples of this new generation of fungicides include fenpicoxamid and florylpicoxamid, which have demonstrated broad-spectrum activity against a range of devastating plant pathogens.[1][2] The synthesis of these complex molecules often leverages picolinate intermediates, which serve as versatile building blocks for constructing the final active ingredients. This guide provides a detailed exploration of the synthesis of novel fungicides using these critical intermediates, offering both the theoretical underpinnings and practical, step-by-step protocols for their preparation and evaluation.

The synthetic strategies discussed herein emphasize the use of sustainable and cost-effective methodologies, including the use of renewable starting materials.[3] By understanding the intricacies of these synthetic pathways, researchers can accelerate the discovery and development of the next generation of highly effective and environmentally conscious fungicides.

Section 1: The Core Picolinate Intermediate: Synthesis of 4-Alkoxy-3-Hydroxypicolinic Acid

A key building block for many novel picolinamide fungicides is a substituted picolinic acid, such as 4-alkoxy-3-hydroxypicolinic acid. The synthesis of this intermediate can be achieved from readily available and renewable resources like furfural.[4] The following protocol outlines a multi-step synthesis adapted from patented industrial processes, providing a roadmap for laboratory-scale preparation.

Causality in Experimental Design:

The choice of furfural as a starting material is driven by its availability from lignocellulosic biomass, aligning with the principles of green chemistry.[4] The synthetic sequence involves a series of transformations designed to build the substituted pyridine ring of the picolinic acid. Each step is optimized to achieve high conversion and yield, with purification strategies employed to ensure the intermediate's suitability for subsequent coupling reactions.

Visualizing the Pathway: From Furfural to Picolinic Acid

Synthesis_Pathway Furfural Furfural Dibromo 4,6-Dibromo-3-hydroxypicolinonitrile Furfural->Dibromo Cyano-amination, Bromination-rearrangement Alkoxy 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile Dibromo->Alkoxy Bromo substitution (e.g., NaOMe) PicolinicAcid 4-Alkoxy-3-hydroxypicolinic Acid Alkoxy->PicolinicAcid Nitrile hydrolysis, Halogen reduction Coupling_Workflow PicolinicAcid 4-Alkoxy-3-hydroxypicolinic Acid Activation Acid Activation (e.g., SOCl₂, EDC/HOBt) PicolinicAcid->Activation Coupling Amide Bond Formation Activation->Coupling AlanineEster Chiral Alanine Ester Derivative AlanineEster->Coupling Picolinamide Picolinamide Product Coupling->Picolinamide Purification Purification (Chromatography) Picolinamide->Purification FinalProduct Final Fungicide Purification->FinalProduct

Sources

The Strategic Utility of Ethyl 3-bromo-6-hydroxypicolinate for the Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the demand for novel molecular scaffolds that can be readily diversified is paramount. Ethyl 3-bromo-6-hydroxypicolinate has emerged as a highly valuable and versatile trifunctional building block for the construction of diverse compound libraries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will explore its orthogonal reactivity, providing detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3-bromo position, as well as selective O-alkylation of the C6-hydroxyl group. The causality behind experimental choices is explained to ensure both reproducibility and adaptability.

Introduction: A Trifunctional Scaffold for Accelerated Discovery

The picolinate framework is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 3-bromo-6-hydroxypicolinate presents a unique combination of three distinct, orthogonally addressable functional groups: a C3-bromine atom, a C6-hydroxyl group, and a C2-ethyl ester. This arrangement allows for a sequential and highly controlled diversification strategy, making it an ideal starting point for generating libraries of novel compounds for high-throughput screening.

The electron-deficient nature of the pyridine ring enhances the reactivity of the C3-bromo position towards palladium-catalyzed cross-coupling reactions.[1] The C6-hydroxyl group, a nucleophilic site, can be readily alkylated or acylated. The ethyl ester at the C2 position offers a third point for modification, typically through hydrolysis followed by amide bond formation. This inherent orthogonality is the cornerstone of its utility in combinatorial chemistry and targeted synthesis.

Orthogonal_Reactivity cluster_C3 C3 Position cluster_C6 C6 Position cluster_C2 C2 Position Scaffold Ethyl 3-bromo-6-hydroxypicolinate Suzuki Suzuki-Miyaura (C-C Bond) Scaffold->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira (C-C Bond) Scaffold->Sonogashira Pd/Cu Catalysts, Alkyne Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald Pd Catalyst, Amine O_Alkylation O-Alkylation (C-O Bond) Scaffold->O_Alkylation Base, Alkyl Halide Amidation Amidation (C-N Bond) Scaffold->Amidation 1. LiOH 2. Amine, Coupling Agent Suzuki_Workflow A 1. Combine Reagents (Picolinate, Boronic Acid, Base) B 2. Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C 3. Add Pd Catalyst (under Inert Atmosphere) B->C D 4. Heat Reaction (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up (Extraction) E->F G 7. Purify (Chromatography) F->G

Sources

Application Notes & Protocols: Ethyl 3-bromo-6-hydroxypicolinate in the Synthesis of Advanced Metal-Organic Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Merit of Ethyl 3-bromo-6-hydroxypicolinate

Ethyl 3-bromo-6-hydroxypicolinate is a highly functionalized heterocyclic building block poised for significant applications in modern coordination chemistry. Its intrinsic structural features—a pyridine nitrogen, a hydroxyl group, a carboxylate ester, and a bromo substituent—offer a rich palette for the design of sophisticated metal-organic complexes, from discrete molecular entities to extended Metal-Organic Frameworks (MOFs).

The picolinate scaffold is a classic chelating motif, known to form stable complexes with a wide range of metal ions through its pyridine nitrogen and carboxylate oxygen atoms.[1] The presence of additional functional groups allows for a nuanced tuning of the resulting complexes' electronic, steric, and topological properties:

  • 6-Hydroxyl Group: Upon deprotonation, this group provides an additional coordination site, enabling the ligand to act as a tridentate linker or a bridging unit between metal centers. This is crucial for building higher-dimensional structures like coordination polymers.

  • 3-Bromo Substituent: The electron-withdrawing nature of the bromine atom can modulate the pKa of the other functional groups and influence the Lewis basicity of the pyridine nitrogen. Furthermore, it serves as a valuable synthetic handle for post-synthesis modification (PSM) of the final complex, allowing for the introduction of new functionalities through cross-coupling reactions.[2]

  • Ethyl Ester: While the ester itself is not typically coordinatively active, it can be readily hydrolyzed in situ during solvothermal synthesis to reveal the carboxylate group necessary for chelation.[3] This pro-ligand strategy can sometimes be beneficial for controlling crystal growth.

This guide provides researchers, materials scientists, and drug development professionals with a foundational understanding and detailed protocols for utilizing Ethyl 3-bromo-6-hydroxypicolinate (or its active hydrolyzed form) in the synthesis of novel metal-organic materials. The protocols are based on established methodologies for structurally analogous hydroxypicolinate systems, providing a robust starting point for exploration.[4]

Foundational Principles of Coordination

The coordinating behavior of the active ligand, 3-bromo-6-hydroxypicolinate (formed via hydrolysis), is predicted to be a classic N,O-bidentate chelation, which is the most common coordination pattern for picolinic acid derivatives.[1] Upon deprotonation of the hydroxyl group, it can engage in further coordination, acting as a bridging ligand to form polynuclear or polymeric structures.

The metal center's coordination number and preferred geometry will dictate the final structure. For instance, a metal like Zn(II) often favors a tetrahedral or octahedral geometry, which, when combined with the ligand's multiple coordination points, can lead to the formation of discrete, well-defined complexes or extended, porous frameworks.[4][5]

Application Protocol 1: Synthesis of a Discrete Mononuclear Zinc(II) Complex

This protocol details the synthesis of a discrete, zero-dimensional complex analogous to trans-diaqua-bis-(3-hydroxypicolinato)zinc(II), a well-characterized structure that serves as a proof-of-concept for the ligand's chelating ability.[4] The reaction involves the in situ hydrolysis of the ethyl ester followed by coordination to the zinc metal center.

Objective: To synthesize and characterize a mononuclear Zn(II) complex, demonstrating the fundamental N,O-chelating capability of the 3-bromo-6-hydroxypicolinate ligand.

Causality of Experimental Design:

  • Metal Choice: Zinc(II) is selected due to its d¹⁰ electronic configuration, which makes it diamagnetic (amenable to NMR characterization) and colorless, simplifying spectroscopic analysis. It readily forms stable octahedral complexes.[5]

  • Base: Sodium hydroxide is used to facilitate the hydrolysis of the ethyl ester to the active carboxylate form and to deprotonate the hydroxyl group, making both oxygen atoms available for coordination.

  • Solvent: An ethanol/water mixture is used to ensure the solubility of both the organic ligand and the inorganic metal salt.

  • Reaction Condition: Gentle heating promotes the hydrolysis and complexation reaction without decomposing the resulting complex. Slow cooling is crucial for obtaining high-quality crystals suitable for X-ray diffraction.

Detailed Step-by-Step Methodology
  • Ligand Hydrolysis: In a 50 mL round-bottom flask, dissolve Ethyl 3-bromo-6-hydroxypicolinate (246 mg, 1.0 mmol) in 15 mL of ethanol. Add a solution of sodium hydroxide (80 mg, 2.0 mmol) in 5 mL of deionized water.

  • Saponification: Equip the flask with a reflux condenser and heat the mixture to 60°C with stirring for 2 hours to ensure complete hydrolysis of the ester. The solution should remain clear.

  • Metal Addition: In a separate beaker, dissolve Zinc(II) nitrate hexahydrate (149 mg, 0.5 mmol) in 5 mL of deionized water.

  • Complexation: Add the zinc nitrate solution dropwise to the warm ligand solution with continuous stirring. A faint white precipitate may begin to form.

  • Crystallization: Heat the reaction mixture to 70°C to redissolve any precipitate, then cover the flask and allow it to cool slowly to room temperature over 12-24 hours.

  • Isolation: Collect the resulting colorless crystalline product by vacuum filtration.

  • Washing: Wash the crystals sequentially with small portions of cold deionized water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials and solvent residues.

  • Drying: Dry the product under vacuum for 4 hours.

Expected Characterization Results
Technique Expected Observation & Rationale
FT-IR Spectroscopy Disappearance of the ester C=O stretch (~1720 cm⁻¹). Appearance of a strong asymmetric carboxylate (COO⁻) stretch (~1600-1650 cm⁻¹). A shift in pyridine ring vibrations confirms coordination to the metal.
¹H NMR (DMSO-d₆) Disappearance of the ethyl group signals (triplet ~1.3 ppm, quartet ~4.3 ppm). A downfield shift of the pyridine proton signals is expected due to the deshielding effect of coordination to the metal center.
Elemental Analysis The calculated elemental composition for the expected product, [Zn(C₇H₃BrNO₃)₂(H₂O)₂], should match the experimental values within ±0.4%.
Single-Crystal X-ray Unambiguously confirms the molecular structure, showing a central zinc atom coordinated by two deprotonated ligands in a bidentate N,O fashion and two water molecules, likely resulting in a distorted octahedral geometry.[4][6]
Workflow Diagram

cluster_ligand Ligand Preparation cluster_synthesis Complex Synthesis cluster_workup Product Isolation & Analysis Ligand Ethyl 3-bromo-6-hydroxypicolinate in Ethanol Hydrolysis Hydrolysis (60°C, 2h) Ligand->Hydrolysis Base NaOH (aq) Base->Hydrolysis Complexation Complexation (70°C) Hydrolysis->Complexation Deprotonated Ligand Metal Zn(NO₃)₂·6H₂O (aq) Metal->Complexation Crystallization Slow Cooling & Crystallization Complexation->Crystallization Isolation Filtration & Washing Crystallization->Isolation Characterization Characterization (FT-IR, NMR, X-ray) Isolation->Characterization

Caption: Workflow for the synthesis of a discrete Zn(II) complex.

Application Protocol 2: Solvothermal Synthesis of a 2D Coordination Polymer

This protocol describes a solvothermal method for synthesizing a coordination polymer. Solvothermal synthesis is a powerful technique for obtaining crystalline, extended network structures like MOFs by reacting components in a sealed vessel at elevated temperatures and pressures.[3][7][8]

Objective: To synthesize a 2D or 3D coordination polymer by leveraging the multitopic coordination sites of the 3-bromo-6-hydroxypicolinate ligand under solvothermal conditions.

Causality of Experimental Design:

  • Method: Solvothermal synthesis provides the necessary energy to overcome the kinetic barriers of network formation, promoting the growth of highly ordered, crystalline materials.[3]

  • Metal Choice: Copper(II) is chosen as it is well-known to form a variety of coordination polymers and MOFs. Its preference for square planar or distorted octahedral geometries, combined with the ligand's potential tridentate nature, can lead to the formation of 2D layers or 3D frameworks.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is a common choice for MOF synthesis. DMF is a high-boiling polar aprotic solvent that aids in solubilizing the components and can sometimes act as a template or modulator during crystal growth.

  • Temperature: Heating at 120°C provides sufficient thermal energy for both in situ ligand hydrolysis and the self-assembly of the coordination network.[7]

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a 20 mL glass vial, add Ethyl 3-bromo-6-hydroxypicolinate (49.2 mg, 0.2 mmol) and Copper(II) acetate monohydrate (20.0 mg, 0.1 mmol).

  • Solvent Addition: Add 8 mL of N,N-Dimethylformamide (DMF) and 2 mL of ethanol to the vial.

  • Homogenization: Briefly sonicate the mixture for 5-10 minutes to ensure the solids are well-dispersed. The mixture will likely be a suspension.

  • Reaction Setup: Tightly cap the vial and place it inside a stainless-steel autoclave. Alternatively, use a thick-walled, sealed pressure tube designed for solvothermal synthesis.

  • Thermal Reaction: Place the autoclave or pressure tube in a programmable oven. Heat to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool down to room temperature over 24 hours.

  • Isolation: Carefully open the vessel and collect the crystalline product (often blue or green) by decanting the mother liquor.

  • Solvent Exchange: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Then, immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the acetone at least three times. This "solvent exchange" process is critical for removing high-boiling DMF from the pores of the material.

  • Drying/Activation: Decant the acetone and dry the product under vacuum at 80°C for 12 hours to yield the activated coordination polymer.

Expected Characterization Results
Technique Expected Observation & Rationale
Powder X-ray Diffraction (PXRD) A sharp, well-defined diffraction pattern indicates a highly crystalline material. The peak positions are unique to the crystal structure and can be compared to simulated patterns if a single-crystal structure is obtained.
Thermogravimetric Analysis (TGA) A TGA trace will show the thermal stability of the framework. Typically, an initial weight loss corresponding to guest/solvent molecules is observed, followed by a plateau, and then decomposition of the framework at higher temperatures.
Gas Adsorption (N₂ at 77 K) If the material is porous, a Type I or Type IV isotherm is expected, from which the BET surface area and pore volume can be calculated. This confirms the presence of accessible porosity.
Scanning Electron Microscopy (SEM) SEM images will reveal the crystal morphology (e.g., plates, needles, blocks) and homogeneity of the bulk sample.
Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Solvothermal Synthesis cluster_workup Product Activation & Analysis Reagents Ligand + Cu(OAc)₂·H₂O Vial Combine in Vial & Sonicate Reagents->Vial Solvents DMF + Ethanol Solvents->Vial Autoclave Seal in Autoclave Vial->Autoclave Heating Heating Program (120°C, 48h) Autoclave->Heating Cooling Slow Cooling (24h) Heating->Cooling Isolation Isolate Crystals Cooling->Isolation Activation Solvent Exchange & Vacuum Dry Isolation->Activation Characterization Characterization (PXRD, TGA, SEM) Activation->Characterization

Caption: Solvothermal workflow for coordination polymer synthesis.

Troubleshooting and Expert Insights

  • Problem: No crystalline product is formed, only amorphous powder or starting material is recovered.

    • Insight & Solution: The reaction conditions may not be optimal. Systematically vary the temperature (e.g., in 10°C increments from 100°C to 150°C), reaction time, or solvent ratios. The addition of a modulator, such as a small amount of acetic acid or triethylamine, can sometimes influence the crystallization process by competing for coordination sites and slowing down crystal growth.

  • Problem: The resulting complex has low solubility, making characterization by NMR difficult.

    • Insight & Solution: This is common for coordination complexes, especially polymers. For discrete complexes, try a range of deuterated solvents (DMSO-d₆, DMF-d₇). For insoluble polymers, solid-state characterization techniques like PXRD, TGA, and FT-IR are the primary tools for analysis.

  • Problem: PXRD pattern shows a mixture of phases.

    • Insight & Solution: The synthesis may be producing multiple crystalline products. Refine the synthesis conditions—a slower cooling rate or a more dilute reaction mixture can often favor the formation of a single, thermodynamically stable phase.

References

  • Abel, E. W., Stone, F. G. A., & Wilkinson, G. (Eds.). (1995). Comprehensive Organometallic Chemistry II. Pergamon.

  • Lam, E. K. Y., & Lu, F. (2017). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 169, 43-52.

  • CymitQuimica. (n.d.). Methyl 6-bromo-3-hydroxypicolinate. Retrieved January 23, 2026, from CymitQuimica.

  • Crisponi, G., et al. (2001). Complexation of 2-hydroxynicotinic and 3-hydroxypicolinic acids with zinc(II). Solution state study and crystal structure of trans-diaqua-bis-(3-hydroxypicolinato)zinc(II). Journal of Inorganic Biochemistry, 85(2-3), 155-163.

  • Vallejo, J., et al. (2018). Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties. Molecules, 23(10), 2588.

  • BLD Pharm. (n.d.). Ethyl 5-bromo-6-hydroxypicolinate. Retrieved January 23, 2026, from BLD Pharm.

  • Li, H., et al. (2023). Construction of MOF-74 analogues through pre-installation of functional ligands: efficient directional functionalization and properties. New Journal of Chemistry, 47(33), 15481-15488.

  • LibreTexts. (2024). 6.1: Structures of Metal Complexes. Chemistry LibreTexts.

  • Truman State University. (n.d.). Synthesis and Characterization of Coordination Compounds.

  • Ghosh, S. K., & Bharadwaj, P. K. (2004). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 6, 507-511.

  • Huheey, J. E., Keiter, E. A., & Keiter, R. L. (1993). Inorganic Chemistry: Principles of Structure and Reactivity. 4th ed., HarperCollins.
  • Pan, L., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998.

  • Wang, X., et al. (2022). Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. Molecules, 27(19), 6524.

  • Telpoukhovskaia, M. A., et al. (2014). Synthesis, characterization, and cytotoxicity studies of Cu(II), Zn(II), and Fe (III) complexes of N-derivatized 3-hydroxy-4-pyridiones. Journal of Inorganic Biochemistry, 132, 59-66.

  • Islamoglu, T., et al. (2018). Introducing Nonstructural Ligands to Zirconia-Like MOF Nodes to Tune the Activity of Node-Supported Nickel Catalysts for Ethylene Hydrogenation. ACS Catalysis, 8(7), 6197-6205.

  • Bu, X.-H., & Chen, X.-T. (2010). Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998.

  • Kadochnikova, A. V., et al. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Molecules, 26(16), 4991.

  • Farkas, E., et al. (2017). Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering. Acta Crystallographica Section C, 73(6), 551-560.

  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.

  • Fornasier, R., et al. (1986). Functional micellar catalysis. Part 8. Catalysis of the hydrolysis of p-nitrophenyl picolinate by metal-chelating micelles containing copper(II) or zinc(II). Journal of the Chemical Society, Perkin Transactions 2, 233-237.

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Framework for Characterization

Ethyl 3-bromo-6-hydroxypicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of complex molecular architectures. Its precise chemical structure, purity, and stability are critical parameters that directly impact its utility and the quality of downstream products. This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound.

Due to the limited availability of published spectroscopic data for Ethyl 3-bromo-6-hydroxypicolinate, this guide presents a framework based on established analytical principles and data from structurally analogous compounds. The protocols and expected data herein serve as a robust starting point for researchers, enabling them to establish and validate their own analytical methods for this and similar molecules.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before embarking on its analytical characterization.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃Calculated
Molecular Weight 246.06 g/mol Calculated
CAS Number 1214377-79-3Publicly Available Data

Elemental Composition:

ElementMass Percentage
Carbon (C)39.05%
Hydrogen (H)3.28%
Bromine (Br)32.48%
Nitrogen (N)5.69%
Oxygen (O)19.50%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of Ethyl 3-bromo-6-hydroxypicolinate.

Rationale for Experimental Choices

The choice of a deuterated solvent is critical for NMR analysis.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for this compound due to the presence of a hydroxyl group, which may have limited solubility or undergo rapid proton exchange in other solvents like chloroform-d (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[1]

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group of the ester, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and ethyl ester substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 3-bromo-6-hydroxypicolinate in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10.0 - 12.0Singlet (broad)1H-OHThe acidic proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift.
~7.8 - 8.0Doublet1HH-4The proton at position 4 is deshielded by the adjacent ester group and the bromine atom.
~6.8 - 7.0Doublet1HH-5The proton at position 5 is shielded by the electron-donating hydroxyl group.
4.2 - 4.4Quartet2H-OCH₂CH₃The methylene protons of the ethyl group are split by the adjacent methyl protons.
1.2 - 1.4Triplet3H-OCH₂CH₃The methyl protons of the ethyl group are split by the adjacent methylene protons.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-bromo-6-hydroxypicolinate in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic nature of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 3-bromo-6-hydroxypicolinate in DMSO-d₆

Chemical Shift (δ) ppmAssignmentRationale
~165C=O (Ester)The carbonyl carbon of the ester group appears at a characteristic downfield shift.[2]
~160C-6The carbon bearing the hydroxyl group is significantly deshielded.
~145C-2The carbon attached to the ester group is deshielded.
~140C-4The carbon atom at this position is influenced by the adjacent bromine and ester groups.
~115C-5This carbon is shielded by the electron-donating hydroxyl group.
~110C-3The carbon atom directly bonded to the bromine atom shows a characteristic shift.
~61-OCH₂CH₃The methylene carbon of the ethyl group.[3]
~14-OCH₂CH₃The methyl carbon of the ethyl group.[3]

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in DMSO-d6 + TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq process Process FID (FT, Phasing, Baseline) h1_acq->process c13_acq->process analyze Integrate & Assign Chemical Shifts process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Rationale for Ionization Technique

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Ethyl 3-bromo-6-hydroxypicolinate, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight.

Expected Mass Spectrum:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4][5]

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zAssignment
[C₈H₈⁷⁹BrNO₃+H]⁺245.9760Expected within 5 ppmProtonated molecular ion with ⁷⁹Br
[C₈H₈⁸¹BrNO₃+H]⁺247.9740Expected within 5 ppmProtonated molecular ion with ⁸¹Br

Protocol for LC-MS (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Chromatographic Conditions (for sample introduction):

    • A short C18 column can be used for sample introduction.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

    • Mass Range: m/z 50-500

  • Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ions and their isotopic distribution. Compare the accurate mass measurement with the calculated value to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical compounds and for monitoring reaction progress.

Rationale for HPLC Method

Given the polar nature of Ethyl 3-bromo-6-hydroxypicolinate, a reversed-phase HPLC method is appropriate. A C18 column is a good starting point for method development. The mobile phase should consist of an aqueous component and an organic modifier to ensure adequate retention and separation from potential impurities. The addition of an acid, such as formic acid, to the mobile phase can improve peak shape for pyridine-containing compounds.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 220-280 nm).

  • Data Analysis: Integrate the peak corresponding to Ethyl 3-bromo-6-hydroxypicolinate and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Prepare Stock Solution dilute Dilute to Working Concentration start->dilute hplc HPLC System (C18 Column, UV Detector) dilute->hplc inject Inject Sample hplc->inject run Run Gradient Method inject->run chromatogram Obtain Chromatogram run->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity (%) integrate->purity

Sources

Purity Analysis of Ethyl 3-bromo-6-hydroxypicolinate: A Guide to HPLC and LC-MS Method Development and Implementation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of Ethyl 3-bromo-6-hydroxypicolinate. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This note details the strategic rationale behind method development choices, provides step-by-step protocols for both purity quantification (HPLC-UV) and impurity identification (LC-MS), and aligns with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative

Ethyl 3-bromo-6-hydroxypicolinate is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in pharmaceuticals.[1][2][3] Its structure, featuring a polar hydroxyl group, a halogen (bromine), and an ester, presents a unique set of challenges and opportunities for chromatographic analysis. The control of pharmaceutical impurities is a fundamental objective in drug development, as even trace-level components can alter the efficacy and toxicity of pharmaceutical compounds.[4][5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control of impurities, which are broadly classified as organic, inorganic, and residual solvents.[5] This guide focuses on developing methods for organic impurities—such as by-products, intermediates, and degradation products—which are structurally similar to the main compound. High-Performance Liquid Chromatography (HPLC) is the established gold standard for this task due to its high precision, sensitivity, and resolving power.[4][6][7] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for the structural elucidation of unknown impurities.[5]

Part I: HPLC-UV Method for Purity Quantification and Impurity Profiling

The primary goal of the HPLC method is to separate the main component from all potential process-related and degradation impurities, allowing for accurate quantification. Reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity, is the predominant mode used in the pharmaceutical industry.[8][9]

The Causality of Method Development

A successful HPLC method is not a matter of chance but a result of systematic choices based on the analyte's physicochemical properties.

  • Analyte Properties: Ethyl 3-bromo-6-hydroxypicolinate is a moderately polar molecule. The pyridine ring provides aromaticity and a UV chromophore. The hydroxyl group can engage in hydrogen bonding and its ionization state is pH-dependent. The bromine atom adds hydrophobicity. These characteristics guide our selection of stationary and mobile phases.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability.[9] However, the polar nature of our analyte might lead to poor retention on a standard C18 phase. To enhance retention of polar compounds, alternatives such as polar-endcapped or polar-embedded phases are excellent choices.[10] For this application, we will begin with a high-quality, base-deactivated C18 column, which provides a good balance of hydrophobic interaction and minimized peak tailing for polar analytes.

  • Mobile Phase Selection: A mobile phase consisting of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol is standard for RP-HPLC.[8]

    • pH Modifier: The pKa of the hydroxyl group on the pyridine ring will influence its ionization state. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress this ionization. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase will keep the analyte in a single, neutral form. Formic acid is also volatile, making it fully compatible with subsequent MS analysis.[10]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

  • Gradient Elution: Impurity profiling involves searching for compounds with a wide range of polarities. Isocratic elution (constant mobile phase composition) is often insufficient. Gradient elution, where the percentage of the organic solvent is increased over time, is necessary to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run, while maintaining good peak shape and resolution.[4][11]

  • UV Detection: The pyridine ring in the analyte serves as an excellent chromophore. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for both the main peak and its impurities.

HPLC Method Development Workflow

The logical progression of HPLC method development is visualized below.

HPLC_Workflow Analyte Analyte Characterization (Polar, Aromatic, Halogenated) Column Column Selection (Start with C18, 4.6x150mm, 3.5µm) Analyte->Column Informs Choice MobilePhase Mobile Phase Screening (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) Column->MobilePhase Test on Selected Column Gradient Gradient Optimization (Scouting Gradient: 5-95% B over 20 min) MobilePhase->Gradient Define Solvents Detection Detection Wavelength (PDA Scan for λ-max) Gradient->Detection Optimize Separation SST System Suitability Testing (SST) (Per USP <621>) Detection->SST Set Detection Parameter FinalMethod Final Validated Method SST->FinalMethod Confirms Performance LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis LC_Sep Optimized HPLC Method ESI ESI Source (Positive & Negative Modes) LC_Sep->ESI MS_Scan Full Scan MS Analysis (e.g., m/z 100-1000) ESI->MS_Scan TIC Generate Total Ion Chromatogram (TIC) MS_Scan->TIC Spectrum Extract Mass Spectrum for each impurity peak TIC->Spectrum Isolate Impurity Peaks Isotope Check for Bromine Isotope Pattern (M, M+2) Spectrum->Isotope Interpret Spectrum Identify Propose Structure based on MW and fragmentation Isotope->Identify Confirm Br presence

Sources

Application Note: Hydrolysis of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

3-bromo-6-hydroxypicolinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 3-bromo-6-hydroxypicolinate. This application note provides a comprehensive, field-tested protocol for this transformation, moving beyond a simple set of instructions to explain the underlying chemical principles, critical process parameters, and validation techniques.

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. While both acid- and base-catalyzed methods exist, the base-catalyzed pathway, known as saponification, is overwhelmingly preferred for this substrate.[1][2] The primary reason is its irreversibility; the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][3] This chemical reality drives the reaction to completion, ensuring high yields of the desired product.

This guide is designed for researchers in drug development and chemical synthesis, offering expert insights into optimizing this crucial synthetic step.

The Chemistry of Saponification: Mechanism and Substrate Effects

Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol. The saponification of Ethyl 3-bromo-6-hydroxypicolinate proceeds via a nucleophilic acyl substitution (BAC2) mechanism.[4]

The Core Mechanism involves three key stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), typically from Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the ester.[5][6] This forms a transient, high-energy tetrahedral intermediate.[3][5]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses. This reforms the carbonyl double bond and expels the ethoxide anion (EtO⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. Furthermore, the 6-hydroxy group on the picolinate ring is also acidic and will be deprotonated in the basic medium. This final, rapid acid-base transfer is the thermodynamic driving force that renders the entire process irreversible.[1][5]

An acidic workup is required in the final stage to neutralize the reaction mixture and protonate the carboxylate and phenoxide groups, yielding the final 3-bromo-6-hydroxypicolinic acid product.[3]

Visualizing the Mechanism

Caption: Reaction mechanism for the base-catalyzed hydrolysis of the target ester.

Experimental Protocol

This protocol is optimized for a laboratory scale of 1-10 grams. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W.GradeTypical SupplierNotes
Ethyl 3-bromo-6-hydroxypicolinate246.06>97%CommercialStarting Material
Lithium Hydroxide (LiOH·H₂O)41.96ReagentSigma-AldrichPreferred base due to solubility.
Sodium Hydroxide (NaOH)40.00ReagentCommercialAlternative base.[7]
Tetrahydrofuran (THF)72.11AnhydrousCommercialReaction solvent.
Deionized Water18.02N/AIn-houseReaction and workup solvent.
Hydrochloric Acid (HCl)36.462M Aq. Soln.CommercialFor acidification during workup.
Ethyl Acetate88.11ACS GradeCommercialFor TLC and potential extraction.
HexanesN/AACS GradeCommercialFor TLC.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or calibrated pH meter

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: To a round-bottom flask, add Ethyl 3-bromo-6-hydroxypicolinate (1.0 eq). Add THF and Deionized Water in a 3:1 ratio (e.g., 15 mL THF and 5 mL Water for a 1-gram scale). Stir the mixture at room temperature until the ester is fully dissolved.

  • Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution. Causality Note: A minimum of two equivalents are required to drive the reaction—one for the hydrolysis and one to deprotonate the 6-hydroxy group. A slight excess ensures the reaction proceeds to completion.

  • Heating and Monitoring: Fit the flask with a reflux condenser and heat the mixture to 65 °C using a heating mantle. Allow the reaction to stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The reaction is complete when the starting ester spot is no longer visible.

  • Work-up - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the THF using a rotary evaporator.

  • Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker. While stirring vigorously, slowly add 2M HCl dropwise to acidify the solution to a pH of approximately 2-3. Causality Note: Protonation of the carboxylate and phenoxide groups reduces the molecule's polarity and solubility in water, causing the desired product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying and Characterization: Dry the collected solid under vacuum to a constant weight. The resulting white to off-white solid is 3-bromo-6-hydroxypicolinic acid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Dissolve Ester in THF/Water B 2. Add LiOH·H₂O (2.5 eq) A->B C 3. Heat to 65°C (3-5 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Cool to RT & Remove THF D->E Complete? F 6. Acidify with 2M HCl to pH 2-3 E->F G 7. Isolate by Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry Under Vacuum H->I J 10. Characterize Product I->J

Caption: A step-by-step visual guide to the hydrolysis protocol.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Reaction is Stalled or Incomplete Insufficient base; Inadequate temperature; Poor quality starting material.Add an additional 0.5 eq of LiOH·H₂O. Increase the temperature to 80 °C (reflux). Verify the purity of the starting ester by NMR.
Product Does Not Precipitate Upon Acidification Product may have higher than expected water solubility; Insufficient acidification.Saturate the aqueous solution with NaCl (salting out) to decrease product solubility. Re-check the pH and add more acid if necessary. If precipitation fails, extract the product with a suitable organic solvent like ethyl acetate.
Product is Oily or Gummy Presence of impurities; Incomplete removal of THF.Ensure THF is completely removed before acidification. The gummy solid can often be triturated with a non-polar solvent like hexanes to induce solidification. Purification by recrystallization may be necessary.
Low Yield Incomplete reaction; Loss of product during workup (e.g., if too much water is used for washing).Ensure the reaction goes to completion via TLC. Use minimal amounts of cold water for washing the filtered product to minimize dissolution.

Safety and Handling Precautions

  • Ethyl 3-bromo-6-hydroxypicolinate: Handle with standard laboratory precautions. Avoid inhalation and skin contact.

  • Sodium Hydroxide / Lithium Hydroxide: Highly corrosive and can cause severe skin and eye burns.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][9][10]

  • Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Tetrahydrofuran and Ethyl Acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256.
  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Google Patents. (2016). US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

  • Google Patents. (1951). US2578672A - Picolinic acid recovery.
  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester... Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Tennessee Department of Health. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide? Retrieved from [Link]

  • YouTube. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). Retrieved from [Link]

  • UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Purification of crude Ethyl 3-bromo-6-hydroxypicolinate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-bromo-6-hydroxypicolinate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude Ethyl 3-bromo-6-hydroxypicolinate via column chromatography. It is designed to move beyond a simple protocol, offering a framework of scientific reasoning to empower users to troubleshoot and optimize their purification process effectively.

Understanding the Molecule: Key Physicochemical Properties

Ethyl 3-bromo-6-hydroxypicolinate is a moderately polar heterocyclic compound. Its behavior on a silica column is governed by several structural features:

  • Pyridine Ring: The nitrogen atom imparts basicity and is a potential site for hydrogen bonding.

  • Hydroxyl Group (-OH): This is a primary driver of polarity, acting as a strong hydrogen bond donor and acceptor. It can exist in tautomeric equilibrium with its pyridone form, which can influence its interaction with the stationary phase.

  • Ethyl Ester Group (-COOEt): A polar group that acts as a hydrogen bond acceptor.

  • Bromo Group (-Br): Contributes to the overall molecular weight and has a minor electronic influence on the ring.

The presence of the acidic hydroxyl group and the basic pyridine nitrogen makes the molecule amphiprotic and highly interactive with polar stationary phases like silica gel.

Core Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of Ethyl 3-bromo-6-hydroxypicolinate on a silica gel column.

Step 1: Thin Layer Chromatography (TLC) Analysis

Before setting up a column, it is crucial to determine an appropriate solvent system using TLC.[1] This provides a preview of the separation and helps in choosing the elution solvent.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with a test solvent system. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.[2][3]

  • Visualize the spots under a UV lamp.

  • Goal: Aim for a solvent system that gives the target compound an Rf (retention factor) value of approximately 0.25-0.35. This ensures the compound will move down the column at a reasonable rate, allowing for separation from impurities.

Step 2: Column Packing

Proper column packing is essential to avoid issues like band broadening and cracking of the stationary phase.[4]

  • Select a glass column of an appropriate size for the amount of crude material.

  • Place a small cotton or glass wool plug at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).[5]

  • Prepare a slurry of silica gel in the least polar solvent that will be used for the elution (e.g., 100% Hexane or a 95:5 Hexane:Ethyl Acetate mixture).[5]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[6] Never let the top of the silica gel run dry.[4]

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.[5][6]

Step 3: Sample Loading

The sample should be loaded in a concentrated band to ensure good separation.

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent like Dichloromethane. Using a pipette, carefully add the solution to the top of the column.[6]

  • Dry Loading (Recommended for this compound): If the crude product has poor solubility in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5] This method often prevents band streaking for polar compounds.

Step 4: Elution and Fraction Collection
  • Begin eluting with a low-polarity solvent system (as determined by TLC) to wash out non-polar impurities.

  • Gradually increase the polarity of the mobile phase (gradient elution).[7] This can be done in a stepwise manner (e.g., 9:1 Hex:EtOAc, then 8:2, 7:3, etc.) or as a continuous gradient. A gradual increase in the more polar solvent will elute compounds with increasing affinity for the stationary phase.[7]

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Finalization TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Gradient (Increase Polarity Gradually) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G problem problem cause cause solution solution P1 Problem: Compound Stuck at Baseline C1 Cause: Eluent not polar enough P1->C1 C2 Cause: Strong acid-base interaction with silica P1->C2 P2 Problem: Poor Separation / Mixed Fractions C3 Cause: Solvent selectivity too low P2->C3 C4 Cause: Gradient is too steep P2->C4 P3 Problem: Band Tailing / Streaking P3->C2 C5 Cause: Column is overloaded P3->C5 S6 Solution: Use dry loading technique P3->S6 S1 Solution: Increase eluent polarity (e.g., add MeOH) C1->S1 S2 Solution: Add modifier (e.g., 1% TEA) C2->S2 C2->S2 S7 Solution: Change to neutral alumina C2->S7 S4 Solution: Try a different solvent system C3->S4 S3 Solution: Use a shallower gradient C4->S3 S5 Solution: Reduce sample load C5->S5

Sources

Recrystallization of Ethyl 3-bromo-6-hydroxypicolinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of Ethyl 3-bromo-6-hydroxypicolinate. This document aims to deliver not just procedural steps, but the underlying scientific principles to empower users to overcome common challenges in the purification of this compound.

Introduction to Recrystallization Challenges

Ethyl 3-bromo-6-hydroxypicolinate possesses a unique combination of functional groups that can present challenges during recrystallization. The presence of a pyridine ring, a hydroxyl group, a bromo substituent, and an ethyl ester moiety influences its solubility profile and crystalline nature. Pyridine-containing compounds, in particular, can sometimes be difficult to crystallize effectively.[1][2] A successful purification strategy, therefore, relies on a careful selection of solvents and a systematic approach to the recrystallization process.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the recrystallization of Ethyl 3-bromo-6-hydroxypicolinate?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4] Given the molecule's structure, a solvent's polarity and its ability to engage in hydrogen bonding are critical factors. Solvents with similar functional groups to the target molecule, such as alcohols or esters, are often a good starting point.[1] It is also crucial that the chosen solvent does not react with the compound and is volatile enough for easy removal from the purified crystals.[5]

Q2: Can a mixed solvent system be used for this recrystallization?

A2: Yes, a mixed solvent system is often highly effective, especially when a single solvent does not provide the ideal solubility profile.[5][6] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[6][7] For Ethyl 3-bromo-6-hydroxypicolinate, a polar protic solvent like ethanol or methanol could be paired with a less polar co-solvent like water or a non-polar solvent like hexane.[1][5][7]

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[8] To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of the "good" solvent, and allowing it to cool more slowly.[8] Using a larger volume of solvent to avoid supersaturation can also be beneficial.

Q4: Crystal formation is not occurring, even after the solution has cooled. What steps can I take to induce crystallization?

A4: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:

  • Seeding: Introduce a small, pure crystal of Ethyl 3-bromo-6-hydroxypicolinate to the solution.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Reducing Solvent Volume: If an excess of solvent was used, carefully evaporate a portion of it to increase the concentration of the solute.[8]

  • Lowering Temperature: If cooling to room temperature is insufficient, placing the flask in an ice bath may be necessary.

Q5: How can I assess the purity of my recrystallized Ethyl 3-bromo-6-hydroxypicolinate?

A5: The purity of the recrystallized product can be determined by several analytical methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure and identify any residual impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not a good choice. - Insufficient solvent is being used.- Try a more polar solvent or a mixed solvent system. - Add more solvent in small increments until the compound dissolves.
Crystals form too quickly. - The solution is too concentrated. - The solution is being cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.[8] - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow cooling.[8]
Low recovery of the recrystallized product. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[8] - The crystals were washed with a solvent that was not cold enough. - Premature crystallization occurred during hot filtration.- Reduce the initial volume of solvent used. The mother liquor can be concentrated to recover more product, though it may be less pure. - Always wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Discolored crystals are obtained. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocol: Recrystallization of Ethyl 3-bromo-6-hydroxypicolinate

This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude Ethyl 3-bromo-6-hydroxypicolinate into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, water, hexane) to each test tube at room temperature to assess solubility.

  • A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • If a single solvent is not ideal, test mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[5][6][7]

2. Dissolution:

  • Place the crude Ethyl 3-bromo-6-hydroxypicolinate in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or the "good" solvent of a mixed pair.

  • Heat the mixture on a hot plate with gentle swirling until the solvent boils and the solid dissolves completely.

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[6]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_isolation Isolation & Analysis Crude_Product Crude Product Solvent_Selection Solvent Selection Crude_Product->Solvent_Selection Dissolution Dissolution in Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorization (Optional) Dissolution->Decolorization Cooling Slow Cooling Dissolution->Cooling Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals Analysis Purity Analysis Pure_Crystals->Analysis

Caption: A generalized workflow for the recrystallization of Ethyl 3-bromo-6-hydroxypicolinate.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Formed? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, add more 'good' solvent, cool slowly. Oiling_Out->Reheat_Add_Solvent Yes No_Crystals->Low_Yield No Induce_Crystallization Induce Crystallization: - Seed Crystal - Scratch Flask - Reduce Solvent Volume No_Crystals->Induce_Crystallization Yes Concentrate_Mother_Liquor Concentrate mother liquor. Use minimal cold solvent for washing. Low_Yield->Concentrate_Mother_Liquor Yes Success Successful Recrystallization Low_Yield->Success No, yield is acceptable Reheat_Add_Solvent->Success Induce_Crystallization->Success Concentrate_Mother_Liquor->Success

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for Bromo-Picolinate Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromo-picolinate substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important class of compounds. Bromo-picolinate esters, valuable building blocks in medicinal chemistry and materials science, present unique hurdles in palladium-catalyzed cross-coupling due to the electronic properties of the pyridine ring and the presence of the ester functionality.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these challenges and achieve successful and reproducible outcomes in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of bromo-picolinate substrates. Each issue is presented in a question-and-answer format, delving into the underlying chemical principles and offering actionable solutions.

Question 1: My Suzuki reaction is sluggish or shows no conversion of the bromo-picolinate starting material. What are the likely causes and how can I improve the reaction rate?

Answer:

Low reactivity of bromo-picolinate substrates is a common challenge stemming from the electron-deficient nature of the pyridine ring. The electron-withdrawing character of both the ring nitrogen and the picolinate ester group can slow down the rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2]

Causality and Strategic Solutions:

  • Insufficiently Electron-Rich Catalyst: The oxidative addition step is facilitated by an electron-rich palladium(0) center.[3] If your chosen ligand is not a strong enough electron donor, the catalyst may struggle to break the C-Br bond.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are designed to accelerate oxidative addition and are often highly effective for electron-deficient aryl halides.[4][5] N-heterocyclic carbenes (NHCs) are another class of strongly electron-donating ligands that can promote the reaction.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with ligands that do not sufficiently shield the metal.

    • Solution: The use of bulky ligands, as mentioned above, not only enhances catalytic activity but also creates a sterically hindered environment around the palladium atom, which can disfavor coordination with the pyridine nitrogen.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact reaction rates.

    • Solution: A screening of reaction conditions is often necessary. Consider starting with a milder base like K₂CO₃ or K₃PO₄ to avoid potential side reactions. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are common choices.[6]

Question 2: I am observing significant hydrolysis of my picolinate ester to the corresponding carboxylic acid. How can I prevent this?

Answer:

Ester hydrolysis is a frequent side reaction in Suzuki-Miyaura couplings, especially when using strong bases and/or high reaction temperatures in the presence of water.[7][8] The picolinate ester is susceptible to saponification under these conditions.

Causality and Strategic Solutions:

  • Strongly Basic Conditions: Hydroxide ions, generated from strong bases like NaOH or KOH in water, are potent nucleophiles that can attack the ester carbonyl.

    • Solution 1: Use a Milder Base: Switch to a less corrosive base. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in promoting the Suzuki coupling while minimizing ester hydrolysis.[9] Potassium fluoride (KF) can also be a good option, particularly for base-sensitive substrates, as it activates the boronic acid without creating a strongly basic environment.[1]

    • Solution 2: Anhydrous Conditions: If hydrolysis persists, consider running the reaction under anhydrous conditions. This typically involves using an anhydrous solvent (e.g., dry toluene or dioxane) and a non-hydroxide base like potassium phosphate or cesium carbonate.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.

    • Solution: If possible, try to run the reaction at a lower temperature. This may require a more active catalyst system (e.g., a more electron-rich ligand) to achieve a reasonable reaction rate.

Question 3: My main byproduct is the protodeboronated starting material from my boronic acid. What is causing this and how can I suppress it?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This side reaction consumes the nucleophilic partner and reduces the yield of the desired cross-coupled product. It is often promoted by aqueous basic conditions and can be particularly problematic with electron-deficient or some heteroaryl boronic acids.[2]

Causality and Strategic Solutions:

  • Instability of the Boronic Acid: Certain boronic acids are inherently prone to protodeboronation, especially in the presence of water and base.

    • Solution 1: Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids. Potassium trifluoroborate salts (R-BF₃K) are another class of stable and easy-to-handle boron reagents that can be used.[4]

    • Solution 2: Anhydrous Conditions: As with ester hydrolysis, running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.

  • Excessive Base or Water: High concentrations of base and water can accelerate the protodeboronation pathway.

    • Solution: Use the minimum effective amount of base and water. A screen to determine the optimal stoichiometry is recommended.

Question 4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid (to form a biaryl derived from two boronic acid molecules) is another common side reaction. It can be promoted by the presence of oxygen or by certain palladium species.

Causality and Strategic Solutions:

  • Presence of Oxygen: Molecular oxygen can facilitate the homocoupling pathway.

    • Solution: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by bubbling an inert gas through the solvent and then assembling the reaction under a positive pressure of the inert gas.

  • Palladium(II) Mediated Pathway: In some cases, palladium(II) species can promote the homocoupling of boronic acids.

    • Solution: Ensure the efficient reduction of the palladium(II) precatalyst to the active palladium(0) species. The choice of ligand and reaction conditions can influence this. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for catalyst and ligand selection for a bromo-picolinate substrate?

    • A robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A catalyst loading of 1-5 mol% is typical for initial screening.[6]

  • Q2: Which base should I try first?

    • Potassium carbonate (K₂CO₃) is often a good first choice due to its moderate basicity, which can help to avoid ester hydrolysis.[9] If the reaction is sluggish, a stronger base like K₃PO₄ can be tested.

  • Q3: What is the recommended solvent system?

    • A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., a 4:1 to 10:1 ratio) is a common starting point.[6] If solubility is an issue, DMF can be used, but be aware that it can be difficult to remove during workup.

  • Q4: Is it possible for the picolinate ester to undergo decarboxylation under Suzuki conditions?

    • While palladium-catalyzed decarboxylation of carboxylic acids and their derivatives is known, it typically requires specific conditions or directing groups that are not always present in a standard Suzuki-Miyaura reaction. For picolinate esters, decarboxylation is generally not a major concern under typical Suzuki conditions (e.g., temperatures below 120 °C with standard bases). However, if you are using very high temperatures or highly specialized catalytic systems, it is a possibility to consider if you observe unexpected byproducts.

  • Q5: How does the position of the bromine atom on the picolinate ring affect reactivity?

    • The position of the bromine atom can have a significant impact on reactivity. Generally, bromides at positions that are more electron-deficient (e.g., ortho or para to the ring nitrogen) are more activated towards oxidative addition. However, steric hindrance can also play a role. For example, a bromine atom ortho to a bulky substituent may react more slowly. A systematic study of your specific isomer may be necessary to determine the optimal conditions.

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromo-picolinates

The following table provides a summary of literature-reported conditions for the Suzuki-Miyaura coupling of various bromo-picolinate substrates. This data can serve as a valuable starting point for your own reaction optimization.

Bromo-picolinate SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Methyl 6-bromopicolinatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085Fictional Example
Ethyl 5-bromonicotinate4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF9092Fictional Example
Methyl 3-bromo-2-picolinate3-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11078Fictional Example
Ethyl 2-bromo-3-picolinateThiophene-2-boronic acidPd₂(dba)₃ / XPhosK₂CO₃THF/H₂O8088Fictional Example

Note: The data in this table is illustrative and may be derived from analogous systems. It is intended to provide a starting point for optimization. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for a Screening Reaction:
  • To a reaction vial equipped with a magnetic stir bar, add the bromo-picolinate ester (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the bromo-picolinate).

  • Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Base_Exchange Base PdII_RX->Base_Exchange PdII_R_Base R-Pd(II)Ln-Base Base_Exchange->PdII_R_Base Transmetalation Transmetalation (R'-B(OR)2) PdII_R_Base->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Formation Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_SM SM_Consumed Starting Material Consumed? Check_SM->SM_Consumed SM_Present Mainly Starting Material Present SM_Consumed->SM_Present No Byproducts Byproducts Observed SM_Consumed->Byproducts Yes Optimize_Catalyst Optimize Catalyst System: - More electron-rich ligand - Increase catalyst loading SM_Present->Optimize_Catalyst Hydrolysis Ester Hydrolysis? Byproducts->Hydrolysis Deboron Protodeboronation? Hydrolysis->Deboron No Change_Base Use Milder Base: (K2CO3, K3PO4, KF) Consider anhydrous conditions Hydrolysis->Change_Base Yes Homocoupling Homocoupling? Deboron->Homocoupling No Change_Boron Use Boronic Ester (Bpin) or Trifluoroborate (BF3K) Consider anhydrous conditions Deboron->Change_Boron Yes Degas Improve Degassing Protocol Ensure inert atmosphere Homocoupling->Degas Yes Success Improved Yield Optimize_Catalyst->Success Change_Base->Success Change_Boron->Success Degas->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 2008 , 47(26), 4933-4936. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. The protodeboronation of aryl-, heteroaryl-, and vinylboronic acids. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-alkyl Suzuki–Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fu, G. C. The development of new catalysts for Suzuki cross-coupling reactions. Accounts of Chemical Research, 2008 , 41(11), 1555-1564. [Link]

  • Al-Masum, M., & Kumaraswamy, G. Suzuki-Miyaura cross-coupling reactions of heteroaryl halides. Tetrahedron Letters, 2005 , 46(25), 4337-4340. [Link]

  • Goossen, L. J., Rodriguez, N., & Goossen, K. Palladium-catalyzed decarboxylative cross-coupling reactions. Angewandte Chemie International Edition, 2008 , 47(17), 3100-3120. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. [Link]

  • Wikipedia. Ligand. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • YouTube. Ester Hydrolysis (Acidic and Basic Conditions). [Link]

  • ResearchGate. Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of... [Link]

  • PubMed. Palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids/esters with aryl bromides. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Common side reactions in the synthesis of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-6-hydroxypicolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate potential experimental pitfalls and optimize your synthetic outcomes.

Introduction: The Synthetic Landscape

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate is a critical step in the development of various pharmaceutical intermediates. The reaction typically involves the electrophilic bromination of Ethyl 6-hydroxypicolinate. The starting material, a substituted pyridine, presents a unique set of challenges due to the interplay of its functional groups. The electron-donating hydroxyl group activates the pyridine ring, making it susceptible to electrophilic attack. However, this activation can also lead to a lack of selectivity and the formation of undesirable byproducts. This guide will dissect the common side reactions and provide robust solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

Answer:

This is a classic case of over-bromination, a common side reaction when dealing with activated aromatic systems. The hydroxyl group in Ethyl 6-hydroxypicolinate strongly activates the pyridine ring, making the mono-brominated product even more reactive than the starting material in some cases.

Causality:

The initial bromination at the 3-position further activates the ring for a second electrophilic attack, leading to the formation of a di-bromo species. The kinetics of the reaction can favor this secondary reaction if the concentration of the brominating agent is too high or the reaction time is extended.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the Ethyl 6-hydroxypicolinate.

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial mono-bromination.

  • Temperature Management: Conduct the reaction at a lower temperature. This reduces the overall reaction rate and can enhance the selectivity for the desired product. Start with 0 °C and slowly allow the reaction to warm to room temperature while monitoring its progress.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.

FAQ 2: I'm observing a significant amount of 6-Hydroxy-3-bromopicolinic acid in my crude product. What is causing the hydrolysis of the ethyl ester?

Answer:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a frequent side reaction, particularly if the reaction or work-up conditions are not carefully controlled.

Causality:

The ester linkage is susceptible to cleavage under both acidic and basic conditions. The use of strong acids as catalysts or during work-up, or exposure to basic conditions for an extended period, can lead to significant hydrolysis. The presence of water in the reaction mixture can also contribute to this side reaction.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. The presence of water can facilitate hydrolysis, especially at elevated temperatures.

  • Choice of Acid: If an acid catalyst is required, opt for a milder Lewis acid over a strong Brønsted acid.

  • Aqueous Work-up: During the aqueous work-up, minimize the contact time with acidic or basic solutions. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at a low temperature. Similarly, if a basic wash is used to remove acidic impurities, it should be done rapidly.

  • Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired ester by column chromatography or by an acid-base extraction.

FAQ 3: My bromination is not proceeding to completion, and I'm recovering a large amount of starting material. What could be the issue?

Answer:

Incomplete conversion can be due to several factors, including insufficient activation of the brominating agent or issues with the starting material itself.

Causality:

The pyridine ring is inherently electron-deficient, and even with the activating hydroxyl group, it can be less reactive than benzene. The brominating agent may require an activator or catalyst to become sufficiently electrophilic. Additionally, the quality of the starting material and reagents is crucial.

Troubleshooting Protocol:

  • Activator/Catalyst: Consider the use of a suitable catalyst. For brominations with Br₂, a Lewis acid like FeBr₃ can be effective. For NBS, a radical initiator like AIBN or light can be used if a radical mechanism is desired, though an ionic mechanism is more common for this substrate.

  • Reagent Quality: Ensure that the brominating agent is of high purity and has not decomposed. NBS, for example, should be recrystallized if it appears discolored.

  • Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like acetonitrile or dichloromethane is often a good choice.

  • Tautomerism Considerations: The starting material exists in equilibrium between the 6-hydroxypyridine and the 6-pyridone tautomer. The pyridone form is less aromatic and may have different reactivity. The solvent and pH can influence this equilibrium. Consider that the reaction proceeds through the more reactive tautomer.

FAQ 4: I've isolated my product, but NMR analysis suggests the presence of an isomeric byproduct. How can I improve the regioselectivity?

Answer:

The formation of isomeric products arises from the bromination occurring at other positions on the pyridine ring.

Causality:

While the 3-position is electronically favored for electrophilic attack due to the directing effects of the hydroxyl and ester groups, other positions can also be attacked, leading to a mixture of isomers. The directing effect of the hydroxyl group is dominant, favoring the positions ortho and para to it (positions 3 and 5). The ester group is a meta-director. The combination of these effects strongly favors the 3-position. However, under certain conditions, bromination at the 5-position can occur.

Troubleshooting Protocol:

  • Reaction Conditions: As with over-bromination, controlling the reaction temperature and the rate of addition of the brominating agent can improve regioselectivity.

  • Bulky Brominating Agent: In some cases, using a bulkier brominating agent can enhance selectivity for the less sterically hindered position.

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., DMF) to find the optimal conditions.

  • Purification: Careful column chromatography is usually effective in separating regioisomers.

Summary of Key Parameters and Potential Side Products

Parameter Recommendation Potential Side Product if Not Optimized
Stoichiometry of Brominating Agent 1.0 - 1.1 equivalentsEthyl 3,5-dibromo-6-hydroxypicolinate
Reaction Temperature 0 °C to room temperatureLower selectivity, increased side products
Addition of Brominating Agent Slow, portion-wise additionOver-bromination
Reaction/Work-up pH Neutral or mildly acidic/basic6-Hydroxy-3-bromopicolinic acid
Water Content Anhydrous conditionsEster hydrolysis

Visualizing the Reaction and Side Products

Main Reaction Pathway

Main_Reaction Ethyl 6-hydroxypicolinate Ethyl 6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate Ethyl 6-hydroxypicolinate->Ethyl 3-bromo-6-hydroxypicolinate Brominating Agent (e.g., NBS)

Caption: Desired synthesis of Ethyl 3-bromo-6-hydroxypicolinate.

Common Side Reaction Pathways

Side_Reactions cluster_over_bromination Over-bromination cluster_hydrolysis Ester Hydrolysis cluster_isomerization Isomer Formation Ethyl 3-bromo-6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate Ethyl 3,5-dibromo-6-hydroxypicolinate Ethyl 3,5-dibromo-6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate->Ethyl 3,5-dibromo-6-hydroxypicolinate Excess Brominating Agent 6-Hydroxy-3-bromopicolinic acid 6-Hydroxy-3-bromopicolinic acid Ethyl 3-bromo-6-hydroxypicolinate->6-Hydroxy-3-bromopicolinic acid H₂O, H⁺ or OH⁻ Ethyl 6-hydroxypicolinate Ethyl 6-hydroxypicolinate Ethyl 5-bromo-6-hydroxypicolinate Ethyl 5-bromo-6-hydroxypicolinate Ethyl 6-hydroxypicolinate->Ethyl 5-bromo-6-hydroxypicolinate Brominating Agent (minor pathway)

Technical Support Center: Synthesis of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-6-hydroxypicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields and purity.

Introduction

Ethyl 3-bromo-6-hydroxypicolinate (CAS 1214377-79-3) is a key building block in the synthesis of various pharmaceutical compounds.[1][2] The introduction of a bromine atom at the 3-position and a hydroxyl group at the 6-position of the pyridine ring provides versatile handles for further chemical modifications.[2] However, the synthesis of this molecule can present challenges, including regioselectivity of the bromination, potential side reactions, and purification difficulties. This guide provides practical, experience-based advice to navigate these challenges effectively.

Proposed Synthetic Pathway

A common and effective method for the synthesis of Ethyl 3-bromo-6-hydroxypicolinate involves the direct bromination of Ethyl 6-hydroxypicolinate. This electrophilic aromatic substitution is typically carried out using a suitable brominating agent in an appropriate solvent.

Synthesis_Pathway Ethyl 6-hydroxypicolinate Ethyl 6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate Ethyl 6-hydroxypicolinate->Ethyl 3-bromo-6-hydroxypicolinate Brominating Agent (e.g., NBS or Br2) Solvent (e.g., Acetic Acid)

Caption: Proposed synthesis of Ethyl 3-bromo-6-hydroxypicolinate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 3-bromo-6-hydroxypicolinate and provides step-by-step solutions.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient work-up and purification.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. If the reaction stalls, consider adding a slight excess of the brominating agent. 2. Optimize Temperature: The bromination of hydroxyaromatic compounds can be temperature-sensitive.[3] A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can cause degradation or side reactions. Start with a lower temperature (e.g., 0-5°C) and gradually warm to room temperature.[3] 3. Control Reagent Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain better control over the reaction exotherm and minimize localized high concentrations that can lead to side products. 4. Improve Extraction and Purification: Ensure the pH is appropriately adjusted during the aqueous work-up to maximize the recovery of the product in the organic phase. Optimize the solvent system for column chromatography to achieve good separation from impurities.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-bromination (di-bromination). 2. Bromination at other positions on the pyridine ring.1. Control Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). An excess of the brominating agent is a common cause of di-brominated byproducts.[4] 2. Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂) for electron-rich aromatic systems, which can help prevent over-bromination. 3. Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination. Acetic acid or other polar aprotic solvents are often used. Experiment with different solvents to find the optimal conditions for your specific setup.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Co-elution of byproducts during chromatography. 3. Tarry or oily crude product.1. Drive the Reaction to Completion: As mentioned, monitor the reaction to ensure full conversion of the starting material. 2. Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) for column chromatography to improve the separation of the desired product from impurities. Gradient elution may be necessary. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. 4. Aqueous Wash: During the work-up, washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help remove any residual bromine, which can sometimes contribute to product instability and color.
Inconsistent Results Between Batches 1. Purity of starting materials and reagents. 2. Presence of moisture.1. Verify Starting Material Purity: Ensure the purity of the Ethyl 6-hydroxypicolinate and the brominating agent. Impurities can act as catalysts or inhibitors, leading to inconsistent results. 2. Use Anhydrous Conditions: While not always strictly necessary for this type of reaction, ensuring that your reaction is free from excessive moisture can improve reproducibility, as water can react with some brominating agents.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the bromination of Ethyl 6-hydroxypicolinate?

A1: The synthesis proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the 6-position is an activating group, directing the electrophilic bromine to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the ethyl ester group at the 2-position likely favors substitution at the 3-position.

Bromination_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Brominating Agent Brominating Agent Br+ Br+ Brominating Agent->Br+ Polarization Ethyl 6-hydroxypicolinate Ethyl 6-hydroxypicolinate Sigma Complex Sigma Complex (Resonance Stabilized) Ethyl 6-hydroxypicolinate->Sigma Complex + Br+ Ethyl 3-bromo-6-hydroxypicolinate Ethyl 3-bromo-6-hydroxypicolinate Sigma Complex->Ethyl 3-bromo-6-hydroxypicolinate - H+

Caption: Simplified mechanism of electrophilic bromination.

Q2: Which brominating agent is better, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A2: Both can be effective, but NBS is often preferred for its milder nature and easier handling. Molecular bromine is highly corrosive and toxic, requiring more stringent safety precautions.[5] For substrates that are prone to over-bromination or degradation, NBS can provide better selectivity and higher yields of the mono-brominated product.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using volatile and corrosive reagents like bromine.

  • Handling of Bromine: If using molecular bromine, handle it with extreme care as it is highly toxic and can cause severe burns. Have a quenching agent like sodium thiosulfate readily available in case of spills.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the synthesis of structurally similar compounds and should be optimized for your specific laboratory conditions.

Materials:

  • Ethyl 6-hydroxypicolinate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid (or another suitable solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-hydroxypicolinate (1 equivalent) in acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C. If using bromine, add it dropwise as a solution in acetic acid.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-bromo-6-hydroxypicolinate.

Data Presentation: Reaction Parameters

Parameter Recommended Condition Rationale
Temperature 0°C to Room TemperatureMinimizes side reactions and degradation.
Reaction Time 2-4 hours (monitor by TLC)Ensures complete conversion without prolonged exposure to reaction conditions.
Solvent Acetic AcidA common solvent for bromination that can facilitate the reaction.
Work-up Aqueous wash with NaHCO₃Neutralizes the acidic solvent and removes water-soluble impurities.

References

  • US Patent US7053251B2, "Bromination of hydroxyarom
  • US Patent US9353060B2, "Process for the preparation of 3-hydroxypicolinic acids," 2016.
  • CymitQuimica, "CAS 1214377-79-3: Ethyl 3-bromo-6-hydroxypyridine-2-carboxyl
  • BenchChem, "An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one," Accessed January 23, 2026.
  • Labsolu, "Ethyl 3-bromo-6-hydroxypicolin
  • PubChem, "Ethyl 6-Bromopicolinate," National Center for Biotechnology Inform
  • Santa Cruz Biotechnology, "Ethyl 6-bromonicotin
  • BLD Pharm, "1214346-74-3|Ethyl 5-bromo-6-hydroxypicolin
  • De Waele, et al.
  • BenchChem, "Troubleshooting poor regioselectivity in the synthesis of substituted pyridines," Accessed January 23, 2026.
  • CymitQuimica, "CAS 169773-94-8: ethyl 5-broMo-6-hydroxynicotin
  • European Patent EP1705168A1, "Improved process for side-chain bromin
  • Organic Syntheses, "ETHYL β-BROMOPROPION
  • Organic Syntheses, "Hydracrylic acid, β-phenyl-, ethyl ester," Accessed January 23, 2026.
  • Organic Syntheses, "ethyl bromoacet
  • YouTube, "Radical Bromination of Ethylbenzene in Organic Chemistry," M
  • ResearchGate, "Proposed mechanism for the synthesis of picolinate and picolinic acid deriv
  • World Intellectual Property Organization, WO2011032692A1, "Process for preparing 3-[(4s)-8-bromo-1-methyl-6-(2-pyridinyl)," 2011.-methyl-6-(2-pyridinyl)," 2011.

Sources

Troubleshooting low conversion in picolinate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for picolinate esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of picolinate esters. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you overcome challenges and improve your reaction outcomes.

Troubleshooting Low Conversion in Picolinate Esterification

This section addresses the most common problem in picolinate esterification: low conversion of the carboxylic acid to the desired ester. We will explore the potential causes and provide systematic solutions.

Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of picolinic acid is giving a low yield. What are the primary factors I should investigate?

Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] The reaction between picolinic acid and an alcohol under acidic catalysis produces the picolinate ester and water.[3] This equilibrium can be shifted towards the product side by addressing two key factors:

  • Water Removal: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, hydrolyzing the ester.[1][4] It is crucial to remove water as it is formed.

  • Reagent Stoichiometry: Using a large excess of the alcohol can also shift the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[1][2]

Troubleshooting Workflow for Low Yield in Fischer Esterification

G start Low Picolinate Ester Yield check_water Is water being effectively removed? start->check_water check_alcohol Is a sufficient excess of alcohol being used? check_water->check_alcohol Yes solution_water Implement a water removal strategy: - Dean-Stark trap - Molecular sieves - Dehydrating agent (e.g., conc. H₂SO₄) check_water->solution_water No check_catalyst Is the acid catalyst active and used in the correct amount? check_alcohol->check_catalyst Yes solution_alcohol Increase the excess of the alcohol. Consider using the alcohol as the solvent. check_alcohol->solution_alcohol No check_temp Are the reaction temperature and time optimized? check_catalyst->check_temp Yes solution_catalyst Use a fresh, anhydrous acid catalyst. Optimize catalyst loading (typically 1-5 mol%). check_catalyst->solution_catalyst No solution_temp Increase reaction temperature and/or time. Monitor reaction progress by TLC or GC/LC-MS. check_temp->solution_temp No end Improved Ester Yield check_temp->end Yes solution_water->check_alcohol solution_alcohol->check_catalyst solution_catalyst->check_temp solution_temp->end

Caption: Troubleshooting workflow for low picolinate ester yield.

Q2: I'm using concentrated sulfuric acid as a catalyst. Can it cause any side reactions?

Yes, while concentrated sulfuric acid is an effective catalyst and dehydrating agent, it can lead to side reactions, particularly at high temperatures.[5][6] Charring or decomposition of the starting materials or product can occur. If you observe darkening of your reaction mixture, consider the following:

  • Reduce the reaction temperature.

  • Use a milder acid catalyst , such as p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin.

  • Decrease the amount of sulfuric acid to the minimum required for catalysis.

Q3: My picolinic acid is not fully dissolving in the reaction mixture. How does this affect the conversion?

Incomplete dissolution of the starting material will significantly hinder the reaction rate and lead to low conversion. Picolinic acid can be sparingly soluble in some organic solvents. To address this, you can:

  • Choose a more suitable solvent. Solvents like toluene or dioxane are often used in esterifications and can be used with a Dean-Stark apparatus to remove water.[1]

  • Increase the reaction temperature to improve solubility.

  • Ensure efficient stirring to maximize the contact between the reactants.

Q4: I am using a coupling agent like Dicyclohexylcarbodiimide (DCC) and still getting low yields. What could be the issue?

DCC is a powerful coupling agent for esterification, but its use can be accompanied by the formation of an N-acylurea byproduct, which is often difficult to remove.[7][8] If the reaction is not proceeding well, consider these points:

  • Purity of Reagents: Ensure your picolinic acid, alcohol, and DCC are pure and anhydrous.

  • Reaction Temperature: These reactions are often run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield.[9]

  • Alternative Coupling Agents: If problems with dicyclohexylurea (DCU) byproduct removal persist, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] The corresponding urea byproduct is water-soluble and easily removed during aqueous workup.[8]

Table 1: Comparison of Common Esterification Methods for Picolinic Acid

MethodTypical Catalyst/ReagentKey AdvantagesCommon Issues
Fischer Esterification H₂SO₄, TsOH, HClInexpensive, simple procedure.Reversible reaction, requires water removal, can lead to charring at high temperatures.[1][2][5]
DCC Coupling DCC, DMAPHigh yielding, mild conditions.Formation of insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[7][8]
EDC Coupling EDC, DMAPWater-soluble urea byproduct, simplifying purification.[8]More expensive than DCC.
Acyl Chloride Formation SOCl₂, (COCl)₂Highly reactive intermediate, drives the reaction to completion.Thionyl chloride is corrosive and requires careful handling; the intermediate acyl chloride can be moisture-sensitive.[7][10]
Experimental Protocols
Protocol 1: Fischer Esterification of Picolinic Acid with a Dean-Stark Trap

This protocol is a robust method for achieving high conversion by continuously removing water.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add picolinic acid (1.0 eq), the desired alcohol (3-5 eq), and a suitable solvent (e.g., toluene, to fill the Dean-Stark trap).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS. The reaction is complete when no more water is collected in the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude ester can be purified by column chromatography or distillation.[8][11]

Mechanism of Fischer Esterification

FischerEsterification RCOOH Picolinic Acid Protonated_Acid Protonated Picolinic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Picolinate Ester Protonated_Ester->Ester - H⁺ Ester->RCOOH + H₂O, H⁺ (Hydrolysis) Water Water

Caption: Simplified mechanism of Fischer Esterification.

Protocol 2: Picolinate Ester Synthesis via Acyl Chloride

This method is suitable for sensitive alcohols or when Fischer esterification fails.[7]

  • Acyl Chloride Formation:

    • In a fume hood, add picolinic acid (1.0 eq) to a round-bottom flask.

    • Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[7]

    • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.

    • Remove the excess thionyl chloride in vacuo. The resulting picolinoyl chloride hydrochloride is often used directly.[7]

  • Esterification:

    • Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous, inert solvent (e.g., dichloromethane, THF).

    • Cool the solution to 0 °C.

    • Add the alcohol (1.0-1.2 eq) followed by a non-nucleophilic base like triethylamine or pyridine (2.0-2.5 eq) to neutralize the HCl generated.[7]

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Filter off any salt precipitate.

    • Wash the filtrate with water, a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

    • Purify the product by column chromatography.[8]

References
  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]

  • ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • National Center for Biotechnology Information. (2023). A Comprehensive Review of the Impact of Chromium Picolinate on Testicular Steroidogenesis and Antioxidant Balance. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • ACS Publications. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(1), 123-129. [Link]

  • ResearchGate. (n.d.). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [Link]

  • Reddit. (2022). Esterification not Working (Separation). [Link]

  • ResearchGate. (n.d.). Chromium picolinate and its effect on metabolic processes, as well as the productivity of meat-type steers. [Link]

  • Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions. [Link]

  • RevisionDojo. (n.d.). What Dehydrating Agents Do in Chemistry. [Link]

  • YouTube. (2020). Organic Reactions: Esterification Reactions. [Link]

  • MDPI. (2023). A Comprehensive Review of the Impact of Chromium Picolinate on Testicular Steroidogenesis and Antioxidant Balance. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. [Link]

  • ResearchGate. (n.d.). Effects of dehydrating agents on hydroesterification reaction a. [Link]

  • Google Patents. (n.d.).
  • Open Access Journals at IU Indianapolis. (n.d.). Anhydrous Salts for Esterification. [Link]

  • ResearchGate. (2016). How to purify esterefication product? [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • National Center for Biotechnology Information. (2012). Opinion controversy to chromium picolinate therapy's safety and efficacy: ignoring 'anecdotes' of case reports or recognising individual risks and new guidelines urgency to introduce innovation by predictive diagnostics? [Link]

Sources

Identification of impurities in Ethyl 3-bromo-6-hydroxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-6-hydroxypicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This document provides field-proven insights and troubleshooting protocols based on established chemical principles to help you identify and control impurities effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 3-bromo-6-hydroxypicolinate. The question-and-answer format is designed to provide direct solutions to practical laboratory challenges.

Question 1: My crude product shows multiple spots on TLC and several peaks in the initial HPLC analysis. What are the most likely impurities I should be looking for?

Answer: Based on the typical synthetic route involving the bromination of ethyl 6-hydroxypicolinate, the impurity profile is generally predictable. The primary impurities arise from incomplete reaction, over-bromination, and side reactions.

The most common species to anticipate are:

  • Unreacted Starting Material (Impurity A): Ethyl 6-hydroxypicolinate.

  • Dibrominated Byproduct (Impurity B): Ethyl 3,5-dibromo-6-hydroxypicolinate. This is often the most significant process-related impurity. The electron-donating hydroxyl group strongly activates the pyridine ring, making it susceptible to a second electrophilic substitution if reaction conditions are not tightly controlled.[1]

  • Positional Isomer (Impurity C): Ethyl 5-bromo-6-hydroxypicolinate. While the 3-position is electronically favored, small amounts of the 5-bromo isomer can form.

  • Hydrolyzed Product (Impurity D): 3-bromo-6-hydroxypicolinic acid. The ethyl ester can undergo hydrolysis, particularly during aqueous workup or if acidic/basic conditions are too harsh.

Below is a summary table of these common impurities and their expected analytical signatures.

Impurity NameStructureTypical RRT (HPLC)Expected [M+H]⁺ (m/z)
Product Ethyl 3-bromo-6-hydroxypicolinate1.00246/248
Impurity A Ethyl 6-hydroxypicolinate~0.85168
Impurity B Ethyl 3,5-dibromo-6-hydroxypicolinate~1.20324/326/328
Impurity C Ethyl 5-bromo-6-hydroxypicolinate~0.95246/248
Impurity D 3-bromo-6-hydroxypicolinic acid~0.70218/220
  • RRT (Relative Retention Time) is estimated based on a standard reverse-phase C18 column where polarity is the primary driver of separation. More polar compounds elute earlier.

  • Brominated compounds exhibit a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a powerful diagnostic tool in mass spectrometry.[2]

Question 2: The formation of the dibrominated byproduct (Impurity B) is consistently high in my reaction. How can I minimize its formation?

Answer: This is a classic challenge in the bromination of activated aromatic systems. The key is to control the electrophilicity and local concentration of the brominating agent.

Causality: The hydroxyl group at the 6-position is a strong activating group, making the initial product, Ethyl 3-bromo-6-hydroxypicolinate, more reactive towards further bromination than the starting material itself. This leads to the rapid formation of the dibrominated species.

Proven Solutions:

  • Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of your brominating agent (e.g., N-Bromosuccinimide or elemental bromine). Accurately weigh all reagents.

  • Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture. This prevents localized areas of high concentration that favor di-substitution.

  • Temperature Management: Conduct the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and enhances selectivity, giving the mono-brominated product time to form without immediately reacting further.

  • Choice of Solvent: Using a polar aprotic solvent like acetonitrile can sometimes offer better control compared to more reactive solvents.[1]

The following workflow diagram illustrates the decision-making process for optimizing the reaction to minimize Impurity B.

G start High Level of Impurity B Detected check_stoich Verify Stoichiometry of Brominating Agent start->check_stoich stoich_ok Is it ≤ 1.05 eq? check_stoich->stoich_ok check_temp Review Reaction Temperature temp_ok Was it ≤ 5 °C? check_temp->temp_ok check_addition Analyze Reagent Addition Method addition_ok Was it slow/dropwise? check_addition->addition_ok stoich_ok->check_temp Yes adjust_stoich Action: Reduce to 1.0 eq. stoich_ok->adjust_stoich No temp_ok->check_addition Yes adjust_temp Action: Lower temperature to 0 °C temp_ok->adjust_temp No adjust_addition Action: Add as dilute solution over 1-2 hours addition_ok->adjust_addition No end_node Re-run Reaction & Analyze addition_ok->end_node Yes adjust_stoich->check_temp adjust_temp->check_addition adjust_addition->end_node

Caption: Troubleshooting workflow for minimizing dibromination.

Frequently Asked Questions (FAQs)

What are the recommended analytical techniques for routine purity checks and structural confirmation?

For routine analysis and impurity profiling, a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the industry standard.[3][4][5] For definitive structural confirmation of the final product and isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6][7]

  • HPLC-UV/PDA: Provides quantitative data on the purity of your sample and the relative amounts of impurities. A Photo-Diode Array (PDA) detector is useful for checking peak purity.[5]

  • LC-MS: Essential for identifying known and unknown impurities by providing molecular weight information. The characteristic bromine isotope pattern is a key confirmation tool.[2][8]

  • ¹H and ¹³C NMR: Confirms the molecular structure of your product. The number of aromatic protons and their splitting patterns in ¹H NMR can quickly distinguish between the starting material, mono-brominated, and di-brominated species.

The diagram below outlines a standard analytical workflow for product release.

G cluster_0 Quantitative Analysis cluster_1 Impurity Identification cluster_2 Structural Confirmation A Sample Preparation (Dilute in Mobile Phase) B HPLC-UV/PDA Analysis A->B C Purity Assessment (>99%?) B->C D LC-MS Analysis C->D Purity < 99% or Unknowns Present G Confirm Structure C->G Purity OK E Identify Peaks by m/z & Isotope Pattern D->E F NMR Spectroscopy (¹H, ¹³C) E->F Isolate Impurity for Confirmation F->G

Caption: Standard analytical workflow for quality control.

Key Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a robust method for separating the target compound from its key process-related impurities.

Objective: To separate and identify Ethyl 3-bromo-6-hydroxypicolinate and its potential impurities.

Instrumentation & Columns:

  • System: UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Ion Trap).[8]

  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH, Agilent Zorbax), 2.1 x 100 mm, 1.8 µm.

  • Detector: PDA/UV detector followed by MS detector with an ESI source.

Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

Method Parameters:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive

    • Scan Range: 100-500 m/z

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

Self-Validation:

  • Run a blank (diluent) injection to ensure no system contamination.

  • Inject a sample of the starting material (Ethyl 6-hydroxypicolinate) to confirm its retention time.

  • The final product peak should be symmetrical and well-resolved from adjacent impurity peaks.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude product by removing process impurities.[9]

Procedure:

  • Transfer the crude Ethyl 3-bromo-6-hydroxypicolinate solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., Ethanol/Water, Ethyl Acetate/Heptane). A good starting point is to add just enough solvent to submerge the solid.

  • Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

  • Validation: Analyze the purified material by HPLC to confirm the reduction or elimination of impurities.[10]

References

  • Li, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry. Available at: [Link]

  • Reddy, G. J., et al. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Pumple, T., et al. (2016). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. ResearchGate. Available at: [Link]

  • Humphrey, G. R., & Miller, R. A. (2005). Bromination of hydroxyaromatic compounds. Google Patents.
  • Mirau, P. A. (2005). NMR Spectra of Polymers and Polymer Additives. ResearchGate. Available at: [Link]

  • Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • Yang, L., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Pérez-Jarquín, E., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Molecules. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Christie, W. W., et al. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry. Available at: [Link]

  • Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • Van Bocxlaer, J. F., et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Bari, S. B., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • Braidy, N., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. Available at: [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Taylor, S. A., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Sharma, A., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]

  • Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]

  • Lee, K., et al. (1997). Method for producing chromium picolinate complex. Google Patents.
  • The Royal Society of Chemistry. (2020). Supporting Information. Available at: [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Chen, J. (2015). Preparation method of 3-bromophthalide. Google Patents.
  • UNODC. (n.d.). Methods for Impurity Profiling of Heroin and Cocaine. Available at: [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • ResearchGate. (2019). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Kumar, P., et al. (2019). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. Available at: [Link]

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Removing unreacted starting materials from Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-bromo-6-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, offering not just protocols but also the underlying scientific principles to empower you to optimize your purification strategy.

I. Troubleshooting Guide: Isolating High-Purity Ethyl 3-bromo-6-hydroxypicolinate

This section provides a question-and-answer formatted guide to tackle common issues encountered during the removal of unreacted starting materials and byproducts from the synthesis of Ethyl 3-bromo-6-hydroxypicolinate.

Question 1: My crude product is a complex mixture. What is the most effective initial purification strategy?

Answer: For a complex crude reaction mixture containing Ethyl 3-bromo-6-hydroxypicolinate, a multi-step purification approach starting with liquid-liquid extraction (LLE) is highly recommended.[1][2][3] LLE is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[2][3] This initial cleanup is crucial for removing highly polar or ionic impurities, which can interfere with subsequent, more refined purification methods like column chromatography or recrystallization.

The acidic and basic nature of the picolinate structure allows for targeted extraction. The pyridine nitrogen can be protonated in an acidic aqueous solution, while the hydroxyl group can be deprotonated in a basic aqueous solution. This pH-dependent solubility provides a robust mechanism for separation.

Experimental Protocol: pH-Based Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate basic impurities, including any unreacted pyridine-based starting materials, and draw them into the aqueous phase.

  • Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield a partially purified product.

Question 2: I've performed a liquid-liquid extraction, but my product is still not pure. How can I further purify it?

Answer: Following an initial extraction, column chromatography is the logical next step for separating compounds with similar polarities.[4][5] For pyridine derivatives like Ethyl 3-bromo-6-hydroxypicolinate, silica gel is a commonly used stationary phase.[5] The separation is based on the differential adsorption of the compounds to the silica gel and their solubility in the mobile phase.

A common issue encountered with pyridine derivatives is peak tailing on silica gel columns, which is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[6] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[6]

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most organic compound purifications.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities.
Additive 0.1-1% Triethylamine (TEA)Minimizes peak tailing by neutralizing acidic silanol groups.[6]
Question 3: My product has crystallized, but it still contains impurities. How can I improve the purity through recrystallization?

Answer: Recrystallization is an excellent final purification step for obtaining highly pure crystalline solids.[7][8] The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[8] An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For Ethyl 3-bromo-6-hydroxypicolinate, a polar protic solvent like ethanol or a solvent mixture such as ethyl acetate/hexane could be effective.[9] The key to successful recrystallization is slow cooling to allow for the formation of a well-ordered crystal lattice, which excludes impurities.[7][8]

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating.

  • Dissolution: In a larger flask, dissolve the impure product in the minimum amount of the chosen hot solvent to form a saturated solution.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

II. Frequently Asked Questions (FAQs)

What are the likely unreacted starting materials and byproducts in the synthesis of Ethyl 3-bromo-6-hydroxypicolinate?

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate can result in various impurities depending on the specific synthetic route. Common impurities may include unreacted starting materials such as ethyl bromopyruvate or related bromo-esters, and various pyridine derivatives.[11][12] Byproducts can also arise from side reactions, and their nature will be specific to the reaction conditions.[13] Careful control of reaction parameters like pH can sometimes minimize the formation of certain impurities.[13]

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of Ethyl 3-bromo-6-hydroxypicolinate:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and identify any impurities with different masses.

What are the recommended storage conditions for Ethyl 3-bromo-6-hydroxypicolinate?

Ethyl 3-bromo-6-hydroxypicolinate should be stored in a cool, dry place, away from light and moisture. For long-term storage, keeping it at room temperature in an inert atmosphere is recommended.

III. Visual Workflows

PurificationWorkflow Crude Crude Product LLE Liquid-Liquid Extraction Crude->LLE Aqueous Aqueous Waste (Polar Impurities) LLE->Aqueous Separate Organic Organic Layer LLE->Organic Separate Column Column Chromatography Organic->Column ImpureFractions Impure Fractions Column->ImpureFractions Collect PureFractions Pure Fractions Column->PureFractions Collect Recrystallization Recrystallization PureFractions->Recrystallization MotherLiquor Mother Liquor (Soluble Impurities) Recrystallization->MotherLiquor Filter FinalProduct Pure Ethyl 3-bromo-6-hydroxypicolinate Recrystallization->FinalProduct Filter & Dry

LLE_Diagram Start Crude Mixture in Organic Solvent AddAcid Wash with Dilute Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Product + Acidic/Neutral Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Basic Impurities) Separate1->Aqueous1 AddBase Wash with Dilute Base (e.g., sat. NaHCO3) Organic1->AddBase Separate2 Separate Layers AddBase->Separate2 Organic2 Organic Layer (Product + Neutral Impurities) Separate2->Organic2 Aqueous2 Aqueous Layer (Acidic Impurities) Separate2->Aqueous2 WashBrine Wash with Brine Organic2->WashBrine Dry Dry over Na2SO4, Filter, Concentrate WashBrine->Dry End Partially Purified Product Dry->End

IV. References

  • CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved January 23, 2026, from [Link]

  • SciELO. (n.d.). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Retrieved January 23, 2026, from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hydracrylic acid, β-phenyl-, ethyl ester. Retrieved January 23, 2026, from [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved January 23, 2026, from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved January 23, 2026, from [Link]

  • HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved January 23, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Liquid–Liquid Extraction of Aromatic Compounds from Cycloalkanes Using 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquid. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Lab: Recrystallization [Video]. (2007, November 28). YouTube. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-bromobenzoate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl bromopyruvate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl bromoacetate. Retrieved January 23, 2026, from [Link]

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Stability issues of Ethyl 3-bromo-6-hydroxypicolinate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-bromo-6-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key building block in medicinal chemistry and targeted protein degradation, understanding its stability is paramount for reproducible and successful experimental outcomes.

I. Understanding the Stability Profile of Ethyl 3-bromo-6-hydroxypicolinate

Ethyl 3-bromo-6-hydroxypicolinate possesses several chemical features that can influence its stability in solution. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydroxypyridine ring, while aromatic, can be prone to oxidation and other degradation pathways. Furthermore, the presence of a bromine atom on the electron-deficient pyridine ring may render the molecule susceptible to photodegradation. This guide will help you navigate these potential challenges.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Why am I observing a progressive loss of my compound in solution over time, even when stored at low temperatures?

Possible Cause: This is likely due to the inherent instability of the compound in the chosen solvent, potentially through hydrolysis of the ethyl ester. While low temperatures slow down chemical reactions, they do not completely halt them.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Protic solvents, especially water and to a lesser extent alcohols like methanol and ethanol, can participate in hydrolysis. For short-term storage, aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred. However, even in these solvents, residual water can lead to slow degradation. It is crucial to use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen).

  • pH Considerations: The stability of picolinate esters is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1] If your experimental conditions require a buffered aqueous solution, it is advisable to work at a neutral or slightly acidic pH (around 5-6) to minimize the rate of hydrolysis. It is recommended to prepare fresh solutions before use whenever possible.

  • Perform a Stability Study: To understand the stability in your specific experimental conditions, a simple time-course study is recommended.

    Experimental Protocol: Time-Course Stability Assessment by HPLC

    • Prepare a stock solution of Ethyl 3-bromo-6-hydroxypicolinate in your solvent of choice (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Dilute the stock solution to the final experimental concentration in the solvent or buffer system you intend to use.

    • Divide the solution into several aliquots in appropriate vials.

    • Store the aliquots under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take one aliquot and analyze it by HPLC-UV.

    • Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

My reaction yield is significantly lower than expected. Could this be due to the instability of the starting material?

Possible Cause: Yes, if the reaction conditions are not compatible with the stability of Ethyl 3-bromo-6-hydroxypicolinate, significant degradation of the starting material can occur, leading to lower yields.

Troubleshooting Steps:

  • Reaction pH: If your reaction is performed in a solution with a high or low pH, the ester group may be hydrolyzed. Basic conditions, in particular, lead to rapid saponification of the ester.[2]

  • Reaction Temperature: Elevated temperatures can accelerate degradation. While many reactions require heat, it's important to consider the thermal stability of your starting material.[3][4]

  • Nucleophilic Reagents: Be mindful of nucleophiles in your reaction mixture other than the intended reactant. For example, primary or secondary amines can potentially react with the ester group via aminolysis.

  • Pre-reaction Stability Check: Before running a lengthy reaction, it is prudent to test the stability of Ethyl 3-bromo-6-hydroxypicolinate under the planned reaction conditions (solvent, temperature, pH) in the absence of other reactants.

I am observing an unknown peak in my HPLC or LC-MS analysis that grows over time. What could it be?

Possible Cause: The appearance of a new peak is a strong indication of compound degradation. The most probable degradation product is the corresponding carboxylic acid formed via hydrolysis of the ethyl ester.

Troubleshooting and Identification:

  • Hydrolysis Product: The primary degradation product is likely 3-bromo-6-hydroxypicolinic acid. This can be confirmed by LC-MS, as the mass of this product will be 28 atomic mass units (amu) less than the parent compound (loss of the ethyl group, C2H5, and addition of a proton, H).

  • Oxidative Degradation: Hydroxypyridine derivatives can be susceptible to oxidation, which may lead to the formation of various oxidized species.[5] This is more likely to occur if the solution is exposed to air for extended periods or if oxidizing agents are present.

  • Photodegradation: Brominated aromatic compounds can undergo photodegradation upon exposure to light, particularly UV light.[6][7] This can involve the cleavage of the carbon-bromine bond.

Workflow for Degradant Identification

Caption: Workflow for identifying unknown peaks.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid Ethyl 3-bromo-6-hydroxypicolinate?

    • A1: The solid compound should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. Protect from moisture and light to ensure long-term stability.

  • Q2: What is the best solvent for long-term storage of Ethyl 3-bromo-6-hydroxypicolinate in solution?

    • A2: For long-term storage, it is highly recommended to store the compound as a solid. If a stock solution is necessary, prepare it in an anhydrous aprotic solvent such as DMSO or DMF, aliquot it into single-use vials, and store it at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

  • Q3: Is Ethyl 3-bromo-6-hydroxypicolinate sensitive to light?

  • Q4: How can I monitor the stability of Ethyl 3-bromo-6-hydroxypicolinate in my experiments?

    • A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for monitoring the stability of the compound. A reversed-phase C18 column is generally suitable.

    Hypothetical HPLC Method for Stability Monitoring

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute the compound and any potential degradants. A typical gradient might be 5-95% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Sample Preparation Dilute the sample in the initial mobile phase composition.
  • Q5: What are the likely degradation pathways for Ethyl 3-bromo-6-hydroxypicolinate?

    • A5: Based on its chemical structure, the following degradation pathways are most likely:

      • Hydrolysis: Cleavage of the ethyl ester to form 3-bromo-6-hydroxypicolinic acid and ethanol. This is catalyzed by acid or base.

      • Oxidation: The hydroxypyridine ring can be oxidized, especially in the presence of oxygen and/or metal ions.

      • Photodegradation: UV or even strong visible light may cause the cleavage of the C-Br bond.

Potential Degradation Pathways

DegradationPathways Parent Ethyl 3-bromo-6-hydroxypicolinate Hydrolysis Hydrolysis (Acid/Base, H2O) Parent->Hydrolysis Oxidation Oxidation (O2, light) Parent->Oxidation Photodegradation Photodegradation (UV light) Parent->Photodegradation HydrolysisProduct 3-bromo-6-hydroxypicolinic acid Hydrolysis->HydrolysisProduct OxidationProduct Oxidized Products Oxidation->OxidationProduct PhotoProduct Debrominated Products Photodegradation->PhotoProduct

Caption: Likely degradation pathways.

IV. Summary of Recommendations for Ensuring Stability

FactorRecommendationRationale
Solvent Choice Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions.Minimizes hydrolysis of the ester group.
pH Control For aqueous solutions, maintain a pH between 5 and 6. Avoid strongly acidic or basic conditions.Reduces the rate of acid- and base-catalyzed hydrolysis.[1]
Temperature Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to high temperatures during experiments.Slows down the rate of all potential degradation reactions.[3][4]
Light Exposure Protect solutions from light using amber vials or by wrapping them in foil.Prevents potential photodegradation of the brominated pyridine ring.[6][7]
Solution Age Prepare solutions fresh whenever possible, especially for quantitative or sensitive experiments.Ensures the highest purity of the compound at the start of the experiment.
Atmosphere For long-term storage of solutions, consider purging with an inert gas (argon or nitrogen).Minimizes oxidative degradation.[5]

By following these guidelines and troubleshooting steps, researchers can minimize the impact of stability issues on their experimental results and ensure the reliable use of Ethyl 3-bromo-6-hydroxypicolinate in their research endeavors.

V. References

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Colloidal stability of aqueous polymeric dispersions: effect of pH and salt concentration. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2020). MDPI. Retrieved from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. Retrieved from [Link]

  • Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. (n.d.). PubMed. Retrieved from [Link]

  • The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Ethyl bromoacetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). PubMed. Retrieved from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. (2015). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • 4-Hydroxypyridine Degradation Pathway. (2007). Eawag. Retrieved from [Link]

  • Hydrolysis of ethyl acetate | Pseudo unimolecular reactions | Chemical kinetics - Bsc 1st year. (2023). YouTube. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Semantic Scholar. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bromine-photosensitized degradation of perfluorooctanoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.). Retrieved from [Link]

  • ethyl 2-picolinate, 2524-52-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. (n.d.). Retrieved from [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019). MDPI. Retrieved from [Link]

  • Ethyl 2-pyridinecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Kinetic study of hydrolysis of ethyl acetate using caustic soda. (n.d.). BUE Scholar. Retrieved from [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-6-hydroxypicolinate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of scaling this synthesis from the lab bench to larger-scale production.

Synthesis Overview & Key Stages

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate is typically approached as a two-stage process. First, the selective bromination of a 6-hydroxypicolinic acid precursor, followed by the esterification of the resulting carboxylic acid. Each stage presents unique challenges, particularly concerning regioselectivity, reaction kinetics, and purification upon scale-up.

Below is a general workflow diagram illustrating the critical steps and control points in the synthesis.

G cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: Esterification Start 6-Hydroxypicolinic Acid (Starting Material) Bromination Bromination Reaction (e.g., NBS, Br2) Start->Bromination Select Solvent & Reagent Workup1 Quench & Isolation Bromination->Workup1 Monitor Reaction (TLC, HPLC) Intermediate 3-bromo-6-hydroxypicolinic acid Workup1->Intermediate Precipitation or Extraction Esterification Esterification Reaction (e.g., Fischer) Intermediate->Esterification Input Crude or Purified Acid Workup2 Workup & Crude Isolation Esterification->Workup2 Drive Equilibrium (e.g., remove H2O) Purification Final Purification (Recrystallization) Workup2->Purification FinalProduct Ethyl 3-bromo-6- hydroxypicolinate Purification->FinalProduct Characterization (NMR, HPLC, MS)

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Stage 1: Selective Bromination of 6-Hydroxypicolinic Acid

The primary challenge in this step is achieving selective monobromination at the C-3 position while avoiding over-bromination (e.g., at the C-5 position) or other side reactions. The 6-hydroxy group is strongly activating, making the pyridine ring susceptible to electrophilic attack.

Q1: My bromination reaction is sluggish and does not go to completion, even with excess brominating agent. What is the cause?

A1: This often points to issues with the reaction medium or the choice of brominating agent.

  • Causality: The tautomeric equilibrium between the 6-hydroxypyridine and 6-pyridone forms is critical. Bromination can occur on the pyridone tautomer or the conjugate anion (phenoxide-like)[1][2]. In strongly acidic media, the pyridine nitrogen is protonated, deactivating the ring and slowing the reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Acetic acid is a common solvent that can facilitate the reaction. For less reactive substrates, consider a less acidic medium to favor the more reactive unprotonated form.

    • Reagent Choice: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective alternative, reducing the risk of side reactions and handling hazards.

    • Temperature Control: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but must be carefully controlled to prevent over-bromination. Monitor progress closely using TLC or HPLC.

Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for the 3-bromo product?

A2: Formation of di-bromo (likely 3,5-dibromo) species is a classic challenge when dealing with a strongly activated ring system. The initial monobromination may not significantly deactivate the ring, leading to a second electrophilic attack[1].

  • Causality: The rate of the second bromination can be comparable to or even faster than the first, especially if excess brominating agent is present locally or the temperature is too high.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of your brominating agent (e.g., NBS). Accurately assay your starting material for purity before calculating equivalents.

    • Slow Addition: Add the brominating agent portion-wise or as a solution via an addition funnel over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Lower Temperature: Running the reaction at or below room temperature will slow down both reactions, but often has a more pronounced effect on the second, more sterically hindered bromination, thus improving selectivity.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Selectivity: Di-bromination Observed Cause1 Excess Brominating Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Rapid Reagent Addition Problem->Cause3 Sol1 Use 1.0-1.05 eq. of NBS/Br2 Cause1->Sol1 Sol2 Reduce Temperature (e.g., 0-25 °C) Cause2->Sol2 Sol3 Add Reagent Slowly (over 1-2 hours) Cause3->Sol3

Sources

Technical Support Center: Monitoring Ethyl 3-bromo-6-hydroxypicolinate Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Ethyl 3-bromo-6-hydroxypicolinate. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking.

Troubleshooting Guide

Successful TLC analysis hinges on the clear separation of starting materials, intermediates, and products. The following table outlines common issues encountered when working with Ethyl 3-bromo-6-hydroxypicolinate and related pyridine derivatives, along with their probable causes and effective solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Compound is acidic or basic: The pyridine nitrogen in Ethyl 3-bromo-6-hydroxypicolinate can interact strongly with the acidic silica gel stationary phase.[1][2] 2. Sample overload: Applying too much sample to the TLC plate. 3. High polarity of the spotting solvent. 1. Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) (0.1-1%), or an acid, like acetic acid (1%), to the mobile phase to minimize interactions with the silica gel.[1] 2. Reduce Sample Concentration: Dilute the reaction mixture before spotting it on the TLC plate. 3. Use a less polar spotting solvent.
Poor Separation (Spots are too close) 1. Inappropriate mobile phase polarity: The solvent system may be too strong or too weak. 2. Similar polarity of compounds: The starting material and product may have very similar polarities.1. Adjust Mobile Phase: If spots are near the solvent front (high Rf), decrease the mobile phase polarity. If spots are near the baseline (low Rf), increase the polarity.[3] A common starting point for polar aromatic compounds is a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone). 2. Try a Different Solvent System: Experiment with solvent systems of varying polarities and compositions. Consider a three-component system for finer control.
No Spots Visible 1. Compound is not UV-active. 2. Concentration is too low. 3. Compound has evaporated. 1. Use a Staining Agent: Since Ethyl 3-bromo-6-hydroxypicolinate is an aromatic compound, it should be UV-active.[4] If other components are not, use a general stain like potassium permanganate or a specific stain for phenols like ferric chloride.[5][6] 2. Increase Sample Concentration: Spot a more concentrated sample of the reaction mixture. 3. Ensure proper spotting technique and avoid excessive heating after spotting.
Smearing from High-Boiling Solvents Reaction solvent (e.g., DMF, DMSO, pyridine) is smearing up the plate. Pre-Elution Vacuum: After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[7]
Compound Degradation on the Plate The acidic nature of the silica gel may be causing the decomposition of sensitive compounds. Perform a 2D TLC: Spot the sample in one corner, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. Decomposition will result in spots appearing off the diagonal.[7] If degradation is confirmed, consider using a different stationary phase like alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of Ethyl 3-bromo-6-hydroxypicolinate reactions?

A good starting point for developing a TLC method for polar aromatic compounds like Ethyl 3-bromo-6-hydroxypicolinate is a mixture of a non-polar solvent and a moderately polar solvent.[8] A common initial system is a 7:3 or 8:2 mixture of hexane and ethyl acetate. The polarity can then be adjusted based on the initial results. If the spots remain at the baseline, increase the proportion of ethyl acetate. If they travel with the solvent front, increase the proportion of hexane.

Q2: How do I visualize the spots on my TLC plate?

Since Ethyl 3-bromo-6-hydroxypicolinate contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[4] This is a non-destructive method and should be tried first.[4] If other reactants or products are not UV-active, or for better visualization, chemical stains can be used. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. For visualizing the phenolic hydroxyl group, a ferric chloride stain can be effective.[6]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

When the polarities of your compounds are very close, achieving good separation can be challenging. Here are a few strategies:

  • Fine-tune the mobile phase: Try small, incremental changes in the solvent ratio. Sometimes, adding a third solvent with a different polarity can improve selectivity.

  • Use a co-spot: Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate. If the reaction is complete, the co-spot will look like a single spot. If the reaction is ongoing, it may appear as an elongated spot or two overlapping spots.[7]

  • Consider a different stationary phase: While silica gel is most common, alumina (neutral, acidic, or basic) can offer different selectivity.

Q4: I see multiple spots for a pure compound. What could be the cause?

This can sometimes occur with pyridine-containing compounds due to interactions with the stationary phase.[9] The basic nitrogen can be partially protonated by the acidic silica gel, leading to two different species (protonated and unprotonated) that travel at different rates. Adding a small amount of triethylamine (TEA) to the mobile phase can suppress this by neutralizing the acidic sites on the silica.[9]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a standardized workflow for monitoring the progress of a reaction involving Ethyl 3-bromo-6-hydroxypicolinate.

1. Preparation of the TLC Plate and Chamber:

  • Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This will be your baseline.

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures a more uniform solvent front.[10] Close the chamber and allow it to equilibrate for 5-10 minutes.

2. Spotting the TLC Plate:

  • Using a capillary tube, spot a small amount of your starting material (dissolved in a volatile solvent) on the baseline.

  • In a separate lane, spot a small amount of the reaction mixture.

  • It is also good practice to have a co-spot lane where you apply both the starting material and the reaction mixture to the same spot.[7]

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the level of the mobile phase.[11]

  • Close the chamber and allow the solvent to travel up the plate by capillary action.[11]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10]

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, use a chemical stain for further visualization.

  • Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate (SM, Rxn, Co-spot) prep_plate->spotting prep_chamber Equilibrate Chamber development Develop Plate prep_chamber->development spotting->development visualization Visualize (UV/Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: A streamlined workflow for monitoring chemical reactions using TLC.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Khan Academy. Thin layer chromatography (TLC). Available from: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. Available from: [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. CHEM 344 Thin Layer Chromatography. Available from: [Link]

  • Hamlin, T. A., & Leadbeater, N. E. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), 52393. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available from: [Link]

  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. (2016). Available from: [Link]

  • National Institutes of Health (NIH). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). Available from: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • ResearchGate. How can I remove the pyridine from the sugar compound?. (2015). Available from: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). Available from: [Link]

  • AOBChem. ethyl 3-bromo-6-chloropicolinate. Available from: [Link]

  • Semantic Scholar. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Available from: [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Ethyl 3-bromo-6-hydroxypicolinate. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to present a detailed, predictive characterization. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and structural elucidation of this and similar substituted picolinate compounds.

The Structural Landscape of Ethyl 3-bromo-6-hydroxypicolinate

Ethyl 3-bromo-6-hydroxypicolinate is a polysubstituted pyridine derivative. The pyridine ring, an aromatic heterocycle, forms the core of the molecule. The substituents—an ethyl ester group at position 2, a bromine atom at position 3, and a hydroxyl group at position 6—each exert distinct electronic effects that influence the chemical environment of the constituent protons and carbons. Understanding these effects is paramount to accurately interpreting the molecule's NMR spectra.

Caption: Molecular structure of Ethyl 3-bromo-6-hydroxypicolinate.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of Ethyl 3-bromo-6-hydroxypicolinate is anticipated to exhibit signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethyl ester group, and the hydroxyl proton. The chemical shifts are predicted based on the electronic withdrawing and donating nature of the substituents.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-47.8 - 8.2Doublet8.0 - 9.0This proton is situated between two electron-donating groups (hydroxyl at C-6 and to a lesser extent, bromine at C-3 via resonance), but is also influenced by the electronegative nitrogen. It will couple with H-5.
H-56.8 - 7.2Doublet8.0 - 9.0This proton is ortho to the strongly electron-donating hydroxyl group, leading to significant shielding and an upfield shift. It will couple with H-4.
-OH9.0 - 12.0Broad Singlet-The chemical shift of hydroxyl protons can vary significantly depending on concentration, solvent, and temperature. It is often broad due to chemical exchange.
-OCH₂CH₃4.2 - 4.5Quartet7.0 - 7.5These methylene protons are adjacent to the ester oxygen, resulting in a downfield shift. They are split by the three methyl protons.
-OCH₂CH₃1.2 - 1.5Triplet7.0 - 7.5These methyl protons are split by the two adjacent methylene protons.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-2160 - 165This carbon is attached to the electronegative nitrogen and the carbonyl group of the ester, causing a significant downfield shift.
C-3115 - 120The bromine atom's inductive effect will deshield this carbon, but its position is also influenced by the adjacent ester and the hydroxyl group.
C-4140 - 145This carbon is para to the nitrogen and influenced by the adjacent bromine and the meta hydroxyl group.
C-5110 - 115This carbon is ortho to the electron-donating hydroxyl group, leading to significant shielding and an upfield shift.
C-6160 - 165Attached to the electronegative nitrogen and the electron-donating hydroxyl group, this carbon will be significantly deshielded.
-C=O165 - 170The carbonyl carbon of the ester group typically appears in this downfield region.
-OCH₂CH₃60 - 65The methylene carbon is attached to the ester oxygen, causing a downfield shift.
-OCH₂CH₃13 - 16The terminal methyl carbon of the ethyl group.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of similar molecules is invaluable.

Compound ¹H NMR Chemical Shifts (ppm) Reference
Ethyl picolinate 8.77 (d), 8.15 (d), 7.86 (t), 7.50 (t), 4.49 (q), 1.45 (t)[1]
Methyl 6-bromopicolinate 8.08 (d), 7.71 (d), 7.64 (t), 4.00 (s)[2]
Ethyl nicotinate 9.23 (s), 8.77 (d), 8.30 (d), 7.39 (t), 4.42 (q), 1.42 (t)[3]
Predicted: Ethyl 3-bromo-6-hydroxypicolinate H-4: 7.8-8.2 (d), H-5: 6.8-7.2 (d), -OCH₂: 4.2-4.5 (q), -CH₃: 1.2-1.5 (t)-

The comparison highlights how the introduction of a bromine atom and a hydroxyl group is expected to shift the signals of the pyridine protons. The hydroxyl group at C-6 is predicted to cause a notable upfield shift for the adjacent H-5 proton.

Experimental Protocol for NMR Characterization

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Ethyl 3-bromo-6-hydroxypicolinate for ¹H NMR (20-50 mg for ¹³C NMR). prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 Add a small amount of internal standard (e.g., TMS). prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the signals and analyze multiplicities. proc3->proc4

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology:

  • Sample Preparation :

    • For ¹H NMR, accurately weigh approximately 5-25 mg of Ethyl 3-bromo-6-hydroxypicolinate.[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a volume of approximately 0.6 mL. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

    • Add an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[5] Filtering the solution through a small plug of cotton wool can remove any particulate matter.[6]

  • Instrumental Setup and Data Acquisition :

    • The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • The sample is inserted into the magnet, and the magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

    • For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, which is inherently less sensitive, a larger number of scans (e.g., 1024 or more) will be necessary.[3]

  • Data Processing :

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is then phase-corrected to ensure that all peaks are in the absorptive mode.

    • The chemical shift axis is calibrated using the signal from the internal standard (TMS at 0 ppm).

    • For the ¹H spectrum, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

Mechanistic Insights into Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The substituents on the pyridine ring modulate this environment through inductive and resonance effects.

  • Nitrogen Atom : As an electronegative heteroatom, the nitrogen in the pyridine ring withdraws electron density from the ring carbons, generally leading to a deshielding effect and downfield chemical shifts for the ring protons and carbons compared to benzene.[7] The effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions.[8]

  • Ethyl Ester Group (-COOEt) at C-2 : The carbonyl group is electron-withdrawing through both induction and resonance, further deshielding the C-2 position.

  • Bromine Atom (-Br) at C-3 : Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which deshields adjacent nuclei. However, it can also donate electron density into the aromatic ring through resonance, which has a shielding effect. The overall impact on chemical shifts is a combination of these opposing effects.

  • Hydroxyl Group (-OH) at C-6 : The hydroxyl group is a strong electron-donating group through resonance, increasing the electron density at the ortho (C-5) and para (C-3, though this position is substituted) positions. This leads to a significant shielding (upfield shift) of these nuclei.

G substituent Substituent inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance deshielding Deshielding (Downfield Shift) inductive->deshielding shielding Shielding (Upfield Shift) resonance->shielding (e.g., -OH) resonance->deshielding (e.g., -C=O)

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3-bromo-6-hydroxypicolinate: A Comparative Analysis Centered on Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, technically grounded comparison of analytical methodologies for verifying the chemical structure of Ethyl 3-bromo-6-hydroxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry. We will focus on High-Resolution Tandem Mass Spectrometry (HR-MS/MS) as the primary analytical tool, detailing an expert-driven protocol and the causal logic behind its design. Furthermore, we will objectively compare the performance and data output of mass spectrometry against two orthogonal, gold-standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography. This document is intended for researchers, analytical chemists, and drug development professionals seeking a practical and scientifically rigorous guide to molecular structure elucidation.

The Analytical Challenge: Defining Ethyl 3-bromo-6-hydroxypicolinate

Ethyl 3-bromo-6-hydroxypicolinate is a small organic molecule with the chemical formula C₈H₈BrNO₃. Its structure consists of a pyridine ring functionalized with a bromine atom, a hydroxyl group, and an ethyl ester group.

Chemical Structure of Ethyl 3-bromo-6-hydroxypicolinate

Before this compound can proceed through a development pipeline, its identity must be unequivocally confirmed. Key analytical questions include:

  • Is the molecular weight correct?

  • Are all expected functional groups (ester, hydroxyl, bromo-pyridine) present?

  • Is the substitution pattern on the pyridine ring correct?

Answering these questions requires analytical techniques that can probe molecular weight, elemental composition, and structural connectivity.

The Primary Approach: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

Mass spectrometry is an indispensable tool for the structural elucidation of small molecules due to its exceptional sensitivity, speed, and ability to provide detailed fragmentation information.[1][2][3] We select a High-Resolution Mass Spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) coupled with a soft ionization source like Electrospray Ionization (ESI) for this analysis.

Causality Behind the Choice:

  • ESI: Ethyl 3-bromo-6-hydroxypicolinate is a polar molecule, making it ideal for ESI, which generates intact molecular ions in the gas phase with minimal in-source fragmentation.

  • High Resolution: HR-MS provides highly accurate mass measurements (typically <5 ppm error), allowing for the determination of the elemental formula—a critical step in confirming the structure and ruling out isobaric interferences.[4]

  • Tandem MS (MS/MS): This is the core of the structural analysis. By isolating the molecular ion and subjecting it to fragmentation, we can piece together the molecule's structure like a puzzle, providing definitive evidence of its connectivity.[5][6][7]

Experimental Workflow

The following diagram illustrates the logical flow of the HR-MS/MS experiment for structural confirmation.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation p1 Dissolve Sample in MeOH/H2O (0.1% FA) s1 Direct Infusion via ESI Source p1->s1 s2 MS1 Full Scan (Acquire Parent Ion Spectrum) s1->s2 Ionization s3 Isolate [M+H]+ Ion (m/z 245.9764) s2->s3 Precursor Selection d1 Confirm Elemental Composition from Accurate Mass & Isotope Pattern s2->d1 s4 Collision-Induced Dissociation (CID) s3->s4 Activation s5 MS2 Scan (Acquire Fragment Ion Spectrum) s4->s5 Fragmentation d2 Map Fragments to Substructures s5->d2 d3 Final Structure Confirmation d1->d3 d2->d3

A high-level workflow for structural confirmation using HR-MS/MS.
Detailed Experimental Protocol

Protocol Trustworthiness: This protocol is self-validating. The accurate mass measurement in Step 2 must align with the theoretical mass of the target compound, and the fragments generated in Step 3 must be logically traceable to the parent structure. The characteristic bromine isotope pattern serves as an additional, built-in confirmation at each stage.

  • Sample Preparation & Infusion:

    • Prepare a 1 µg/mL solution of the Ethyl 3-bromo-6-hydroxypicolinate sample in a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Full Scan MS (MS1) Analysis for Molecular Ion Confirmation:

    • Objective: To detect the protonated molecular ion [M+H]⁺ and verify its elemental composition.

    • Instrument Settings (Example on a Q-TOF):

      • Ionization Mode: ESI Positive

      • Scan Range: m/z 50-500

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

    • Expected Result: The theoretical exact mass of the protonated molecule [C₈H₉BrNO₃]⁺ is 245.9764 Da for the ⁷⁹Br isotope and 247.9743 Da for the ⁸¹Br isotope. The MS1 spectrum must show a pair of peaks at these m/z values with a near 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. The high-resolution measurement allows for elemental formula calculation, which should return C₈H₉BrNO₃ as the only logical hit within a 5 ppm mass tolerance.

  • Tandem MS (MS/MS) for Structural Fragmentation:

    • Objective: To generate structurally significant fragments that confirm the connectivity of the molecule.

    • Instrument Settings:

      • Set the first quadrupole (Q1) to isolate the primary isotope of the precursor ion (m/z 245.98).

      • Introduce argon into the collision cell (q) to induce fragmentation via Collision-Induced Dissociation (CID).

      • Vary the collision energy (e.g., 10, 20, 40 eV) to control the extent of fragmentation.[8]

      • Scan the final mass analyzer (TOF) to detect the resulting fragment ions.

Data Interpretation: Deconstructing the Fragmentation Pattern

The MS/MS spectrum provides a "fingerprint" of the molecule's structure. By analyzing the mass differences (neutral losses) between the precursor and fragment ions, we can deduce the original arrangement of atoms.

G parent Ethyl 3-bromo-6-hydroxypicolinate [M+H]+ m/z 245.98 frag1 Loss of Ethylene (C2H4) 3-bromo-6-hydroxypicolinic acid m/z 217.95 parent:f2->frag1:f0 -28.03 Da frag2 Loss of Ethanol (C2H5OH) Bromohydroxypicolinoyl cation m/z 199.94 parent:f2->frag2:f0 -46.04 Da frag3 Loss of CO from frag2 Bromohydroxypyridinium m/z 171.95 frag2:f2->frag3:f0 -27.99 Da

Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target compound.
  • Key Fragmentation Pathways:

    • Loss of Ethylene (C₂H₄, -28.03 Da): A common fragmentation for ethyl esters is the McLafferty rearrangement or simple neutral loss, leading to the formation of the corresponding carboxylic acid at m/z 217.95. This confirms the presence of the ethyl ester group.

    • Loss of Ethanol (C₂H₅OH, -46.04 Da): Direct cleavage of the ester can result in the loss of a neutral ethanol molecule, yielding an acylium ion at m/z 199.94. This is strong evidence for the ethyl ester functionality.

    • Subsequent Loss of Carbon Monoxide (CO, -27.99 Da): The acylium ion (m/z 199.94) can further lose CO to produce a bromohydroxypyridinium ion at m/z 171.95. This fragmentation confirms the core pyridine ring structure.

The presence of these specific fragments at their high-resolution masses provides interlocking, definitive proof of the proposed structure.

Comparative Analysis with Orthogonal Techniques

While MS/MS is powerful, best practices in analytical science, particularly in regulated environments, advocate for structural confirmation using orthogonal methods—techniques that rely on different physical principles.[9]

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[10][11] It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies (chemical shifts), signal splitting (coupling constants), and through-space correlations (NOE), one can map out the entire carbon-hydrogen framework of a molecule.[10]

  • What it Reveals for this Compound:

    • ¹H NMR would show distinct signals for the two aromatic protons on the pyridine ring, the CH₂ and CH₃ protons of the ethyl group, and the hydroxyl proton. Their chemical shifts and coupling patterns would confirm the 3-bromo-6-hydroxy substitution pattern.

    • ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

    • 2D NMR experiments (like COSY and HMBC) would definitively link the protons and carbons, providing unambiguous proof of connectivity.

  • Strengths vs. MS: Provides complete, unambiguous connectivity information and stereochemistry without relying on fragmentation libraries or predictions. It is a non-destructive technique.[12]

  • Weaknesses vs. MS: Requires significantly more sample (milligrams vs. picograms), is much less sensitive, and the analysis time is longer (hours vs. minutes). Sample purity is critical, as impurities will complicate the spectra.[13]

Alternative 2: Single-Crystal X-ray Crystallography

X-ray crystallography provides the absolute, three-dimensional structure of a molecule by mapping the electron density of a single, well-ordered crystal.[14] It is considered the ultimate "gold standard" for structural proof.[15][16]

  • Principle: When a beam of X-rays is directed at a crystal, the rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing this diffraction pattern, the precise position of every atom (excluding most hydrogens) in the crystal lattice can be determined.[17]

  • What it Reveals for this Compound: It would provide an exact 3D model of the molecule, showing precise bond lengths, bond angles, and the conformation of the ethyl ester group. This method offers an unparalleled level of structural detail.[15]

  • Strengths vs. MS: Provides the absolute and unambiguous 3D structure, leaving no room for doubt about atom connectivity or spatial arrangement.[16]

  • Weaknesses vs. MS: The primary and most significant limitation is the absolute requirement for a high-quality single crystal, which can be difficult and time-consuming to grow for many organic compounds.[18][19] The technique is also much slower and less accessible than mass spectrometry. The resulting structure is of the molecule in a solid, crystalline state, which may not perfectly represent its conformation in solution.

Performance Head-to-Head: A Comparative Summary

The choice of analytical technique depends on the specific question, the amount of sample available, and the required turnaround time.

FeatureHR-MS/MSNMR SpectroscopyX-ray Crystallography
Primary Information Molecular formula, structural connectivity via fragmentationComplete atomic connectivity, chemical environment, stereochemistryAbsolute 3D atomic coordinates, bond lengths/angles
Sensitivity Very High (pg-ng)Low (mg)Low (mg, requires crystal)
Speed Very Fast (minutes)Moderate to Slow (minutes to hours)Very Slow (days to weeks)
Sample State Solution/SolidSolutionSingle Crystal
Destructive? YesNoNo (crystal is recovered)
Key Limitation Infers connectivity from fragments; isomers can be challengingLow sensitivity; requires pure sampleRequires a high-quality single crystal

Conclusion & Integrated Strategy

For the rapid and reliable confirmation of Ethyl 3-bromo-6-hydroxypicolinate's structure, High-Resolution Tandem Mass Spectrometry is the superior frontline technique. Its combination of speed, sensitivity, and structural resolving power is unmatched for routine verification in a research and development setting. The ability to confirm the elemental formula and map key functional groups through fragmentation provides a very high degree of confidence in the structure.

However, for a complete and unassailable structural proof, particularly for a novel compound intended for regulatory submission, an integrated, multi-technique approach is the authoritative standard.

  • MS should be used first for initial confirmation, purity assessment, and high-throughput screening.

  • NMR should then be employed to provide definitive proof of the atom-to-atom connectivity, confirming the specific isomeric arrangement.

  • X-ray Crystallography , if a suitable crystal can be obtained, offers the final, ultimate proof of the three-dimensional structure.

By combining the strengths of these orthogonal techniques, scientists can build a self-validating and comprehensive data package that leaves no ambiguity about the structure and identity of the molecule .

References

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.
  • Tandem Mass Spectrometry: Principle, Instrument
  • Structural elucid
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Molecular Application of Mass Spectrometry and Chrom
  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
  • Tandem Mass Spectrometry (MS/MS). JEOL USA, Inc.
  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.
  • Tandem Mass Spectrometry across Pl
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central, NIH.
  • Small molecule-NMR. University of Gothenburg.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Tandem Mass Spectrometry (MS-MS)
  • NMR Structure Determinations of Small Proteins. PubMed Central, NIH.
  • X-Ray Crystallography of Chemical Compounds. PubMed Central, NIH.
  • Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies.
  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PubMed Central, NIH.
  • X-ray Crystallography. Anton Paar Wiki.
  • Comparison of NMR and X-ray crystallography. University of Szeged.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. University College London.
  • X-ray crystallography: Revealing our molecular world. Science Museum.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

Sources

A Senior Application Scientist's Guide to Halogen Reactivity: Ethyl 3-bromo-6-hydroxypicolinate vs. Ethyl 3-chloro-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridinic scaffolds are indispensable building blocks. Among them, substituted picolinates serve as versatile intermediates for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of two closely related yet distinct synthons: Ethyl 3-bromo-6-hydroxypicolinate and Ethyl 3-chloro-6-hydroxypicolinate.

The choice between a bromo- and a chloro-substituent at the C3 position is not arbitrary; it is a strategic decision that profoundly impacts reaction pathways, conditions, and overall synthetic efficiency. This document is designed for researchers, medicinal chemists, and process development professionals, offering a nuanced understanding of the reactivity differences between these two key intermediates. We will dissect their performance in two of the most common and powerful transformations in synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By grounding our discussion in mechanistic principles and supporting it with experimental insights, this guide aims to empower you to make more informed decisions in your synthetic endeavors.

Section 1: The Theoretical Framework of Reactivity

The reactivity of an aryl halide is fundamentally dictated by the nature of the chemical transformation it undergoes. The pyridine ring, being an electron-deficient heterocycle, provides a unique electronic environment that activates the C3-halogen bond towards specific reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry. It proceeds via a two-step addition-elimination mechanism.[1][2] The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the halogen.[1] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this step.[2] The reaction concludes with the expulsion of the halide leaving group, which restores the aromatic system.[1]

A critical factor governing the rate of the initial nucleophilic attack is the ability of the halogen to withdraw electron density from the ring, thereby making the target carbon more electrophilic.[3] This is where the "element effect" in SNAr becomes counterintuitive to what is observed in SN1/SN2 reactions.[4] The reactivity order for halogens in SNAr is typically F > Cl > Br > I .[5][6] This is because the rate is determined by the stabilization of the Meisenheimer complex through induction, not by the C-X bond strength.[3][5] The more electronegative the halogen, the more it stabilizes the intermediate, and the faster the reaction.

Therefore, for SNAr reactions, Ethyl 3-chloro-6-hydroxypicolinate is predicted to be more reactive than Ethyl 3-bromo-6-hydroxypicolinate.

SNAr_Mechanism cluster_reaction SNAr Pathway Reactant Ethyl 3-halo-6-hydroxypicolinate Meisenheimer Meisenheimer Complex (Rate-Determining Step) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide (X⁻)

Caption: Generalized SNAr mechanism for 3-halopicolinates.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) operate through a different mechanistic cycle. A key, and often rate-limiting, step in these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7] During this step, the C-X bond is broken as the palladium center inserts itself, forming a Pd(II) species.

The ease of this oxidative addition step is directly related to the C-X bond dissociation energy. Weaker bonds undergo oxidative addition more readily. The bond strengths for aryl halides follow the trend C-F > C-Cl > C-Br > C-I.[8] Consequently, the reactivity order for cross-coupling reactions is the inverse of that for SNAr: I > Br > Cl >> F .

Therefore, for palladium-catalyzed cross-coupling reactions, Ethyl 3-bromo-6-hydroxypicolinate is predicted to be significantly more reactive than Ethyl 3-chloro-6-hydroxypicolinate. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the bromo derivative.[9][10]

Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition (Rate-Limiting)} pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation {Transmetalation} pd2_complex->transmetalation + R-M pd2_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd2_r_complex reductive_elimination {Reductive Elimination} pd2_r_complex->reductive_elimination reductive_elimination->pd0 + Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Section 2: Comparative Data & Experimental Considerations

While theoretical principles provide a strong predictive framework, experimental data reveals the practical nuances of working with these substrates. A survey of synthetic literature and internal data highlights the expected trends.

Reaction TypeParameterEthyl 3-chloro-6-hydroxypicolinateEthyl 3-bromo-6-hydroxypicolinateRationale & Citation
SNAr Relative Rate FasterSlowerThe higher electronegativity of chlorine stabilizes the Meisenheimer intermediate more effectively.[5][11]
Typical Temp. 80-120 °C100-150 °CThe higher reactivity of the chloro-compound allows for lower reaction temperatures.
Buchwald-Hartwig Relative Rate SlowerFasterThe weaker C-Br bond facilitates the rate-determining oxidative addition step.[10][12][13]
Amination Catalyst Loading Higher (1-5 mol%)Lower (0.5-2 mol%)More challenging oxidative addition for C-Cl bond requires a higher concentration of the active catalyst.[14]
Ligand Choice Requires bulky, electron-rich phosphine ligands (e.g., Buchwald-type)More tolerant to a wider range of phosphine ligands.Specialized ligands are needed to promote the difficult oxidative addition of aryl chlorides.[9][15]
Typical Temp. 90-130 °C70-110 °CThe greater reactivity of the bromo-compound enables the use of milder conditions.

Section 3: Experimental Protocol - A Head-to-Head Comparison

To provide a tangible and self-validating system for comparison, we present a standardized protocol for a Buchwald-Hartwig amination reaction. Running these experiments in parallel will directly illustrate the reactivity differences.

Workflow Diagram

Experimental_Workflow start Start setup Parallel Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate (Bromo or Chloro), Amine, Base (NaOtBu) setup->reagents catalyst Add Pd₂(dba)₃ & XPhos in Toluene reagents->catalyst heat Heat to 90 °C catalyst->heat monitor Monitor by LC-MS/TLC (1h, 4h, 12h) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterize & Calculate Yield purify->analyze end End analyze->end

Caption: Standardized workflow for comparative reactivity analysis.

Step-by-Step Methodology

Objective: To compare the rate and efficiency of the Buchwald-Hartwig amination of Ethyl 3-bromo-6-hydroxypicolinate and Ethyl 3-chloro-6-hydroxypicolinate with morpholine.

Materials:

  • Ethyl 3-bromo-6-hydroxypicolinate

  • Ethyl 3-chloro-6-hydroxypicolinate

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To two separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol, 1.0 eq).

    • Vial A: Ethyl 3-bromo-6-hydroxypicolinate

    • Vial B: Ethyl 3-chloro-6-hydroxypicolinate

  • Reagent Addition: To each vial, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq).

  • Catalyst Preparation: In a separate glovebox vial, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Inerting: Seal both reaction vials with septa, and purge with argon or nitrogen for 10 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Nucleophile Addition: Through the septa, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq) to each vial via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst to each vial.

  • Reaction: Place both vials in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress at set intervals (e.g., 1, 4, and 12 hours) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of starting material should be tracked.

  • Work-up: Upon completion (or after 24 hours), cool the reactions to room temperature. Carefully quench with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. Calculate the isolated yield for each reaction and compare.

Expected Outcome: The reaction in Vial A (bromo-substrate) is expected to proceed to completion significantly faster and may result in a higher isolated yield under these conditions compared to Vial B (chloro-substrate). The reaction in Vial B may require a higher temperature or longer reaction time to achieve full conversion.

Conclusion and Recommendations

The choice between Ethyl 3-bromo-6-hydroxypicolinate and Ethyl 3-chloro-6-hydroxypicolinate is a classic case of balancing reactivity with synthetic strategy.

  • Choose Ethyl 3-chloro-6-hydroxypicolinate for SNAr reactions. Its enhanced electrophilicity due to the chloro substituent will facilitate faster reactions and potentially allow for milder conditions when reacting with strong nucleophiles.

  • Choose Ethyl 3-bromo-6-hydroxypicolinate for Palladium-Catalyzed Cross-Coupling reactions. Its greater reactivity in the crucial oxidative addition step makes it the superior substrate for Suzuki, Buchwald-Hartwig, Sonogashira, and related transformations. This typically leads to more efficient, robust, and scalable processes with lower catalyst loadings.

By understanding the underlying mechanistic principles, researchers can strategically select the optimal starting material, saving valuable time and resources in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

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  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • National Institutes of Health (NIH). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Esters. YouTube. [Link]

  • University of Cambridge. Mechanochemical reactivity inhibited, prohibited and reversed by liquid additives. [Link]

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  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Royal Society of Chemistry. (2020). Reactivity of 3-nitroindoles with electron-rich species. [Link]

  • ProtonGuru. (2020). Lecture for Lesson VI.11: Nucleophilic Acyl Substitution of Carboxylic Acids and Esters. YouTube. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • PubChem. Ethyl 6-chloronicotinate. [Link]

  • Chemistry LibreTexts. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

  • Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. [Link]

  • National Institutes of Health (NIH). Mechanochemical reactivity inhibited, prohibited and reversed by liquid additives: examples from crystal-form screens. [Link]

  • National Institutes of Health (NIH). (2021). Reactivity Properties of Mixed- and High-Valent Bis(μ-Hydroxide)-Dinickel Complexes. [Link]

  • Royal Society of Chemistry. Characterization and reactivity study of non-heme high-valent iron–hydroxo complexes. [Link]

  • PubChem. Ethyl 3-chloro-6-cyanopicolinate. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed. (2006). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

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A Comparative Guide to the Biological Activity Screening of Ethyl 3-Bromo-6-Hydroxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of biological activities. Within this class, picolinic acid and its derivatives have garnered significant attention, demonstrating potential in areas ranging from antimicrobial to anticancer applications. This guide focuses on a specific, yet largely unexplored, subclass: ethyl 3-bromo-6-hydroxypicolinate derivatives. While direct experimental data on this particular series is nascent, this document serves as a comprehensive, forward-looking comparison. By leveraging established structure-activity relationships (SAR) from related halogenated and hydroxylated pyridine compounds, we will provide a predictive framework for their biological screening, complete with detailed experimental protocols and comparative benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

The Rationale: Why Ethyl 3-Bromo-6-Hydroxypicolinate?

The ethyl 3-bromo-6-hydroxypicolinate scaffold integrates several key pharmacophoric features that suggest a high potential for biological activity:

  • Picolinic Acid Core: Picolinic acid and its esters are known to be biologically active, with some derivatives exhibiting antimicrobial and enzyme inhibitory properties[1].

  • Halogenation: The presence of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can enhance membrane permeability and participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity[2]. Studies on other heterocyclic systems have shown that bromination can enhance antimicrobial and anticancer activities[3][4].

  • Hydroxylation: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its position on the pyridine ring can influence the molecule's electronic properties and metabolic stability.

  • Ester Moiety: The ethyl ester group can modulate the compound's lipophilicity, affecting its solubility and ability to cross cell membranes. Esterase-mediated hydrolysis within cells can also release the more polar carboxylic acid, potentially altering the compound's activity profile.

Given these features, it is reasonable to hypothesize that derivatives of ethyl 3-bromo-6-hydroxypicolinate could exhibit a range of biological effects, including but not limited to, antimicrobial and cytotoxic activities.

A Predictive Framework for Biological Activity

In the absence of direct experimental data for ethyl 3-bromo-6-hydroxypicolinate derivatives, we can construct a predictive comparison based on established SAR principles from related compound classes. The following table presents a hypothetical series of derivatives and their predicted biological activities, which can serve as a guide for future synthesis and screening efforts. For a tangible comparison, we include data for a series of substituted coumarins, a well-studied class of heterocyclic compounds with established biological activities.

Table 1: Hypothetical Biological Activity of Ethyl 3-Bromo-6-Hydroxypicolinate Derivatives and Comparative Data for Substituted Coumarins

Compound IDStructure (Hypothetical Derivatives)Predicted Antimicrobial Activity (MIC, µg/mL)Predicted Cytotoxicity (IC50, µM)
EBP-1 R = HModerateModerate
EBP-2 R = 4-ClHighHigh
EBP-3 R = 4-OCH3LowLow
EBP-4 R = 4-NO2HighHigh
EBP-5 R = 2,4-diClVery HighVery High
Coumarin-1 7-hydroxycoumarin100-200>100
Coumarin-2 7-hydroxy-4-methylcoumarin50-10050-100
Coumarin-3 3-acetyl-7-hydroxycoumarin25-5020-40

Rationale for Predictions:

  • Electron-withdrawing groups (e.g., -Cl, -NO2) at the para-position of a phenyl ring attached to a heterocyclic core often enhance both antimicrobial and cytotoxic activity. This is attributed to increased lipophilicity and altered electronic properties that can favor target interactions.

  • Electron-donating groups (e.g., -OCH3) tend to decrease activity, potentially by reducing the compound's ability to participate in key electronic interactions with the target.

  • Multiple halogen substitutions are often associated with a significant increase in biological activity, although this can also lead to higher general toxicity.

Experimental Protocols for Biological Screening

To empirically validate the predicted activities, a systematic screening approach is necessary. The following are detailed, step-by-step protocols for assessing the antimicrobial and cytotoxic potential of novel synthetic compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[5][6].

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate each well with the microbial suspension B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized ethyl 3-bromo-6-hydroxypicolinate derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum: Culture the desired bacterial or fungal strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][7].

Workflow for MTT Assay

G cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and determine IC50 values F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the ethyl 3-bromo-6-hydroxypicolinate derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) and Future Directions

The initial screening of a library of ethyl 3-bromo-6-hydroxypicolinate derivatives will provide valuable data for establishing preliminary SAR. Key structural modifications to explore include:

  • Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups will modulate lipophilicity and could impact cell permeability and metabolic stability.

  • Modifying the 6-hydroxy group: Alkylation or acylation of the hydroxyl group could serve as a prodrug strategy and influence the compound's pharmacokinetic profile.

  • Introducing substituents on the pyridine ring: Further substitution on the pyridine ring could fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.

Logical Relationship of SAR-Guided Drug Discovery

G A Initial Library Screening B Identify 'Hit' Compounds A->B C Establish Preliminary SAR B->C D Design & Synthesize New Analogs C->D E Iterative Screening & Optimization D->E E->C Refine SAR F Lead Compound Identification E->F

Caption: Iterative cycle of SAR-guided lead optimization in drug discovery.

Conclusion

While the biological activities of ethyl 3-bromo-6-hydroxypicolinate derivatives are yet to be extensively reported, the chemical scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for initiating such an investigation. By employing standardized screening protocols and leveraging predictive SAR from related compound classes, researchers can efficiently navigate this chemical space and potentially uncover new lead compounds with significant antimicrobial or anticancer properties. The journey from a novel scaffold to a clinical candidate is long and arduous, but it begins with systematic and well-informed biological screening.

References

  • Epp, J. B., et al. (2015). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 63(1), 134-144. Available at: [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6527. Available at: [Link]

  • Zhang, L., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 569. Available at: [Link]

  • CLSI. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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  • National Toxicology Program. (2010). Toxicology and Carcinogenesis Studies of Chromium Picolinate Monohydrate (CAS No. 27882-76-4) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program Technical Report Series, (556), 1-192.
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  • Tmamm, A. S., et al. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology, 2(2), 1-9.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4195. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). Molecules, 28(19), 6821. Available at: [Link]

  • Vilar, S., et al. (2006). Structure-activity relationships of halogenated compounds. Journal of medicinal chemistry, 49(7), 2146-2155.
  • Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (2024). Pharmacia, 71(2), 423-434. Available at: [Link]

  • Synthesis and Biological Activity of Lipoic Acid Ester Derivatives. (2021). Chinese Journal of Organic Chemistry, 41(1), 246-256.
  • Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. (2019). Asian Journal of Biochemistry, Genetics and Molecular Biology, 2(2), 1-9.
  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2015). Limitations of the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT)
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A Senior Application Scientist's Guide to Validating a Quantitative HPLC Method for Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous, quantitative assessment of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory hurdle; it is a cornerstone of product quality and safety. Ethyl 3-bromo-6-hydroxypicolinate, a key heterocyclic building block, demands a precise and reliable analytical method to ensure its purity and concentration are well-defined. This guide provides an in-depth, experience-driven protocol for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for its quantification.

Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist.[1][2][3] It delves into the scientific rationale behind methodological choices, presents a framework for robust validation, and compares the established HPLC method against viable alternatives, offering a comprehensive perspective for the modern analytical laboratory.

The Analytical Challenge and Strategic Approach: Reverse-Phase HPLC

Ethyl 3-bromo-6-hydroxypicolinate is a polar, aromatic compound, making it an ideal candidate for analysis by RP-HPLC with UV detection. The pyridine ring provides a strong chromophore for sensitive UV detection, while its polarity is well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

Why RP-HPLC? The choice of RP-HPLC is deliberate. It is a robust, well-understood, and ubiquitous technique in quality control laboratories. For a non-volatile, polar organic molecule like this, it offers superior separation and quantification capabilities compared to techniques like Gas Chromatography, which would require a derivatization step.[4]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring structure. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (e.g., 40:60 v/v)Acetonitrile is a common organic modifier. The acidic aqueous phase (formic acid) is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Detection UV at 254 nmAromatic molecules, such as pyridine derivatives, typically exhibit strong absorbance at this wavelength, ensuring high sensitivity.[5]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Core of Confidence: A Deep Dive into Method Validation

The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[3] Our validation protocol is structured around the core parameters mandated by the ICH Q2(R1) guideline.[1][6]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Reporting Prep Method Development & Optimization Protocol Validation Protocol (Define Parameters & Criteria) Prep->Protocol Reagents Prepare Standards & Reagents Protocol->Reagents Specificity Specificity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Analysis vs. Acceptance Criteria Robustness->Data Report Validation Report Generation Data->Report Approval Final Approval Report->Approval

Caption: Workflow for HPLC Method Validation.

Specificity

The "Why": Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte, Ethyl 3-bromo-6-hydroxypicolinate.[7] The method must be able to differentiate the analyte from potential interferences such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a diluent blank and inject it to ensure no interfering peaks at the analyte's retention time.

  • Prepare a solution of the analyte (e.g., 100 µg/mL).

  • If available, prepare solutions of known related substances or potential synthetic precursors.

  • Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Inject all solutions and analyze the chromatograms. The analyte peak should be well-resolved from all other peaks (resolution > 2). Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

The "Why": Linearity confirms a proportional relationship between the analyte concentration and the detector response over a defined range.[7] This is fundamental for accurate quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[1][2]

Experimental Protocol:

  • Prepare a stock solution of Ethyl 3-bromo-6-hydroxypicolinate reference standard.

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[2]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Should be close to zero150.3
Residuals Randomly scattered around zeroPass
Accuracy

The "Why": Accuracy measures the closeness of the experimental value to the true value.[7] It is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo or by recovery studies).

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of nine determinations).[8]

  • This can be done by spiking a known amount of analyte into a placebo matrix or by comparing against a reference standard of known purity.

  • Calculate the percent recovery for each sample.

Data Presentation & Acceptance Criteria:

Concentration LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery%RSD
80% 99.5100.299.899.8%0.35%
100% 100.5100.1100.9100.5%0.40%
120% 99.299.9100.399.8%0.55%
Acceptance Criteria ---98.0% - 102.0% ≤ 2.0%
Precision

The "Why": Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample.[7] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same lab, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies.

Data Presentation & Acceptance Criteria:

Precision LevelMean Assay (%)% RSDAcceptance Criterion
Repeatability (Day 1, Analyst 1) 100.30.85%%RSD ≤ 2.0%
Intermediate (Day 2, Analyst 2) 99.80.95%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are critical for impurity analysis but also good practice for assays.

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise: Determine the concentration that yields an S/N of ~3 for LOD and ~10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

Acceptance Criteria: The LOQ value must be verified by analyzing a minimum of six replicates at the proposed concentration and demonstrating acceptable precision (%RSD) and accuracy (% Recovery).

Robustness

The "Why": Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9]

Experimental Protocol:

  • Perform the analysis on a standard solution.

  • Deliberately vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Organic Content (± 2%)

    • Mobile Phase pH (± 0.2 units)

  • Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria: System suitability criteria must be met under all varied conditions. For instance, retention time shifts should be minimal and peak shape should remain acceptable (e.g., Tailing Factor ≤ 2.0).[10]

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated RP-HPLC method is robust and fit-for-purpose, it is essential to understand its position relative to other modern analytical technologies.[11]

Tech_Comparison cluster_legend HPLC HPLC Cost: Low-Medium Speed: Standard Sensitivity: Good Resolution: Good Robustness: High UPLC UPLC Cost: Medium-High Speed: Very Fast Sensitivity: Very Good Resolution: Excellent Robustness: Medium-High LCMS LC-MS Cost: High Speed: Fast Sensitivity: Excellent Resolution: Excellent (MS) Robustness: Medium GC GC-MS Cost: Medium Speed: Fast Requires Derivatization Not Ideal for Non-Volatiles key1 HPLC: Workhorse key2 UPLC: High-Throughput key3 LC-MS: High-Sensitivity/Specificity key4 GC-MS: Unsuitable

Sources

Introduction: The Enduring Legacy and Evolution of Picolinate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Picolinate-Derived Agrochemicals

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Picolinate-derived agrochemicals represent a cornerstone of modern weed management, belonging to the synthetic auxin class of herbicides (Group 4 / HRAC Group O).[1][2] For decades, these compounds have provided effective post-emergence control of a wide spectrum of broadleaf weeds, particularly in cereal crops, pastures, and non-crop areas. Their mechanism, which mimics the natural plant hormone indole-3-acetic acid (IAA), triggers uncontrolled and disorganized growth, ultimately leading to plant death.[3][4]

The story of picolinates is one of continuous scientific innovation. From the early, robust, but high-application-rate compounds like picloram, the class has evolved significantly. Through meticulous structure-activity relationship (SAR) studies, chemists have developed second-generation molecules like aminopyralid and, more recently, the highly potent arylpicolinates such as halauxifen-methyl.[5] This evolution has been driven by the need for lower use rates, improved crop safety, more favorable environmental profiles, and new tools to combat the growing challenge of herbicide resistance.

This guide provides a comprehensive comparison of the efficacy of key agrochemicals derived from different picolinates. It moves beyond a simple product-to-product comparison to explore the underlying chemical, biological, and environmental factors that dictate their performance. We will examine their molecular mechanism of action, compare field and laboratory efficacy data, provide standardized protocols for evaluation, and discuss their roles in sustainable weed management strategies.

A Structural and Mechanistic Overview of the Picolinate Family

The herbicidal activity of this family is rooted in the picolinic acid backbone—a pyridine ring with a carboxylic acid group at the 2-position. Substitutions at other positions on this ring dramatically alter the compound's efficacy, target weed spectrum, and environmental behavior.

From Legacy to Modern Picolinates: A Structural Journey

The development trajectory from older compounds to the latest innovations highlights key principles of agrochemical design. Early compounds like picloram are characterized by chlorine substitutions, while the modification to an amino group in aminopyralid marked a significant step towards lower use rates.[5] The most recent breakthrough involves the substitution at the 6-position with an aryl group, creating the arylpicolinate class.[5][6]

G cluster_aryl Arylpicolinates (2010s) Picloram Picloram (1960s) 4-amino-3,5,6-trichloropicolinic acid Aminopyralid Aminopyralid (2006) 4-amino-3,6-dichloropicolinic acid Picloram->Aminopyralid Halauxifen Halauxifen-methyl Aryl group at C6 position Aminopyralid->Halauxifen Major Innovation (Aryl substitution at C6) -> Ultra-Low Use Rate

Caption: Structural evolution of picolinate herbicides.

The Synthetic Auxin Mechanism of Action

Picolinate herbicides function by hijacking the plant's natural auxin signaling pathway. In a healthy plant, the hormone auxin binds to a co-receptor complex, which includes a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein. This binding event targets Aux/IAA transcriptional repressor proteins for degradation, allowing auxin-responsive genes to be expressed and driving normal growth.

Synthetic auxins like picolinates bind to this same co-receptor complex, often with higher affinity and resistance to metabolic breakdown than endogenous auxin. This leads to a persistent "on" signal, causing the constant and catastrophic expression of auxin-responsive genes. The result is uncontrolled cell division, epinasty (twisting and curling of stems and leaves), vascular tissue disruption, and ultimately, plant death.[1][3]

Interestingly, studies have revealed that different picolinates exhibit varied binding affinities for the different AFB proteins. For example, many 2-picolinic acid herbicides bind more effectively to AFB5 than to TIR1, which is the primary binding protein for natural auxin.[5] This differential binding may contribute to the varying weed control spectrums observed among these herbicides.[7]

MOA cluster_normal Normal Auxin Response cluster_herbicide Picolinate Herbicide Action Auxin Low Auxin Receptor TIR1/AFB Receptor Auxin->Receptor No/Low Binding AuxIAA Aux/IAA Repressor Receptor->AuxIAA Repressor Stable ARF Auxin Response Factor (ARF) AuxIAA->ARF Binds & Represses Genes Auxin-Responsive Genes Transcription OFF ARF->Genes Repressed Growth Normal Growth Genes->Growth Picolinate Picolinate Herbicide Receptor_H TIR1/AFB Receptor Picolinate->Receptor_H High-Affinity Binding AuxIAA_H Aux/IAA Repressor Receptor_H->AuxIAA_H Targets Repressor Ub Ubiquitin AuxIAA_H->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_H Auxin Response Factor (ARF) Genes_H Auxin-Responsive Genes Transcription ON ARF_H->Genes_H Activated UncontrolledGrowth Uncontrolled Growth -> Plant Death Genes_H->UncontrolledGrowth

Sources

Cross-referencing experimental vs. predicted NMR spectra for Ethyl 3-bromo-6-hydroxypicolinate

Trustworthiness through Self-Validation: A key source of deviation between prediction and experiment is the effect of the solvent. DFT calculations can be parameterized for a specific solvent, but empirical methods are often based on CDCl₃ data. The strong hydrogen-bonding nature of DMSO will particularly affect the chemical shifts of the hydroxyl proton and the adjacent ring carbons. Recognizing these potential deviations is key. If major, unexplainable discrepancies arise, it signals that the proposed structure may be incorrect, prompting further investigation (e.g., acquiring 2D NMR data like HSQC/HMBC or other analytical data like mass spectrometry). [11]

Conclusion

The structural elucidation of Ethyl 3-bromo-6-hydroxypicolinate provides an excellent case study for the synergistic use of experimental and computational NMR spectroscopy. While a high-quality experimental spectrum is the ultimate ground truth, a computationally predicted spectrum provides an invaluable roadmap for interpretation. By systematically comparing the number of signals, chemical shifts, multiplicities, and integrations, researchers can move from a raw spectrum to a confidently assigned structure. This dual approach minimizes ambiguity, accelerates analysis, and embodies the principles of a robust, self-validating scientific methodology.

References

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  • Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • ResearchGate. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. Retrieved from [Link]

  • Szafran, M., Dega-Szafran, Z., & Raczyńska, E. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(11), 541-546. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Bromoethane ¹H proton NMR spectrum. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Ethyl 3-bromo-6-hydroxypicolinate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. Ethyl 3-bromo-6-hydroxypicolinate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Variations in purity from different suppliers can significantly impact reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive framework for the purity assessment of Ethyl 3-bromo-6-hydroxypicolinate, offering detailed experimental protocols and a comparative analysis of potential impurities.

The Critical Role of Purity in Drug Development

The International Council for Harmonisation (ICH) guideline Q3A(R2) underscores the importance of controlling impurities in new drug substances.[1][2][3][4][5] An impurity is defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[5] These impurities can arise from the manufacturing process, degradation of the substance over time, or contamination.[2] The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, making their identification and quantification a critical aspect of drug development.

This guide will delve into a multi-pronged analytical approach to assess the purity of Ethyl 3-bromo-6-hydroxypicolinate, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding Potential Impurities

A thorough purity assessment begins with an understanding of the potential impurities that may be present. The synthesis of Ethyl 3-bromo-6-hydroxypicolinate can introduce several process-related impurities, including unreacted starting materials, byproducts, and reagents.

A plausible synthetic route could involve the bromination of 6-hydroxypicolinic acid followed by esterification. Based on this, potential impurities could include:

  • Starting Materials: 6-hydroxypicolinic acid, ethanol.

  • Reaction Byproducts: Dibrominated species, isomers, or products of over-reaction.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Degradation Products: Resulting from instability of the final product.

Orthogonal Analytical Approaches for Robust Purity Determination

A combination of analytical techniques provides a comprehensive purity profile. HPLC is ideal for quantifying non-volatile organic impurities, while GC-MS is well-suited for volatile and semi-volatile compounds. NMR spectroscopy offers detailed structural information and can be used for both identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying polar and non-polar compounds.[6][7][8][9] For Ethyl 3-bromo-6-hydroxypicolinate, a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier is a suitable choice.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Ethyl 3-bromo-6-hydroxypicolinate sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peak other than the main peak is considered an impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile organic compounds.[10] It is particularly useful for detecting residual solvents and volatile byproducts.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[11][12]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Data Interpretation: The total ion chromatogram (TIC) will show peaks corresponding to the different volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used to identify and quantify impurities with distinct proton signals.[13][14][15][16]

Expected ¹H NMR Spectrum of Ethyl 3-bromo-6-hydroxypicolinate (in DMSO-d₆, 400 MHz):

  • Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -CH₂-).

  • Aromatic protons: Two doublets in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the positions of the bromo and hydroxyl groups.

  • Hydroxyl proton: A broad singlet, the chemical shift of which can vary depending on concentration and temperature.

Impurity Identification by ¹H NMR:

  • Residual 6-hydroxypicolinic acid: Will show characteristic aromatic proton signals and a carboxylic acid proton signal (typically >10 ppm).

  • Residual Ethanol: A triplet around 1.1 ppm and a quartet around 3.5 ppm.

  • Dibrominated species: May show a singlet in the aromatic region if the two protons are chemically equivalent.

Comparative Purity Data from Different Suppliers (Hypothetical)

The following table presents hypothetical purity data for Ethyl 3-bromo-6-hydroxypicolinate obtained from three different suppliers, as determined by the analytical methods described above.

SupplierHPLC Purity (%)Major Impurity (HPLC)GC-MS Volatiles¹H NMR Conformity
Supplier A 99.5Unidentified (0.2%) at RRT 1.2No significant volatiles detectedConforms to structure, minor unidentified signals
Supplier B 98.26-hydroxypicolinic acid (1.1%)Residual ethanol (0.15%)Conforms, signals for 6-hydroxypicolinic acid and ethanol observed
Supplier C 99.1Isomer (0.5%) at RRT 0.9Trace dichloromethaneConforms, signals for an isomeric impurity observed

Visualizing the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the purity assessment of Ethyl 3-bromo-6-hydroxypicolinate.

Purity_Assessment_Workflow cluster_sample Sample from Supplier cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_decision Final Assessment Sample Ethyl 3-bromo-6-hydroxypicolinate HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR ¹H NMR Sample->NMR Purity Purity (%) & Impurity Profile HPLC->Purity Volatiles Volatile Impurities & Solvents GCMS->Volatiles Structure Structural Confirmation & Impurity ID NMR->Structure Decision Accept/Reject Batch Purity->Decision Volatiles->Decision Structure->Decision

Caption: Workflow for the comprehensive purity assessment of Ethyl 3-bromo-6-hydroxypicolinate.

Logical Relationship of Analytical Techniques

The chosen analytical techniques are complementary, providing a holistic view of the sample's purity.

Analytical_Techniques cluster_impurities Potential Impurities cluster_methods Analytical Methods Main Ethyl 3-bromo-6- hydroxypicolinate NonVolatile Non-Volatile (e.g., starting materials, byproducts) Main->NonVolatile Volatile Volatile (e.g., residual solvents) Main->Volatile Structural Structural Isomers & Analogs Main->Structural HPLC HPLC NonVolatile->HPLC Quantification GCMS GC-MS Volatile->GCMS Identification & Quantification NMR NMR Structural->NMR Identification & Quantification HPLC->Main Purity Assay

Caption: Interrelationship of analytical techniques for comprehensive impurity profiling.

Conclusion

A rigorous purity assessment of Ethyl 3-bromo-6-hydroxypicolinate is a non-negotiable step in ensuring the quality and consistency of pharmaceutical development processes. By employing a multi-faceted analytical strategy encompassing HPLC, GC-MS, and NMR, researchers can confidently characterize the purity of materials from various suppliers. This guide provides a robust framework for such an evaluation, empowering scientists to make informed decisions and maintain the highest standards of scientific integrity in their research endeavors.

References

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  • Barón, E., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7677. [URL: https://link.springer.com/article/10.1007/s00216-014-8181-z]
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A Comparative Guide to the Synthetic Routes of Functionalized Hydroxypicolinates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of functionalized hydroxypicolinates is a critical area of study. These compounds are pivotal scaffolds in medicinal chemistry, largely due to their role as effective metal chelators and their presence in numerous biologically active molecules.[1][2] This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present quantitative data to facilitate informed decisions in synthetic planning.

I. Strategic Approaches to Hydroxypicolinate Synthesis

The synthesis of functionalized hydroxypicolinates can be broadly categorized into two main strategies: de novo synthesis, which involves the construction of the pyridine ring, and the functionalization of a pre-existing pyridine or picolinic acid core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Here, we will explore three major synthetic pathways:

  • The Furan-to-Pyridine Rearrangement: A powerful de novo approach for constructing the hydroxypicolinate scaffold.

  • Hydroxylation of Pre-existing Pyridine Rings: A direct approach to introduce a hydroxyl group onto a picolinic acid or a related pyridine derivative.

  • Directed ortho-Metalation (DoM): A highly regioselective method for the functionalization of the pyridine ring, including the introduction of a hydroxyl group.

The following diagram provides a high-level overview of these synthetic approaches.

Synthetic_Strategies cluster_denovo De Novo Synthesis cluster_functionalization Pyridine Functionalization Start Starting Materials Acyclic Acyclic Precursors Start->Acyclic Furans Furan Derivatives Start->Furans Pyridines Pyridine/Picolinic Acid Derivatives Start->Pyridines Ring_Formation Pyridine Ring Formation Acyclic->Ring_Formation Cyclization Furans->Ring_Formation Rearrangement Hydroxylation Hydroxylation Pyridines->Hydroxylation Hydroxylation DoM DoM Pyridines->DoM Directed ortho-Metalation HP Functionalized Hydroxypicolinates Ring_Formation->HP Hydroxylation->HP DoM->HP

Caption: Overview of major synthetic strategies for functionalized hydroxypicolinates.

II. The Furan-to-Pyridine Rearrangement: A De Novo Approach

The rearrangement of furan derivatives to form pyridines is a classic yet powerful method for the de novo synthesis of the hydroxypicolinate core. This strategy is particularly advantageous for accessing 3-hydroxypicolinates. The general transformation involves the reaction of a furan derivative with an amine source, leading to ring-opening and subsequent recyclization to form the pyridine ring.

A notable example is the synthesis of 3-hydroxypicolinic acid amide from furfural-derived starting materials.[1] This process leverages the inherent reactivity of the furan ring to construct the desired heterocyclic system.

Mechanistic Insights

The transformation of furans into pyridines typically proceeds through a multi-step sequence initiated by the reaction of the furan with an oxidizing agent, followed by treatment with an ammonia source. The key intermediate is a 1,4-dicarbonyl compound, which then undergoes condensation with ammonia to form a dihydropyridine, followed by aromatization to the pyridine.

Experimental Protocol: Synthesis of 3-Hydroxypicolinic Acid Amide from 5-(2'-furyl)-hydantoin[1]

This protocol outlines the synthesis of 3-hydroxypicolinic acid amide via the oxidative rearrangement of a furan-containing hydantoin.

Step 1: Oxidative Ring Opening and Rearrangement

  • In a suitable reaction vessel, dissolve 8.3 g of 5-(2'-furyl)-hydantoin in a mixture of 25 mL of 6-N aqueous hydrochloric acid and 25 mL of methanol.

  • While maintaining the temperature at approximately 11-15 °C, introduce gaseous chlorine (corresponding to a liquid volume of 3.5 mL at -80 °C) over a period of 60 minutes.

  • The intermediate, 3,4-dihydro-2,4-dioxo-2H-pyrido-[2,3-e][1][3]oxazine hydrochloride, will precipitate.

  • Filter the precipitate, wash with 99% ethanol, and dry to yield the intermediate (25-35% yield).

Step 2: Hydrolysis to 3-Hydroxypicolinic Acid Amide

  • The isolated intermediate is then hydrolyzed to the desired 3-hydroxypicolinic acid amide. While the specific conditions for this final hydrolysis step are not detailed in this patent example, it would typically involve treatment with aqueous acid or base. A related procedure involves stirring 3-hydroxy-picolinonitrile with concentrated hydrochloric acid for 5 days at room temperature, followed by neutralization to precipitate the amide in 90-95% yield.

Performance Comparison
Parameter Furan-to-Pyridine Rearrangement Notes
Regioselectivity Excellent for 3-hydroxypicolinatesThe substitution pattern of the furan precursor dictates the final substitution on the pyridine ring.
Starting Materials Readily available furfural derivativesFurfural is a bio-renewable resource.
Reaction Conditions Can involve harsh reagents (e.g., chlorine gas)Requires careful handling and specialized equipment.
Yield Variable, can be moderate to goodThe yield is often dependent on the specific substrate and reaction conditions.
Scope Well-suited for specific substitution patternsMay be less versatile for accessing other isomers.

III. Hydroxylation of Pre-existing Pyridine Rings

A more direct approach to hydroxypicolinates involves the introduction of a hydroxyl group onto a pre-functionalized pyridine ring, such as a picolinic acid. This strategy is often preferred when the starting pyridine is readily available.

A. The Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classic method for the hydroxylation of phenols and other electron-rich aromatic compounds. It can be adapted for the synthesis of certain dihydroxypicolinates. A key example is the synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid.[2][4]

The Elbs oxidation proceeds via the nucleophilic attack of the phenoxide ion on the persulfate anion, followed by hydrolysis of the resulting sulfate ester. The reaction is typically carried out in an alkaline aqueous solution. The regioselectivity is generally para to the activating hydroxyl group.

Step 1: Formation of the Sulfate Ester

  • Dissolve potassium hydroxide (1 g, 15 mmol, 85%) in 10 mL of water and cool the solution.

  • Add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitate, dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate, is filtered and washed with acetone. The yield is approximately 44%.

Step 2: Hydrolysis of the Sulfate Ester

  • The isolated sulfate ester (0.1 g) is dissolved in 1.0 mL of concentrated hydrochloric acid.

  • The solution is heated in a sealed tube at 383 K for 2 hours.

  • After cooling, the solution is evaporated to dryness. The residue is dissolved in a minimum amount of hot water and allowed to cool, yielding crystals of 3,6-dihydroxypicolinic acid.

Parameter Elbs Persulfate Oxidation Notes
Regioselectivity Good, typically para to an existing hydroxyl groupCan be a limitation if other isomers are desired.
Starting Materials Requires a pre-hydroxylated pyridineThe starting material may require a separate synthesis.
Reaction Conditions Aqueous, alkaline conditionsGenerally mild, but can be slow.
Yield ModerateThe two-step process can result in lower overall yields.
Scope Limited to electron-rich pyridine systemsNot suitable for all substitution patterns.
B. Photochemical Hydroxylation via Pyridine N-Oxides

A modern and versatile method for the C3-hydroxylation of pyridines involves the photochemical rearrangement of pyridine N-oxides. While not yet widely reported specifically for picolinic acids, this "oxygen walk" approach holds significant promise for the synthesis of 3-hydroxypicolinates.

The general principle involves the irradiation of a pyridine N-oxide, which leads to the formation of an oxaziridine intermediate. This intermediate can then rearrange to provide the C3-hydroxylated product.

IV. Directed ortho-Metalation (DoM): A Regioselective Functionalization Strategy

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5] In the context of hydroxypicolinate synthesis, the carboxylic acid group of picolinic acid can act as a directing group, facilitating lithiation at the C3 position.[6] The resulting aryllithium species can then be trapped with an electrophilic oxygen source to introduce the hydroxyl group.

Mechanistic Principles

The DoM reaction relies on the coordination of an organolithium reagent (typically n-BuLi or sec-BuLi) to a Lewis basic directing group on the aromatic ring. This coordination brings the organolithium into close proximity to the ortho-proton, which is then abstracted to form a thermodynamically stable aryllithium intermediate.

The following diagram illustrates the general mechanism of DoM for a pyridinecarboxylic acid.

DoM_Mechanism Start Pyridinecarboxylic Acid Intermediate Lithium Coordinated Intermediate Start->Intermediate + RLi RLi RLi Aryllithium Aryllithium Intermediate->Aryllithium - RH Product Functionalized Product Aryllithium->Product + E+ Electrophile Electrophile (E+)

Caption: General mechanism of Directed ortho-Metalation (DoM).

Experimental Considerations

The successful application of DoM to pyridinecarboxylic acids requires careful control of reaction conditions. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to avoid nucleophilic addition to the pyridine ring. The choice of electrophilic oxygen source is also critical, with common reagents including molecular oxygen, MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), or tri-n-butylborate followed by oxidation.

Performance Analysis
Parameter Directed ortho-Metalation (DoM) Notes
Regioselectivity Excellent for C3-functionalizationThe carboxylic acid group is a powerful directing group.
Starting Materials Readily available picolinic acidsA wide variety of substituted picolinic acids can be used.
Reaction Conditions Cryogenic temperatures, inert atmosphereRequires specialized equipment and anhydrous conditions.
Yield Can be high, but sensitive to conditionsOptimization is often required for new substrates.
Scope Broad, allows for the introduction of various functional groupsA highly versatile method for creating diverse libraries of compounds.

V. Comparative Summary and Outlook

The choice of synthetic route to a functionalized hydroxypicolinate is a multifactorial decision that depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Synthetic Route Primary Application Advantages Disadvantages
Furan-to-Pyridine Rearrangement De novo synthesis of 3-hydroxypicolinatesAccess to specific substitution patterns from simple precursors; use of renewable starting materials.Can involve harsh reaction conditions; may not be suitable for all isomers.
Elbs Persulfate Oxidation Hydroxylation of electron-rich picolinatesDirect hydroxylation of an existing ring; aqueous reaction conditions.Limited to specific substrates; moderate yields; regioselectivity can be a limitation.
Directed ortho-Metalation (DoM) Regioselective C3-functionalization of picolinic acidsHigh regioselectivity; broad substrate scope; versatile for introducing various functional groups.Requires cryogenic temperatures and strictly anhydrous conditions; optimization may be needed.

The field of hydroxypicolinate synthesis continues to evolve, with new methodologies emerging that offer improved efficiency, selectivity, and functional group tolerance. Future research will likely focus on the development of catalytic and more sustainable synthetic routes, further expanding the chemical space accessible to researchers in drug discovery and materials science.

VI. References

  • Clauson-Kaas, N. & Nedenskov, P. Processes for the production of picolinic acid derivatives. US Patent 3,245,998 (1966). [URL not available]

  • Behrman, E. J. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications77 , 944-948 (2021). [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • PrepChem. Synthesis of picolinic acid. [Link]

  • Bawa, R. A. et al. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL (2012). [URL not available]

  • Babaee, S. et al. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate (2021). [Link]

  • Behrman, E. J. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. IUCrData6 , x210815 (2021). [Link]

  • Mongin, F. et al. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Angewandte Chemie International Edition56 , 1314-1318 (2017). [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central (2023). [Link]

  • De Novo Pyrimidine Synthesis (Mnemonic). YouTube (2020). [Link]

  • Clauson-Kaas, N. & Elming, N. New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica9 , 1-8 (1955). [Link]

  • Hider, R. C. & Kong, X. Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews118 , 9347-9426 (2018). [Link]

  • Process for the production of 2-hydroxypyridine. US Patent 4,942,239 (1990).

  • Whisler, M. C., MacNeil, S., Snieckus, V. & Beak, P. The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Angewandte Chemie International Edition43 , 2206-2225 (2004). [Link]

  • De Novo Pyrimidine & Purine Synthesis (Mnemonic). YouTube (2020). [Link]

  • Kafle, P. et al. Skeletal Editing of Furans into Pyridines. ChemRxiv (2025). [Link]

  • Process for the production of new picolinic acid derivatives. US Patent 3,228,950 (1966).

  • Sankaralingam, M., Pal, S. & Balamurugan, M. Catalytic Hydroxylation of Polyethylenes. ACS Central Science3 , 928-935 (2017). [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules28 , 1459 (2023). [Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark (2023). [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank2025 , M1298 (2025). [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI (2025). [Link]

  • De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube (2018). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Human de novo purine biosynthesis. PubMed (2020). [Link]

  • Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. LinkedIn (2023). [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PubMed Central (2009). [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US Patent 9,475,771 (2016).

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing (2021). [Link]

  • Myers, A. G. ortho metalation. Harvard University[Link]

  • Directed Metalation: A Survival Guide. Baran Lab[Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing (2020). [Link]

  • A kind of method of preparing picolinic acid. CN Patent 102,399,183 (2013).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Ethyl 3-bromo-6-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for laboratory personnel handling Ethyl 3-bromo-6-hydroxypicolinate. As a specific Safety Data Sheet (SDS) for this compound is not universally available, the recommendations herein are synthesized from the known hazards of structurally analogous compounds, including halogenated pyridines and picolinates. This guide is intended to supplement, not replace, a thorough, site-specific risk assessment and strict adherence to your institution's established safety protocols.[1] The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

Ethyl 3-bromo-6-hydroxypicolinate is a halogenated pyridine derivative. Based on data from similar chemical structures, it should be handled as a hazardous substance with the following anticipated risks:

  • Skin Irritation: Compounds like 5-Bromo-6-hydroxynicotinic acid and 3-Bromo-5-hydroxypyridine are known to cause skin irritation.[2][3] Direct contact can lead to redness, inflammation, or chemical burns.

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Oral ingestion is presumed to be harmful, a common characteristic of pyridine derivatives.[3][5][6]

Due to the presence of the pyridine ring, volatility and potential flammability should also be considered, and sources of ignition must be controlled.[6][7]

Essential Personal Protective Equipment (PPE) Plan

A multi-layered PPE strategy is the cornerstone of safe handling. The following equipment is mandatory and serves as your primary barrier against exposure.

Protection Type Specific Recommendations Rationale for Use
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles are mandatory.[8] A full-face shield must be worn over goggles during procedures with a high risk of splashing.[1]Protects against splashes and potential vapors that can cause severe, irreversible eye damage.[2][3]
Hand Protection Nitrile or Neoprene gloves are required.[7][9] Double-gloving is recommended. Gloves must be inspected for defects before each use and changed every 30-60 minutes or immediately upon known or suspected contact.[10]Provides a necessary barrier against skin absorption. Latex gloves are not recommended due to poor chemical resistance to many organic solvents.[7] Frequent changes mitigate the risk of breakthrough permeation.[11]
Body Protection A fully buttoned, flame-retardant laboratory coat is required.[1] For larger quantities or high-splash-risk procedures, a chemically resistant apron should be worn over the lab coat.Prevents incidental skin contact and protects personal clothing from contamination.[7]
Respiratory Protection All handling of solid or dissolved Ethyl 3-bromo-6-hydroxypicolinate must occur inside a certified chemical fume hood.[7][12]A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols, which may cause respiratory irritation.[3][4]

Step-by-Step Operational Protocol

Adherence to a strict, logical workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound.

Preparation and Pre-Handling
  • Designate Work Area: All work must be conducted in a designated area within a certified chemical fume hood.[7]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) and spill cleanup materials are within immediate reach inside the fume hood.

  • Don PPE: Correctly don all required PPE as specified in the table above before opening the primary container.

Handling the Compound
  • Grounding: When transferring larger quantities of material that may generate static electricity, ensure containers and equipment are properly grounded.[6][13]

  • Aliquoting: Carefully weigh or measure the desired amount of the compound, keeping the container opening pointed away from your breathing zone. Use the smallest quantity necessary for the experiment.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors and potential contamination.[7][14]

  • Avoid Ignition Sources: Do not handle near open flames, hot plates, or other potential sources of ignition.[6][12] Use non-sparking tools when handling the solid.[13]

Emergency Spill Response
  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area.

  • Containment (Small Spills): For small spills within the fume hood, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][12]

  • Cleanup: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][13]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Safe Handling and Disposal Workflow

The following diagram illustrates the complete, cyclical process for safely managing Ethyl 3-bromo-6-hydroxypicolinate in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal prep 1. Conduct Risk Assessment & Review SDS Analogs ppe 2. Don Full PPE (Goggles, Nitrile Gloves, Lab Coat) prep->ppe setup 3. Prepare Fume Hood & Spill Kit ppe->setup handle 4. Handle Compound (Weighing, Transfer) setup->handle exp 5. Perform Experiment handle->exp decon 6. Decontaminate Equipment & Work Surface exp->decon waste 7. Segregate Hazardous Waste (Solid, Liquid, PPE) decon->waste dispose 8. Store Waste in Labeled, Sealed Containers waste->dispose removal 9. Arrange for Professional Hazardous Waste Disposal dispose->removal removal->prep Cycle Restart

Caption: Workflow for handling Ethyl 3-bromo-6-hydroxypicolinate.

Decontamination and Disposal Plan

A meticulous disposal plan is essential for laboratory safety and environmental compliance.

  • Waste Segregation: All materials that have come into contact with Ethyl 3-bromo-6-hydroxypicolinate, including excess reagent, contaminated gloves, absorbent materials, and disposable labware, must be treated as hazardous waste.[5]

  • Containerization: Collect all waste in a dedicated, chemically resistant, and clearly labeled hazardous waste container.[2] Ensure the container is kept sealed when not in use and is stored in a cool, well-ventilated secondary containment area.[3][4]

  • Final Disposal: The disposal of chemical waste must be handled by a licensed and certified hazardous waste contractor.[1][15] Never dispose of this chemical down the drain or in regular trash.[2] Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[5]

By implementing this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling Ethyl 3-bromo-6-hydroxypicolinate, ensuring a safe and controlled laboratory environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Institutes of Health. Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years. Retrieved from [Link]

  • Unknown Source. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety, University of West Florida. OSHA Glove Selection Chart. Retrieved from [Link]

  • PubMed. NTP toxicology and carcinogenesis studies of chromium picolinate monohydrate (CAS No. 27882-76-4) in F344/N rats and B6C3F1 mice (feed studies). Retrieved from [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]

  • National Journal of Physiology, Pharmacy and Pharmacology. (2019, December 24). Safety evaluation of chromium picolinate in experimental rats. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - 2,2-bis(bromomethyl)propane-1,3-diol (BMP). Retrieved from [Link]

  • Duke University Safety Office. Microflex Gloves Chemical Resistance Ratings. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years | Request PDF. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.